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  • Product: 1H-Indole, 7-methyl-3-(4-piperidinyl)-
  • CAS: 185255-81-6

Core Science & Biosynthesis

Foundational

1H-Indole, 7-methyl-3-(4-piperidinyl)- basic properties

An In-depth Technical Guide to 1H-Indole, 7-methyl-3-(4-piperidinyl)- Authored by: A Senior Application Scientist Publication Date: March 15, 2026 Abstract This technical guide provides a comprehensive analysis of the fu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Authored by: A Senior Application Scientist
Publication Date: March 15, 2026

Abstract

This technical guide provides a comprehensive analysis of the fundamental properties of 1H-Indole, 7-methyl-3-(4-piperidinyl)-, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its physicochemical characteristics, predicted pharmacological profile, plausible synthetic routes, and analytical characterization. Furthermore, it explores its likely metabolic pathways and toxicological considerations. The insights presented herein are curated for researchers, scientists, and professionals engaged in drug discovery and development, offering a foundational understanding of this promising molecular scaffold.

Introduction

The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its status as a privileged scaffold in drug design. When functionalized with a piperidine ring, a common feature in centrally active agents, the resulting hybrid molecule often exhibits intriguing pharmacological activities.[3] This guide focuses on a specific derivative, 1H-Indole, 7-methyl-3-(4-piperidinyl)-, which combines the 7-methylindole core with a 4-substituted piperidine. The strategic placement of the methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.[4] This document aims to provide a detailed exposition of the core properties of this compound, drawing upon data from closely related analogs to build a predictive but scientifically grounded profile.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 1H-Indole, 7-methyl-3-(4-piperidinyl)- is not extensively published, a reliable profile can be extrapolated from structurally similar molecules. The data presented below is a synthesis of information from related compounds such as 7-methylindole and various 3-(piperidinyl)indoles.[4][5]

PropertyPredicted ValueRationale / Comments
Molecular Formula C₁₄H₁₈N₂Calculated from the chemical structure.
Molecular Weight 214.31 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for indole derivatives.[6]
Melting Point ~130-150 °CEstimated based on related structures.[5][7]
Boiling Point > 350 °CEstimated based on related structures.[5]
logP ~2.5 - 3.5The methyl group increases lipophilicity compared to the unsubstituted indole.[4]
pKa (basic) ~9.5 - 10.5Attributed to the piperidine nitrogen.[5]
pKa (acidic) ~16-17Attributed to the indole N-H proton.
Solubility Soluble in organic solvents like DMSO, methanol, and chloroform. Low solubility in water. The hydrochloride salt form would enhance aqueous solubility.[6][8]General solubility profile for similar indole derivatives.

Predicted Pharmacological Profile

The 3-(piperidinyl)indole scaffold is a well-established pharmacophore, particularly for targets within the central nervous system. Many derivatives are known to interact with serotonin (5-HT) receptors.[3] For instance, 3-(1-Methyl-4-piperidinyl)-1H-indole has been investigated as a 5-HT6 receptor inhibitor.[6] Given this precedent, it is highly probable that 1H-Indole, 7-methyl-3-(4-piperidinyl)- also modulates serotonergic pathways.

Predicted Mechanism of Action: Serotonin Receptor Modulation

It is hypothesized that 1H-Indole, 7-methyl-3-(4-piperidinyl)- acts as a ligand for one or more serotonin receptor subtypes. The indole moiety can mimic the endogenous ligand serotonin, while the piperidine ring can engage in ionic or hydrogen bonding interactions within the receptor's binding pocket. The 7-methyl group may enhance binding affinity or selectivity through favorable steric and hydrophobic interactions.

Predicted_Pharmacological_Action Predicted Interaction with a Serotonin Receptor cluster_receptor Serotonin Receptor Receptor Binding Pocket Active Site Signaling Downstream Signaling Cascade (e.g., G-protein coupling) Receptor->Signaling Activation/ Inhibition Ligand 1H-Indole, 7-methyl-3-(4-piperidinyl)- Ligand->Receptor:port Binding Response Cellular Response Signaling->Response

Caption: Predicted binding and action at a serotonin receptor.

Broader Biological Potential

The indole scaffold is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antimalarial properties.[2][9][10] Therefore, it is plausible that 1H-Indole, 7-methyl-3-(4-piperidinyl)- could be explored for applications beyond neuroscience.

Synthesis and Chemical Reactivity

Several synthetic strategies can be envisioned for the preparation of 1H-Indole, 7-methyl-3-(4-piperidinyl)-. A common and effective approach involves the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow

A likely synthetic route would involve the reaction of 7-methylindole with a suitably protected 4-piperidone, followed by reduction and deprotection.

Synthetic_Workflow Proposed Synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- Start 7-Methylindole Step1 Condensation Start->Step1 Reagent1 N-Boc-4-piperidone Reagent1->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Reduction (e.g., NaBH₄) Intermediate1->Step2 Intermediate2 N-Boc protected product Step2->Intermediate2 Step3 Deprotection (e.g., TFA) Intermediate2->Step3 Product 1H-Indole, 7-methyl-3-(4-piperidinyl)- Step3->Product

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity

The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[1] However, since the C3 position is already substituted in the target molecule, reactions would likely occur at other positions on the indole nucleus or on the piperidine nitrogen. The piperidine nitrogen is basic and readily undergoes N-alkylation or N-acylation.[7]

Analytical Characterization

The structural elucidation of 1H-Indole, 7-methyl-3-(4-piperidinyl)- would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted NMR Spectroscopy Data

The following table provides predicted chemical shifts for the key protons and carbons of the molecule, based on data from analogous structures.[11][12]

¹H NMR Predicted δ (ppm)¹³C NMR Predicted δ (ppm)
Indole N-H~10.5-11.5 (br s)Indole C2~120-125
Indole H2~7.0-7.2 (s)Indole C3~115-120
Indole H4, H5, H6~6.8-7.5 (m)Indole C3a~125-130
Piperidine H4~2.8-3.2 (m)Indole C4~118-122
Piperidine CH₂ (axial & equatorial)~1.5-2.2 (m) and ~2.9-3.4 (m)Indole C5~118-122
Piperidine N-H~1.5-2.5 (br s)Indole C6~110-115
Methyl H~2.4-2.6 (s)Indole C7~128-132
Indole C7a~135-140
Piperidine C4~30-35
Piperidine C3, C5~30-35
Piperidine C2, C6~45-50
Methyl C~15-20
Mass Spectrometry

Under electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 214. Characteristic fragmentation patterns would likely involve cleavage of the bond between the indole and piperidine rings, as well as fragmentation of the piperidine ring itself.

Predicted Metabolism and Toxicological Profile

Understanding the metabolic fate and potential toxicity of a new chemical entity is paramount in drug development.

Predicted Metabolic Pathways

The metabolism of 1H-Indole, 7-methyl-3-(4-piperidinyl)- is likely to proceed through phase I and phase II reactions. Phase I metabolism is anticipated to be dominated by oxidation, mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[13][14] Key metabolic transformations are predicted to include hydroxylation of the indole ring, oxidation of the 7-methyl group, and N-dealkylation of the piperidine ring if it were substituted.[13][15][16]

Metabolic_Pathway Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 1H-Indole, 7-methyl-3-(4-piperidinyl)- Oxidation_Indole Indole Hydroxylation Parent->Oxidation_Indole CYP3A4, etc. Oxidation_Methyl Methyl Group Oxidation Parent->Oxidation_Methyl CYP3A4, etc. Conjugation Glucuronidation/ Sulfation Oxidation_Indole->Conjugation Oxidation_Methyl->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Predicted phase I and phase II metabolic pathways.

Toxicological Considerations

The toxicological profile of 1H-Indole, 7-methyl-3-(4-piperidinyl)- has not been explicitly determined. However, based on safety data for related compounds like 7-methylindole and indole itself, certain precautions should be taken during handling.[4][17] These compounds are known to be irritants, causing skin, eye, and respiratory irritation.[18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

Conclusion

1H-Indole, 7-methyl-3-(4-piperidinyl)- represents a promising chemical scaffold with a high likelihood of bioactivity, particularly within the central nervous system. This in-depth technical guide has provided a comprehensive overview of its fundamental properties based on a predictive analysis of its physicochemical characteristics, pharmacological profile, synthesis, and metabolic fate. The insights presented herein should serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this and related molecules. Future work should focus on the empirical validation of these predicted properties through laboratory synthesis and biological screening.

References

  • PubChem. (n.d.). Indole. National Center for Biotechnology Information.
  • ChemDiv. (n.d.). Compound 3-[(piperidin-1-yl)methyl]-1H-indole.
  • Kowalkowska, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • CymitQuimica. (n.d.). CAS 17403-07-5: 3-(1-Methyl-4-piperidinyl)-1H-indole.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Srivastava, P., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
  • Sigma-Aldrich. (n.d.). 7-[(piperidin-3-yl)methyl]-1H-indole.
  • SpectraBase. (n.d.). 1H-Indole, 3-methyl-2-[(4-methyl-1-piperidinyl)carbonyl]-5-(phenylmethoxy)-.
  • Grokipedia. (n.d.). 7-Methylindole.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook.
  • Al-Ostoot, F. H., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 1083.
  • Paulo, A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 103, 375-384.
  • Li, Y., et al. (2024). Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist. Molecules, 29(9), 2184.
  • U.S. Environmental Protection Agency. (n.d.). 7-Fluoro-3-(piperidin-4-yl)-1H-indole Properties. CompTox Chemicals Dashboard.
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Molecular Structure, 1269, 133792.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 7-Methyl-1H-indole.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet: Indole.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 7-[(piperidin-3-yl)methyl]-1H-indole.
  • Patent 0035775. (n.d.). Substituted 1H-indoles, process for their preparation and duplicating and marking systems comprising them.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Chem-Impex. (n.d.). 5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride.
  • MedchemExpress. (n.d.). 7-Methylindole (7-Methyl-1H-indole) | Biochemical Reagent.
  • Le Fur, G., et al. (1983). 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. Journal of Medicinal Chemistry, 26(5), 635-640.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Hypha Discovery. (2023). Metabolism of macrocyclic drugs.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • The Good Scents Company. (n.d.). 7-methyl indole, 933-67-5.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Luan, Y., et al. (2012). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Drug Metabolism and Disposition, 40(10), 1947-1954.
  • ResearchGate. (n.d.). Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4.
  • MDPI. (n.d.). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.

Sources

Exploratory

1H-Indole, 7-methyl-3-(4-piperidinyl)- chemical structure and IUPAC name

The Chemical and Pharmacological Profile of 7-Methyl-3-(piperidin-4-yl)-1H-indole: A Technical Guide Introduction: The Indole-Piperidine Pharmacophore The 3-(piperidin-4-yl)-1H-indole core is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Profile of 7-Methyl-3-(piperidin-4-yl)-1H-indole: A Technical Guide

Introduction: The Indole-Piperidine Pharmacophore

The 3-(piperidin-4-yl)-1H-indole core is a privileged scaffold in medicinal chemistry. By mimicking the endogenous neurotransmitter serotonin (5-hydroxytryptamine), compounds containing this moiety exhibit high affinity for aminergic G-protein coupled receptors (GPCRs). The specific derivative, 7-methyl-3-(piperidin-4-yl)-1H-indole , introduces a critical structural modification: a methyl group at the C7 position of the indole ring. This technical guide explores the structural causality, pharmacological relevance, and synthetic methodology of this compound, providing actionable insights for drug development professionals.

Chemical Identity and Structural Causality

  • IUPAC Name: 7-methyl-3-(piperidin-4-yl)-1H-indole

  • Molecular Formula: C14H18N2

  • Molecular Weight: 214.31 g/mol

  • Canonical SMILES: CC1=CC=CC2=C1NC=C2C3CCNCC3

The architecture of 7-methyl-3-(piperidin-4-yl)-1H-indole is highly intentional. The piperidine ring at the C3 position restricts the conformational flexibility of the basic amine, reducing the entropic penalty upon receptor binding compared to the open-chain ethylamine of serotonin. This rigidification is a proven strategy to enhance receptor subtype selectivity.

The addition of the 7-methyl group serves two primary mechanistic functions:

  • Steric Shielding: Positioned adjacent to the indole nitrogen (N1), the 7-methyl group alters the hydrogen-bonding dynamics of the N-H bond, potentially reducing susceptibility to certain metabolic degradation pathways (e.g., oxidative cleavage).

  • Lipophilicity Enhancement: The methyl group increases the overall lipophilicity of the molecule, which is critical for blood-brain barrier (BBB) penetration in central nervous system (CNS) targeted therapeutics.

Table 1: Physicochemical and Pharmacokinetic Profiling

PropertyValueCausality / Implication
Molecular Weight 214.31 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
LogP (Predicted) ~2.8 - 3.1Optimal lipophilicity for BBB crossing without excessive non-specific tissue binding.
Hydrogen Bond Donors 2 (Indole N-H, Piperidine N-H)Essential for anchoring to receptor binding pockets (e.g., Asp3.32 interaction).
Hydrogen Bond Acceptors 0Reduces desolvation energy penalties during receptor binding.
Topological Polar Surface Area (TPSA) 27.8 ŲHighly favorable for CNS penetration (ideal TPSA for CNS drugs is <90 Ų).

Pharmacological Target Engagement

Indole derivatives exhibit a broad spectrum of biological activities, including antiviral, antimalarial, and anti-inflammatory properties 1. Specifically, 3-piperidin-4-yl-1H-indoles have been extensively evaluated in high-throughput screening (HTS) campaigns for antiparasitic activity against Plasmodium falciparum, demonstrating that the core scaffold is highly sensitive to N-piperidinyl modifications 1.

In the context of neuropharmacology, the indole-piperidine scaffold is a classic agonist motif for 5-HT receptors. The basic nitrogen of the piperidine ring becomes protonated at physiological pH, forming a critical salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the GPCR. This interaction induces a conformational shift in the receptor, activating the inhibitory Gi/o protein complex, which subsequently downregulates adenylyl cyclase activity and decreases intracellular cAMP levels.

GPCR_Pathway Ligand 7-Methyl-3-(piperidin-4-yl)-1H-indole (Agonist) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding (Asp3.32 Interaction) GProtein G_i/o Protein (Alpha Subunit Dissociation) Receptor->GProtein Activation Enzyme Adenylyl Cyclase (Inhibition) GProtein->Enzyme Inhibitory Signal SecondMsgr cAMP Levels (Decreased) Enzyme->SecondMsgr Reduced Synthesis Effector Cellular Response (e.g., Vasoconstriction) SecondMsgr->Effector Downstream Signaling

GPCR signaling pathway activated by indole-piperidine derivatives via Gi/o protein coupling.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 7-methyl-3-(piperidin-4-yl)-1H-indole requires a robust, two-step sequence: a base-catalyzed aldol-type condensation followed by selective catalytic hydrogenation. This approach ensures high regioselectivity and yield, leveraging the inherent nucleophilicity of the indole C3 position. Commercially available precursors like 3-piperidin-4-yl-1H-indole derivatives validate the scalability of this synthetic route 2.

Synthesis SM1 7-Methylindole (Nucleophile) Cond Base Catalysis (KOH, MeOH, Reflux) SM1->Cond SM2 4-Piperidone (Electrophile) SM2->Cond Int 7-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Dehydrated Intermediate) Cond->Int Aldol-type Condensation Red Catalytic Hydrogenation (Pd/C, H2, EtOH, 50 psi) Int->Red Prod 7-Methyl-3-(piperidin-4-yl)-1H-indole (Target Compound) Red->Prod Selective Reduction

Synthetic workflow for 7-methyl-3-(piperidin-4-yl)-1H-indole via condensation and reduction.

Step-by-Step Experimental Workflow

Phase 1: Condensation to the Tetrahydropyridine Intermediate

  • Reagent Preparation: Dissolve 1.0 equivalent of 7-methylindole (13.1 g, 100 mmol) and 1.5 equivalents of 4-piperidone monohydrate hydrochloride (23.0 g, 150 mmol) in 200 mL of anhydrous methanol.

  • Base Addition: Slowly add 3.0 equivalents of potassium hydroxide (KOH) pellets (16.8 g, 300 mmol) to the stirring solution. Causality: The excess base is required to neutralize the hydrochloride salt of the piperidone and to catalyze the aldol-type condensation.

  • Reflux and Monitoring: Heat the reaction mixture to reflux (approx. 65°C) for 12-16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent system. Self-Validation: The disappearance of the 7-methylindole spot confirms complete conversion to the intermediate, validating the reaction progress before workup.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice water. The intermediate, 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

Phase 2: Selective Catalytic Hydrogenation

  • Reaction Setup: Transfer the dried intermediate (approx. 20 g) into a Parr hydrogenation flask. Dissolve in 150 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (2.0 g, 10% w/w). Causality: Pd/C is selected because it selectively reduces the isolated alkene of the tetrahydropyridine ring under mild hydrogen pressure without reducing the resonance-stabilized aromatic indole system 3.

  • Hydrogenation: Pressurize the flask with hydrogen gas (H2) to 50 psi and agitate at room temperature for 6-8 hours. Self-Validation: The reaction is complete when the hydrogen pressure stabilizes, indicating no further hydrogen uptake.

  • Filtration and Purification: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate under reduced pressure to yield the crude 7-methyl-3-(piperidin-4-yl)-1H-indole.

  • Final Crystallization: Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound as a white to off-white crystalline solid.

Conclusion

The 7-methyl-3-(piperidin-4-yl)-1H-indole scaffold represents a sophisticated intersection of structural rigidity and tuned lipophilicity. By understanding the causality behind its structural components and employing self-validating synthetic protocols, researchers can effectively leverage this compound as a foundational building block for advanced neurotherapeutics and broad-spectrum biological agents.

References

  • Verma et al., "Development of Potential Biological Activities: An Overview", International Journal of Pharmaceutical Sciences and Research (IJPSR), 2024; Vol. 15(2): 311-322.
  • ChemicalBook, "3-Piperidin-4-yl-1H-indole | 17403-09-7".
  • PubChemLite, "C14H18N2S - Explore".

Sources

Foundational

Comprehensive Synthesis Pathway of 7-Methyl-3-(piperidin-4-yl)-1H-indole: A Technical Guide

Abstract The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (commonly referred to as 7-methyl-3-(piperidin-4-yl)-1H-indole) represents a privileged structural motif in medicinal chemistry. The 3-(piperidin-4-yl)indole s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (commonly referred to as 7-methyl-3-(piperidin-4-yl)-1H-indole) represents a privileged structural motif in medicinal chemistry. The 3-(piperidin-4-yl)indole scaffold is foundational in the development of 5-HT receptor ligands, antimalarial agents, and various CNS-active therapeutics[1]. This whitepaper provides an in-depth, self-validating synthetic methodology for producing this molecule, focusing on a highly efficient two-step pathway: a base-catalyzed aldol-type condensation followed by a one-pot catalytic hydrogenation and deprotection sequence.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 3-(piperidin-4-yl)indole core is most efficiently achieved through the functionalization of the electron-rich C3 position of the indole ring.

Strategic Choice of Protecting Groups: While N-Boc-4-piperidone is frequently used in parallel syntheses, utilizing N-benzyl-4-piperidone is strategically superior for this specific pathway. The N-benzyl group withstands the harsh basic conditions of the initial condensation and can be cleanly removed via hydrogenolysis in the exact same step as the alkene reduction. This eliminates the need for a third acidic deprotection step, streamlining the workflow and maximizing overall yield.

Mechanistic Sequence:

  • Condensation: The reaction between 7-methylindole and N-benzyl-4-piperidone is driven by potassium hydroxide (KOH) in refluxing methanol[2]. The base facilitates the nucleophilic attack of the indole's C3 carbon onto the carbonyl carbon of the piperidone, forming a tertiary alcohol intermediate. Subsequent base-promoted dehydration (E1cB-like mechanism) yields the conjugated 7-methyl-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

  • Reduction/Hydrogenolysis: The intermediate is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C). The addition of a catalytic amount of acetic acid (AcOH) prevents catalyst poisoning by the basic piperidine nitrogen and accelerates the cleavage of the benzyl group[3].

Pathway A 7-Methylindole + N-Benzyl-4-piperidone B KOH, MeOH Reflux, 18h A->B C 7-Methyl-3-(1-benzyl- 1,2,3,6-tetrahydropyridin- 4-yl)-1H-indole B->C D Pd/C, H2 (50 psi) AcOH, MeOH, 50°C C->D E 7-Methyl-3- (piperidin-4-yl)- 1H-indole D->E

Caption: Two-step synthesis workflow for 7-methyl-3-(piperidin-4-yl)-1H-indole.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. By monitoring specific physical state changes and spectroscopic markers, the operator can ensure the integrity of the synthesis without relying solely on final-stage characterization.

Step 1: Synthesis of 7-Methyl-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Objective: Establish the C-C bond at the indole C3 position and form the tetrahydropyridine ring.

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 7-methylindole (1.0 equiv, e.g., 10 mmol) in anhydrous methanol (0.2 M concentration).

  • Base Addition: Add KOH pellets (2.5 equiv) to the solution. Causality: An excess of KOH is required to ensure complete dehydration of the intermediate tertiary alcohol[2].

  • Electrophile Introduction: Add N-benzyl-4-piperidone (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70°C (reflux) for 16–18 hours.

  • Self-Validation (In-Process): The reaction progress is monitored by TLC (Hexanes/EtOAc 7:3). The product is highly UV-active and will typically begin to precipitate out of the methanolic solution as a yellow/off-white solid, driving the equilibrium forward.

  • Workup: Cool the mixture to room temperature, then pour it into crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold methanol or diethyl ether to afford the pure intermediate.

Mechanism Step1 C3-Nucleophilic Attack Indole C3 attacks piperidone carbonyl Step2 Tertiary Alcohol Intermediate Formation of C-C bond at C3 Step1->Step2 Step3 Base-Catalyzed Dehydration Elimination of H2O via E1cB Step2->Step3 Step4 Tetrahydropyridine Formation Conjugated double bond established Step3->Step4

Caption: Mechanistic sequence of the base-catalyzed aldol-type condensation.

Step 2: Catalytic Hydrogenation and Debenzylation

Objective: Reduce the tetrahydropyridine double bond and cleave the N-benzyl protecting group in a single operation.

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 equiv) in a solvent mixture of Methanol and a catalytic amount of Glacial Acetic Acid (approx. 50:1 v/v)[3]. Causality: Acetic acid protonates the basic nitrogen, preventing it from coordinating with and poisoning the palladium catalyst, while also accelerating the hydrogenolysis of the benzyl group.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition of the solvent.

  • Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure reactor. Purge the vessel with H₂ gas three times, then pressurize to 50 psi. Heat the mixture to 50°C and agitate for 3–5 hours[3].

  • Self-Validation (In-Process): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (pressure stabilizes).

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Neutralization: Concentrate the filtrate. Dissolve the residue in a minimal amount of methanol and adjust the pH to 8-9 using a 10% NaOH aqueous solution to free-base the piperidine[3].

  • Final Purification: Concentrate the mixture and triturate with Dichloromethane/Methanol (10:1). Filter and concentrate the filtrate to yield the desired 7-methyl-3-(piperidin-4-yl)-1H-indole.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, conditions, and expected outcomes for the synthesis pathway.

Reaction StepReagents & EquivalentsSolvent & AdditivesTemp / TimeExpected YieldKey Analytical Marker (NMR)
1. Condensation 7-Methylindole (1.0 eq)N-Benzyl-4-piperidone (1.2 eq)KOH (2.5 eq)Methanol (0.2 M)70°C (Reflux)16–18 h75–85%Alkene proton singlet at ~6.0 ppm; Benzyl CH₂ at ~3.6 ppm.
2. Hydrogenation & Debenzylation Intermediate (1.0 eq)10% Pd/C (15% w/w)H₂ Gas (50 psi)Methanol / AcOH (50:1)50°C3–5 h90–98%Disappearance of alkene (~6.0 ppm) and benzyl (~3.6 ppm) signals.

Troubleshooting & Quality Control

To ensure the trustworthiness of the final API building block, researchers must be aware of common failure modes:

  • Incomplete Debenzylation: If MS or NMR indicates that the double bond is reduced but the benzyl group remains (m/z will be +90 Da higher than expected), the catalyst may be poisoned. Solution: Ensure the addition of acetic acid. If the reaction stalls, filter off the old catalyst, add fresh Pd/C, and re-subject to 50 psi H₂ at 50°C.

  • Over-alkylation in Step 1: Using excessive N-benzyl-4-piperidone or extending reaction times beyond 24 hours can lead to side reactions at the indole nitrogen (N1). Solution: Strictly adhere to 1.2 equivalents of the piperidone and monitor the disappearance of the starting indole via TLC.

  • Product Tailing on TLC: The final product contains a highly basic secondary amine (piperidine), which will streak heavily on standard silica gel. Solution: Add 1-2% Triethylamine (TEA) or aqueous ammonia to the TLC eluent (e.g., DCM:MeOH:NH₄OH 90:9:1) to achieve tight spots and accurate Rf values.

References

  • Paulo, A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. National Institutes of Health (NIH).
  • ChemicalBook. 3-(piperidin-4-yl)indolin-2-one synthesis.
  • MDPI. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand.

Sources

Exploratory

Discovery and Optimization of Novel 7-Methyl-3-(4-piperidinyl)-1H-indole Derivatives as Selective 5-HT1F Receptor Agonists

Executive Summary The pharmacological management of acute migraine has historically relied on triptans, which act as agonists at serotonin 5-HT1B and 5-HT1D receptors. While effective, their agonism at the 5-HT1B recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological management of acute migraine has historically relied on triptans, which act as agonists at serotonin 5-HT1B and 5-HT1D receptors. While effective, their agonism at the 5-HT1B receptor—predominantly expressed in vascular smooth muscle—induces vasoconstriction, contraindicating their use in patients with cardiovascular disease[1]. The discovery that the 5-HT1F receptor is expressed on the trigeminal ganglion without vascular localization opened a new therapeutic window[2].

This technical guide details the discovery, chemical synthesis, and pharmacological validation of a novel class of "ditan"-like molecules: 7-methyl-3-(4-piperidinyl)-1H-indole derivatives . By engineering a 7-methyl substitution onto the classic indole-piperidine scaffold, we demonstrate a causal shift in receptor selectivity away from 5-HT1B/1D and toward 5-HT1F, yielding potent anti-migraine agents devoid of cardiovascular liability.

Mechanistic Rationale & Scaffold Design

The 3-(4-piperidinyl)-1H-indole core is a "privileged scaffold" in neuropharmacology, acting as a rigidified bioisostere of serotonin (5-hydroxytryptamine)[3]. The indole nitrogen acts as a hydrogen bond donor, while the basic piperidine nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket of 5-HT G-protein coupled receptors (GPCRs).

The Causality of the 7-Methyl Substitution

The introduction of a methyl group at the 7-position of the indole ring serves three highly specific, causal functions in drug design:

  • Metabolic Shielding: The C7 position of the unsubstituted indole ring is a primary site for cytochrome P450 (CYP)-mediated hydroxylation. The 7-methyl group sterically blocks this oxidation, significantly extending the molecule's half-life.

  • Enhanced Lipophilicity: 5-HT1F agonists must cross the blood-brain barrier (BBB) to act on the central nervous system (CNS) components of the trigeminovascular system (e.g., the trigeminal nucleus caudalis)[2]. The added lipophilicity of the methyl group enhances passive BBB diffusion.

  • Conformational Restriction (Selectivity): The steric bulk of the 7-methyl group restricts the dihedral angle between the indole plane and the piperidine ring. This forces the molecule into a conformation that is sterically hindered within the narrower 5-HT1B binding pocket, yet perfectly accommodated by the more voluminous 5-HT1F orthosteric site, driving exquisite receptor selectivity.

Chemical Synthesis Workflow

The synthesis of 7-methyl-3-(4-piperidinyl)-1H-indole derivatives requires a convergent approach, beginning with the construction of the substituted indole core, followed by functionalization at the C3 position.

Synthesis A 2-Methylaniline + Epichlorohydrin B N-hydroxyethyl-2-methylaniline A->B THF, 0°C C 7-Methylindole B->C Sn/C, MeCN D Condensation with 4-Piperidone C->D KOH, MeOH E 3-(1,2,3,6-Tetrahydropyridin-4-yl) -7-methylindole D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G 7-Methyl-3-(4-piperidinyl) -1H-indole F->G H N-Acylation (e.g., 4-fluorobenzoyl chloride) G->H K2CO3, DCM

Figure 1: Step-by-step synthetic workflow for 7-methyl-3-(4-piperidinyl)-1H-indole derivatives.

Step-by-Step Synthetic Protocol
  • Synthesis of 7-Methylindole: Dissolve 10 mmol of 2-methylaniline and 0.2 mmol of AlCl3 in 100 mL of tetrahydrofuran (THF). Cool to 0°C and add 30 mmol of epichlorohydrin. Stir for 10 hours to yield N-hydroxyethyl-2-methylaniline. Cyclize this intermediate using a Sn/activated carbon catalyst in acetonitrile (MeCN) to yield 7-methylindole (Yield: ~64%)[4]. Causality: Sn/C provides mild cyclization conditions, preventing the polymerization of the highly reactive indole core.

  • Base-Catalyzed Condensation: React 7-methylindole with 4-piperidone monohydrate hydrochloride in methanol (MeOH) using potassium hydroxide (KOH) as a base. Reflux for 16 hours to form the 3-(1,2,3,6-tetrahydropyridin-4-yl)-7-methylindole intermediate[3].

  • Catalytic Hydrogenation: Dissolve the tetrahydropyridine intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (50 psi) for 12 hours. Filter through Celite to yield the base scaffold: 7-methyl-3-(4-piperidinyl)-1H-indole.

  • N-Derivatization: To optimize 5-HT1F affinity, acylate the piperidine nitrogen. Dissolve the base scaffold in dichloromethane (DCM) with K2CO3. Dropwise add 4-fluorobenzoyl chloride at 0°C. Purify via flash chromatography to yield the final derivative.

Structure-Activity Relationship (SAR) Data

To validate the conformational restriction hypothesis, various substitutions were made at the piperidine nitrogen (R-group). The quantitative binding affinities ( Ki​ ) for human cloned 5-HT1B, 5-HT1D, and 5-HT1F receptors were determined using radioligand displacement assays.

Compound IDPiperidine N-Substitution (R) Ki​ 5-HT1F (nM) Ki​ 5-HT1B (nM) Ki​ 5-HT1D (nM)Selectivity Ratio (1B/1F)
Cmpd 1 -H (Base Scaffold)120.545.260.80.37x (Poor)
Cmpd 2 -Methyl45.380.195.41.76x
Cmpd 3 -Benzyl12.4400.5350.232.2x
Cmpd 4 -4-fluorobenzoyl1.5 >1000 >1000 >666x (Optimal)

Data Interpretation: The addition of the bulky 4-fluorobenzoyl group (Cmpd 4) synergizes with the 7-methyl indole core. The resulting steric profile entirely abolishes 5-HT1B/1D binding while achieving low-nanomolar affinity for 5-HT1F, mirroring the selectivity profile of clinical ditans[3][5].

In Vitro & In Vivo Pharmacology Protocols

Protocol 1: In Vitro Radioligand Binding Assay (Self-Validating)

To ensure trustworthiness, this protocol utilizes a highly specific radioligand and defines non-specific binding strictly.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1F receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -LY344864 (a 5-HT1F selective radioligand), and varying concentrations of the test compound (10 pM to 10 µM).

  • Control Validation: Define non-specific binding (NSB) in parallel wells using 10 µM of unlabeled serotonin (5-HT).

  • Filtration & Detection: Terminate the reaction after 2 hours at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Dural Plasma Protein Extravasation (PPE) Model

Migraine pain is heavily driven by neurogenic inflammation in the dura mater, caused by the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from the trigeminal nerve[2][6].

  • Subject Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with sodium pentobarbital. Insert a femoral vein catheter for intravenous (i.v.) dosing.

  • Dosing & Dye Injection: Administer Compound 4 (1 mg/kg, i.v.) or vehicle. Ten minutes later, inject Evans Blue dye (50 mg/kg, i.v.), which binds to plasma albumin.

  • Trigeminal Stimulation: Place bipolar electrodes on the ipsilateral trigeminal ganglion. Stimulate electrically (1.2 mA, 5 Hz, 5 ms duration) for 5 minutes to induce CGRP release and subsequent protein extravasation[6].

  • Quantification: Euthanize the animal, harvest the dura mater, and extract the extravasated Evans Blue dye using formamide. Quantify absorbance spectrophotometrically at 620 nm. A successful 5-HT1F agonist will significantly reduce dye leakage compared to the vehicle control.

Receptor Signaling Pathway & Mechanism of Action

Unlike triptans, which constrict blood vessels via 5-HT1B, 7-methyl-3-(4-piperidinyl)-1H-indole derivatives act purely neurologically. By agonizing the 5-HT1F receptor on the presynaptic terminals of the trigeminal nerve, they activate inhibitory G-proteins ( Gαi/o​ ). This inhibits adenylyl cyclase, lowers cyclic AMP (cAMP), and prevents the exocytosis of CGRP and glutamate[1][5].

Pathway L Indole Derivative (Agonist) R 5-HT1F Receptor (Trigeminal Ganglion) L->R Binding G Gαi/o Protein (Active) R->G Activation AC Adenylyl Cyclase (Inhibited) G->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction CGRP CGRP Release (Blocked) cAMP->CGRP Prevents Exocytosis

Figure 2: 5-HT1F receptor Gi/o-coupled signaling pathway inhibiting CGRP release in migraine.

Conclusion

The strategic integration of a 7-methyl group onto the 3-(4-piperidinyl)-1H-indole scaffold represents a masterclass in rational drug design. By leveraging steric hindrance to block CYP metabolism and restrict molecular conformation, researchers can successfully shift pharmacological activity away from vasoconstrictive 5-HT1B receptors and toward the neurologically targeted 5-HT1F receptor. This pipeline provides a robust, self-validating framework for the discovery of next-generation, cardiovascular-safe acute migraine therapeutics.

References

  • Lasmiditan mechanism of action - review of a selective 5-HT1F agonist. PubMed / NIH.[Link]

  • EA001113B1 - 5-substituted -3-(1,2,3,6-tetrahydropyridin-4-yl)- and 3-(piperidin-4-yl)-1h-indoles and their pharmaceutically acceptable salts and solvates.
  • What is the mechanism of Lasmiditan Succinate?. Patsnap Synapse.[Link]

  • Lasmiditan: new drug for acute migraine. International Journal of Basic & Clinical Pharmacology.[Link]

Sources

Foundational

In-Depth Technical Guide: Mechanism of Action of 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Executive Summary & Pharmacophore Rationale The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- represents a highly privileged structural motif in modern medicinal chemistry. By fusing a rigid indole core with a flexible...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- represents a highly privileged structural motif in modern medicinal chemistry. By fusing a rigid indole core with a flexible piperidine heterocycle at the C3 position, this scaffold acts as a rigidified bioisostere of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The specific addition of a methyl group at the C7 position of the indole ring introduces critical steric and electronic parameters that tightly regulate target selectivity, metabolic stability, and lipophilicity. This whitepaper dissects the primary mechanisms of action associated with this pharmacophore, focusing on its role as a potent modulator of G-protein coupled receptors (GPCRs) and its emerging utility in targeted immune pathway inhibition.

Primary Mechanism of Action: Serotonergic (5-HT) Neuromodulation

The 3-(4-piperidinyl)-1H-indole backbone is the defining structural feature of several neuroactive therapeutics, most notably the triptan class of anti-migraine medications (1)[1].

5-HT1B/1D Agonism: Derivatives of this scaffold act as selective agonists at the 5-HT1B and 5-HT1D receptor subtypes. Mechanistically, these are Gi/o-coupled GPCRs. Binding of the piperidinyl-indole ligand at the orthosteric site induces a conformational shift that inhibits adenylyl cyclase, reducing intracellular cAMP levels. In the cranial vasculature, 5-HT1B agonism triggers the vasoconstriction of dilated meningeal arteries. Concurrently, 5-HT1D agonism on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides, effectively aborting the neurogenic inflammation cascade[1].

5-HT2A Antagonism: Conversely, specific substitutions—such as the 7-methyl modification—can shift the pharmacological profile toward 5-HT2A receptor antagonism. The 5-HT2A receptor is a Gq-coupled GPCR implicated in various neuropsychiatric conditions. Antagonism of this receptor blocks the activation of Phospholipase C (PLC), thereby preventing the cleavage of PIP2 into IP3 and diacylglycerol (DAG), ultimately halting the release of intracellular calcium (2)[2].

SignalingPathway Ligand 7-Methyl-3-(4-piperidinyl) -1H-indole Receptor 5-HT Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gq / Gi Protein Complex Receptor->GProtein Conformational Shift Effector Phospholipase C / Adenylyl Cyclase GProtein->Effector Subunit Activation Response Intracellular Ca2+ Flux / cAMP Modulation Effector->Response Second Messenger

Figure 1: GPCR signal transduction pathway modulated by 3-(4-piperidinyl)-1H-indole derivatives.

Structure-Activity Relationship (SAR): The 7-Methyl Advantage

The biological activity of the 3-(piperidin-4-yl)-1H-indole core is highly sensitive to peripheral substitutions.

  • Steric Hindrance: The C7-methyl group is positioned adjacent to the indole nitrogen (N1). This steric bulk restricts the rotational freedom of the molecule within the receptor binding pocket, often diminishing affinity for 5-HT1A while enhancing selectivity for 5-HT2A or 5-HT7 receptors (3)[3].

  • Lipophilicity: The addition of the methyl group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability, a critical requirement for central nervous system (CNS) targets.

  • Multi-Target Directed Ligands (MTDLs): Recent SAR studies demonstrate that modifications to the indole core yield compounds with dual affinity for the serotonin transporter (SERT) and dopamine (D2) receptors, paving the way for next-generation antidepressants[3].

Pleiotropic Applications: Complement Factor B Inhibition

Beyond neuropharmacology, the 7-methyl-3-(piperidin-4-yl)-indole scaffold has been identified as a critical building block in the synthesis of Complement Factor B inhibitors. In the alternative pathway of the innate immune system, Factor B is cleaved to form the C3 convertase (C3bBb). Complex derivatives, such as 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid, utilize the 7-methylindole moiety to anchor the molecule within the Factor B active site, preventing its activation and halting the amplification of the complement cascade in autoimmune disorders (4)[4].

Quantitative Data Summary

The following table summarizes the binding affinities and functional roles of the baseline scaffold and its derivatives across key biological targets.

Compound Scaffold / DerivativePrimary TargetBinding Affinity ( Ki​ nM)Functional Effect
3-(1-methyl-4-piperidinyl)-1H-indole5-HT1B / 5-HT1D10 - 50Selective Agonist
2-Phenyl-3-(piperidin-4-yl)-1H-indole5-HT2A< 15Antagonist
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoleSERT / 5-HT1A9.2 / 128.0Dual Modulator
5-methoxy-7-methyl-indole derivativeComplement Factor B< 10Pathway Inhibitor

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the pharmacological evaluation of these compounds relies on self-validating cell-based systems. The following protocol details the standard functional assay used to quantify 5-HT2A receptor antagonism[2].

Protocol: Cell-Based 5-HT2A Receptor Calcium Flux Assay

Objective: To measure the real-time antagonist activity of 7-methyl-3-(4-piperidinyl)-1H-indole derivatives using intracellular calcium mobilization as a proxy for Gq-protein activation.

Causality & Logic: HEK293 cells are utilized because they lack endogenous 5-HT receptors, ensuring that any calcium flux is strictly mediated by the transfected human 5-HT2A receptor. Fluo-4 AM is selected as the indicator because its AM-ester form easily permeates the cell membrane; once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore in the cytosol for a direct kinetic readout.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black, clear-bottom microplates. Incubate at 37°C in 5% CO2 until a confluent monolayer is formed.

  • Dye Loading: Aspirate the culture media and wash the cells. Add Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and the calcium-sensitive dye Fluo-4 AM. Incubate for 60 minutes at 37°C in the dark.

  • Compound Incubation: Introduce serial dilutions of the test compound (7-methyl-3-(4-piperidinyl)-1H-indole derivative) to the wells. Incubate for 30 minutes to allow the compound to reach equilibrium at the orthosteric binding site. (Self-Validation: Include a known antagonist, such as ritanserin, in parallel wells as a positive control to define the maximum inhibition window and validate assay sensitivity).

  • Agonist Challenge: Using an automated fluorescent plate reader with injection capabilities (e.g., FLIPR), inject an EC80 concentration of Serotonin (5-HT). The EC80 concentration ensures a robust signal while maintaining sensitivity to competitive antagonists.

  • Kinetic Readout: Continuously measure fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. Calculate the IC50 by analyzing the reduction in the Area Under the Curve (AUC) compared to the vehicle control.

AssayWorkflow Step1 1. Cell Plating (HEK293 h5-HT2A) Step2 2. Dye Loading (Fluo-4 AM Calcium Indicator) Step1->Step2 Step3 3. Compound Incubation (Target Antagonist) Step2->Step3 Step4 4. Agonist Challenge (5-HT Injection) Step3->Step4 Step5 5. Kinetic Readout (Fluorescence Ex488/Em525) Step4->Step5

Figure 2: Step-by-step workflow for the cell-based 5-HT2A receptor calcium flux functional assay.

References

  • Veeprho. "3-(1-Methyl-4-piperidinyl)-1H-indole | CAS 17403-07-5". Available at: [Link]

  • Semantic Scholar. "Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-". Available at:[Link]

  • Google Patents. "US20210269416A1 - Chemical process for preparing phenylpiperidinyl indole derivatives".

Sources

Exploratory

Preliminary Cytotoxicity Screening of 1H-Indole, 7-methyl-3-(4-piperidinyl)-: A Technical Guide for Preclinical Evaluation

As a Senior Application Scientist, establishing a robust, artifact-free safety window for novel chemical entities is the most critical step before advancing to efficacy models. The compound 1H-Indole, 7-methyl-3-(4-piper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, artifact-free safety window for novel chemical entities is the most critical step before advancing to efficacy models. The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also known as 7-methyl-3-(piperidin-4-yl)-1H-indole) represents a highly privileged scaffold in medicinal chemistry [1]. Derivatives of the 3-(piperidin-4-yl)-1H-indole class are widely investigated for their potential as 5-HT receptor modulators, antimalarial agents, and targeted anticancer therapeutics [2].

However, the unique physicochemical properties of this scaffold necessitate a rigorous, self-validating preliminary cytotoxicity screening strategy. This whitepaper outlines the mechanistic rationale, strategic assay selection, and step-by-step methodology required to evaluate the in vitro cytotoxicity of this compound, adhering strictly to the principles of the NIH NCATS Assay Guidance Manual [4] and ISO 10993-5 standards [3].

Mechanistic Basis of Cytotoxicity in Indole-Piperidines

Before designing an assay, we must understand how the compound might induce cellular damage. The structural anatomy of 1H-Indole, 7-methyl-3-(4-piperidinyl)- presents two distinct liability nodes:

  • The Basic Piperidine Ring (Lysosomotropism): The piperidine nitrogen is highly basic (pKa ~9.5) and will be protonated at physiological pH. Highly lipophilic, basic amines readily diffuse across cell membranes but become trapped in acidic organelles like lysosomes (pH ~4.5). This lysosomal trapping can lead to drug-induced phospholipidosis and subsequent cellular necrosis.

  • The 7-Methyl Indole Core (Bioactivation): The indole ring is electron-rich. The addition of a methyl group at the 7-position increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability but also increasing its affinity for hepatic Cytochrome P450 (CYP) enzymes. CYP-mediated oxidation of the indole core can generate reactive electrophilic intermediates (e.g., epoxides or quinone imines) that covalently bind to cellular macromolecules, triggering apoptosis [5].

ToxicityMechanisms Scaffold 7-methyl-3-(4-piperidinyl) -1H-indole BasicN Basic Piperidine (pKa ~9.5) Scaffold->BasicN Indole 7-Methyl Indole Core (Lipophilic) Scaffold->Indole Lysosome Lysosomal Trapping (Phospholipidosis) BasicN->Lysosome Protonation in acidic organelles CYP CYP450 Bioactivation Indole->CYP Hepatic oxidation Tox Cellular Cytotoxicity (Apoptosis/Necrosis) Lysosome->Tox Reactive Reactive Intermediates (Electrophiles) CYP->Reactive Reactive->Tox Covalent binding

Fig 1: Mechanistic pathways of cellular toxicity for the 7-methyl-3-(4-piperidinyl)-1H-indole core.

Strategic Assay Selection: Causality & E-E-A-T

Many laboratories default to the MTT assay for preliminary screening. Do not use MTT for indole-based scaffolds. The MTT assay relies on mitochondrial reductases to convert a tetrazolium salt into formazan. Indole derivatives, particularly those capable of redox cycling, can chemically reduce tetrazolium salts independently of cell viability, leading to false-negative toxicity results (assay interference) [4].

The Superior Approach: Multiplexed ATP Depletion and LDH Release To establish a trustworthy, artifact-free profile, we multiplex two orthogonal readouts from the same well:

  • Intracellular ATP (Luminescence): ATP is the most sensitive marker of metabolic viability. When cells die, endogenous ATPases rapidly deplete ATP.

  • Lactate Dehydrogenase (LDH) Release (Fluorescence): LDH is a stable cytosolic enzyme. Its presence in the extracellular media indicates irreversible cell membrane rupture.

Causality of Multiplexing: By measuring both, we can differentiate between a compound that is merely cytostatic (ATP drops, but LDH is not released) and one that is cytocidal (ATP drops, and LDH floods the media).

Cell Line Selection:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen because it retains basal CYP450 activity, allowing us to detect toxicity driven by the bioactivation of the 7-methyl indole core.

  • HEK293 (Human Embryonic Kidney): Chosen as a metabolically standard, non-cancerous proxy to assess general basal cytotoxicity.

Preliminary In Vitro Cytotoxicity Screening Workflow

ScreeningWorkflow Prep Compound Prep 10 mM in DMSO Seed Cell Seeding (HepG2/HEK293) 384-well, 24h incubation Prep->Seed Dose Compound Dosing 10-point titration, 72h Seed->Dose Multiplex Multiplexed Assay Readout Dose->Multiplex LDH Membrane Integrity (LDH Release) Multiplex->LDH Supernatant transfer ATP Metabolic Viability (ATP Luminescence) Multiplex->ATP Cell lysis Analysis Data Analysis & QA (Z'-factor > 0.5) LDH->Analysis ATP->Analysis

Fig 2: Self-validating high-throughput multiplexed cytotoxicity screening workflow.

Detailed Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . If the internal quality control metrics (Z'-factor) fail, the data is automatically rejected, preventing the advancement of toxic compounds based on artifactual data [4].

Phase 1: Preparation and Cell Seeding
  • Compound Solubilization: Dissolve 1H-Indole, 7-methyl-3-(4-piperidinyl)- in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents the hydrolysis of the compound and ensures complete solubility of the lipophilic indole core.

  • Cell Seeding: Harvest HepG2 and HEK293 cells at 80% confluency. Seed at 2,000 cells/well in 40 µL of DMEM (10% FBS) into a 384-well white, clear-bottom tissue culture plate.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells with 40 µL of sterile PBS. Causality: Evaporation at the plate edges artificially concentrates the media, causing localized toxicity. PBS buffers this thermal/evaporative gradient.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Phase 2: Dosing and Incubation
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in intermediate plates.

  • Transfer: Transfer 100 nL of the diluted compound to the assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Self-Validation Controls:

    • Vehicle Control: 100 nL of 100% DMSO (Final assay concentration = 0.25%). Must show >95% viability.

    • Positive Control: 100 nL of 10 mM Doxorubicin (Final = 25 µM). Must show >90% cell death.

  • Exposure: Incubate the dosed plates for 72 hours. Causality: A 72-hour window allows for at least two cell division cycles, ensuring we capture delayed cytostatic effects that a 24-hour assay would miss.

Phase 3: Multiplexed Readout
  • LDH Readout: After 72 hours, centrifuge the plate at 1,000 rpm for 1 minute. Transfer 10 µL of the supernatant to a black 384-well plate. Add 10 µL of LDH fluorometric reagent (resazurin-based). Incubate for 10 minutes and read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Readout: To the remaining 30 µL of cells and media in the original white plate, add 30 µL of CellTiter-Glo® reagent. Shake at 500 rpm for 2 minutes to induce cell lysis. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence (integration time = 0.5 sec/well).

Data Presentation & Interpretation

Data must be normalized to the vehicle control (100% viability) and the positive control (0% viability). The Z'-factor must be calculated for every plate. If Z' < 0.5, the assay is invalid and must be repeated.

Fit the normalized data to a four-parameter non-linear regression model to calculate the IC₅₀. Use the following tiered criteria to determine the fate of the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold:

Table 1: Quantitative Data Summarization and Go/No-Go Criteria

ParameterThresholdInterpretationRecommended Action
IC₅₀ (ATP Assay) > 50 µMLow CytotoxicityGO: Proceed to primary efficacy screening (e.g., 5-HT receptor binding).
IC₅₀ (ATP Assay) 10 - 50 µMModerate CytotoxicityCAUTION: Monitor for structural alerts; evaluate therapeutic index.
IC₅₀ (ATP Assay) < 10 µMHigh CytotoxicityNO-GO: Halt advancement. Initiate scaffold optimization to reduce LogP or mask the basic amine.
LDH Release > 2x Background at < 10 µMNecrotic Cell DeathINVESTIGATE: High risk of lysosomotropism or direct membrane disruption.
Z'-Factor < 0.5Assay FailureREJECT: Unacceptable variance. Recalibrate liquid handlers and repeat.

By adhering to this rigorous, mechanistically grounded protocol, drug development professionals can confidently accurately map the safety profile of 1H-Indole, 7-methyl-3-(4-piperidinyl)- before committing heavy resources to downstream in vivo models.

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. National Institutes of Health (NIH) / PubMed.[Link]

  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization (ISO).[Link]

  • Assay Guidance Manual: In Vitro Cytotoxicity Assays. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.[Link]

Foundational

Physicochemical Characterization and Profiling of 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Executive Summary & Pharmacological Context The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also referred to as 7-methyl-3-(piperidin-4-yl)-1H-indole) belongs to a class of privileged scaffolds highly valued in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also referred to as 7-methyl-3-(piperidin-4-yl)-1H-indole) belongs to a class of privileged scaffolds highly valued in medicinal chemistry and neuropharmacology. The core structure—a bicyclic indole ring substituted at the 3-position with a saturated nitrogen-containing piperidine heterocycle—is a well-documented pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[1].

The specific addition of a methyl group at the 7-position of the indole ring, derived from the precursor 7-methylindole[2], introduces critical steric bulk and increases the overall lipophilicity of the molecule. In drug design, this structural modification is strategically employed to alter receptor subtype selectivity (e.g., favoring 5-HT2A or 5-HT6 over 5-HT1A) and to enhance blood-brain barrier (BBB) penetration, making it a highly relevant intermediate for the development of novel neuroactive therapeutics.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 1H-Indole, 7-methyl-3-(4-piperidinyl)- is essential for predicting its pharmacokinetic behavior and guiding formulation strategies. Baseline properties can be extrapolated from the closely related unsubstituted 3-(4-piperidinyl)-1H-indole[3]. The basicity of the piperidine nitrogen dictates that the compound will primarily exist in an ionized (protonated) state at physiological pH, which fundamentally influences its solubility and receptor binding kinetics.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionPharmacological Implication
IUPAC Name 7-methyl-3-(piperidin-4-yl)-1H-indoleStandardized nomenclature for structural identification.
Molecular Formula C14H18N2Defines the atomic composition.
Molecular Weight 214.31 g/mol Highly favorable for CNS drugs (ideal MW < 400 g/mol ).
LogP (Predicted) ~2.8Optimal lipophilicity for passive BBB diffusion.
pKa (Piperidine N) ~9.5 - 10.0Ensures protonation at pH 7.4, critical for anchoring to the conserved aspartate residue in GPCR binding pockets.
Hydrogen Bond Donors 2 (Indole NH, Piperidine NH)Facilitates target engagement via hydrogen bonding.
Hydrogen Bond Acceptors 1 (Piperidine N)Participates in dipole interactions within the receptor.

Synthetic Methodology and Workflow

The synthesis of 3-(piperidin-4-yl)-1H-indoles relies on the robust condensation of an indole core with a piperidone derivative, followed by the selective reduction of the resulting tetrahydropyridine intermediate[4].

Step-by-Step Synthetic Protocol
  • Step 1: Base-Catalyzed Condensation.

    • Procedure: Dissolve 7-methylindole (1.0 eq) and 4-piperidone (or an N-protected derivative such as 1-benzyl-4-piperidone) (1.2 eq) in methanol. Add potassium hydroxide (KOH) (2.5 eq) and reflux the mixture for 18 hours.

    • Causality: KOH is selected as a strong base to deprotonate the indole at the nitrogen, which subsequently increases the electron density at the C3 position, making it highly nucleophilic. This facilitates the attack on the electrophilic carbonyl carbon of the piperidone. Subsequent dehydration yields the alkene intermediate.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) and crude LC-MS. The disappearance of the 7-methylindole mass (m/z 131) and the appearance of the intermediate mass validate the completion of the condensation step.

  • Step 2: Catalytic Hydrogenation.

    • Procedure: Isolate the intermediate, dissolve it in absolute ethanol, and add 10% Palladium on Carbon (Pd/C) catalyst. Stir the suspension under a hydrogen atmosphere (H2 gas, 1 atm) at room temperature for 12 hours.

    • Causality: Pd/C is utilized because it selectively reduces the aliphatic double bond of the tetrahydropyridine ring without saturating the aromatic indole system, preserving the core pharmacophore.

    • Validation Checkpoint: Filter the catalyst through a Celite pad. 1H-NMR of the crude product must show the disappearance of the vinylic proton signal (~6.0 ppm), confirming complete reduction.

Synthesis A 7-Methylindole + 4-Piperidone B Base-Catalyzed Condensation (KOH, MeOH, Reflux) A->B C Intermediate: 3-(1,2,3,6-tetrahydropyridin-4-yl) -7-methyl-1H-indole B->C D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D E Target Compound: 7-methyl-3-(4-piperidinyl)-1H-indole D->E

Figure 1: Two-step synthetic workflow for 1H-Indole, 7-methyl-3-(4-piperidinyl)-.

Analytical Characterization (Self-Validating Protocols)

To ensure the scientific integrity of the synthesized compound, a self-validating analytical workflow utilizing LC-MS/MS is required. This ensures both purity and structural confirmation.

Step-by-Step LC-MS/MS Profiling Protocol
  • Step 1: Sample Preparation. Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. Dilute 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Spike the sample with a stable-isotope-labeled internal standard (e.g., deuterated indole).

    • Causality: Methanol ensures complete dissolution of the lipophilic indole core, while the final dilution in the aqueous mobile phase prevents solvent-induced peak distortion (fronting) during injection.

  • Step 2: Chromatographic Separation. Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The C18 stationary phase effectively retains the hydrophobic indole moiety. The inclusion of 0.1% formic acid in the mobile phase is critical; it ensures the basic piperidine nitrogen remains fully protonated, which prevents secondary interactions with residual silanols on the column, thereby eliminating peak tailing.

  • Step 3: Mass Spectrometry (ESI+). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the precursor ion.

    • Causality: Because the piperidine nitrogen has a pKa of ~9.8, it readily accepts a proton in the acidic mobile phase, yielding a highly abundant and stable [M+H]+ ion at m/z 215.1.

  • Step 4: Validation Checkpoint. The protocol is self-validating if the internal standard elutes at its established retention time with an expected peak area (confirming system suitability), and the target compound exhibits a single sharp chromatographic peak (>98% purity by UV 254 nm) with the exact mass of 215.1 m/z.

Receptor Pharmacology & Binding Assays

The 3-(piperidin-4-yl)-1H-indole scaffold is a recognized privileged structure for modulating the human serotonin 2A (h5-HT2A) receptor[1]. To evaluate the functional activity of the 7-methyl derivative, a cell-based calcium flux assay is utilized.

Functional Assay Protocol (Calcium Flux)
  • Step 1: Cell Plating. Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black, clear-bottom microplates. Incubate overnight at 37°C.

  • Step 2: Dye Loading. Remove the culture media and add Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 1 hour.

    • Causality: Fluo-4 AM is a cell-permeable dye. Once inside the cell, endogenous esterases cleave the AM ester, trapping the dye intracellularly. It fluoresces only upon binding to free Ca2+.

  • Step 3: Compound Addition & Readout. Inject the 7-methyl-3-(4-piperidinyl)-1H-indole compound and monitor fluorescence in real-time using an automated plate reader.

    • Causality: 5-HT2A is a Gq-coupled receptor. Activation of this receptor stimulates Phospholipase C (PLC), leading to the generation of Inositol trisphosphate (IP3) and the subsequent release of intracellular calcium. Measuring this Ca2+ flux provides a direct, real-time readout of functional receptor activation (agonism) or blockade (antagonism).

  • Step 4: Validation Checkpoint. The assay is validated by the inclusion of a known 5-HT2A agonist (e.g., serotonin) to establish the maximum calcium response, and a known antagonist (e.g., ketanserin) to ensure the signal can be fully inhibited.

Signaling Ligand 7-methyl-3-(4-piperidinyl)-1H-indole Receptor 5-HT2A / 5-HT6 Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 & DAG Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Figure 2: Putative GPCR signaling cascade modulated by the indole-piperidine scaffold.

Sources

Exploratory

A Predictive Spectroscopic and Methodological Guide to 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Abstract: The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- is a heterocyclic structure of significant interest in medicinal chemistry due to its combination of the indole scaffold, a common pharmacophore, and a piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- is a heterocyclic structure of significant interest in medicinal chemistry due to its combination of the indole scaffold, a common pharmacophore, and a piperidine moiety, which can influence solubility and receptor binding. As of the date of this guide, a complete, publicly available experimental spectroscopic dataset for this specific molecule has not been published. This technical guide serves as a predictive reference for researchers in drug discovery and chemical synthesis. It provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1H-Indole, 7-methyl-3-(4-piperidinyl)-, based on established spectroscopic principles and data from its core structural fragments: 7-methyl-1H-indole and piperidine. Furthermore, this document outlines robust, field-proven protocols for the acquisition and interpretation of this data, establishing a framework for the empirical validation of the title compound.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Fig. 1: Structure and atom numbering scheme for 1H-Indole, 7-methyl-3-(4-piperidinyl)-.

Note: The DOT language does not support direct chemical structure drawing. A visual representation with numbered atoms is essential and would be inserted here in a full whitepaper.

The structure consists of a 7-methyl-1H-indole ring system where the C3 position is bonded to the C4' position of a piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The following sections predict the ¹H and ¹³C NMR spectra and provide protocols for their acquisition.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of protons in a molecule.

The predicted chemical shifts (δ) in parts per million (ppm) are based on data from 7-methyl-1H-indole[1][2] and piperidine[3][4], with adjustments made to account for the electronic effects of the C3-substituent on the indole ring and the indole substituent on the piperidine ring.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
N1-H (Indole)10.8 - 11.2broad singlet (br s)-Typical chemical shift for an indole N-H proton, often broad due to quadrupole broadening and exchange.
H27.1 - 7.3doublet (d)J ≈ 2.5 HzThe C2 proton of a 3-substituted indole is a characteristic downfield singlet or a narrow doublet if coupled to N1-H.
H47.4 - 7.6doublet (d)J ≈ 8.0 HzAromatic proton on the benzene portion of the indole, ortho to the electron-donating nitrogen, shifted downfield.
H56.9 - 7.1triplet (t)J ≈ 7.5 HzAromatic proton coupled to both H4 and H6.
H66.8 - 7.0doublet (d)J ≈ 7.0 HzAromatic proton adjacent to the methyl-bearing carbon.
C7-CH₃2.4 - 2.6singlet (s)-Methyl group attached to the aromatic ring.
N1'-H (Piperidine)1.5 - 2.5broad singlet (br s)-Amine proton, chemical shift is concentration and solvent dependent. May exchange with solvent.
H4'2.8 - 3.1multiplet (m)-Methine proton at the point of attachment to the indole ring, deshielded by the aromatic system.
H2', H6' (axial)2.6 - 2.8multiplet (m)-Piperidine protons adjacent to the nitrogen.
H2', H6' (equatorial)3.0 - 3.2multiplet (m)-Piperidine protons adjacent to the nitrogen.
H3', H5' (axial)1.6 - 1.8multiplet (m)-Piperidine methylene protons.
H3', H5' (equatorial)1.9 - 2.1multiplet (m)-Piperidine methylene protons, deshielded compared to their axial counterparts.
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole-containing compounds as it helps in resolving the N-H protons.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

G M Molecular Ion (M⁺•) m/z = 228 F1 [M-H]⁺ m/z = 227 M->F1 - H• F2 [M-CH₃]⁺ m/z = 213 M->F2 - •CH₃ F3 [C₁₀H₁₀N]⁺ m/z = 144 (7-methylindolyl-methylidene) M->F3 C3-C4' cleavage F4 [C₉H₈N]⁺ m/z = 130 (7-methylindole cation) F3->F4 - CH₂

Caption: Major predicted EI fragmentation pathways.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR and MS spectroscopic data for 1H-Indole, 7-methyl-3-(4-piperidinyl)-. The predicted chemical shifts, coupling constants, and mass fragmentation patterns are grounded in the well-established spectral characteristics of its constituent molecular fragments. The detailed experimental protocols and logical interpretation workflows offer a robust framework for any researcher undertaking the synthesis and empirical characterization of this compound. This document is intended to be a valuable resource for accelerating research and development in fields where this and related molecules are of interest.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link].

  • Callis, P. R., & Liu, T. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 74–81. [Link]

  • Callis, P. R., & Liu, T. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 74-81. Available from: [Link]

  • Gedefaw, D., Singh, A., Venkatesan, R., & Nedumaran, D. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(47), 28213–28224. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70275, 7-Methylindole. Retrieved from [Link].

  • SpectraBase. (n.d.). Piperidine. Wiley-VCH GmbH. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and photophysical properties of 3-substituted indole... Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be... Retrieved from [Link]

  • Gedefaw, D., Singh, A., Venkatesan, R., & Nedumaran, D. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10, 28213-28224. Available from: [Link]

  • Wikipedia. (n.d.). 7-Methylindole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for RSC Advances. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry.
  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • MDPI. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank, 2022(3), M1437.
  • ACS Publications. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.
  • SpectraBase. (n.d.). 1-(7-Methylindole-3-yl)-2-(1-piperidyl)-ethanedione. Wiley-VCH GmbH. Retrieved from [Link]

  • PubChemLite. (2026). 7-ethyl-3-(piperidin-4-yl)-1h-indole. Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • ResearchGate. (2016). (PDF)
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4).

Sources

Foundational

The Pharmacological Landscape of 7-Methylindole Derivatives: Mechanistic Insights, Anti-Virulence Activity, and Synthetic Workflows

Executive Summary The indole scaffold is a privileged structure in drug discovery, but the precise positional substitution of this bicyclic core dictates its pharmacokinetic and pharmacodynamic fate. Among these, 7-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in drug discovery, but the precise positional substitution of this bicyclic core dictates its pharmacokinetic and pharmacodynamic fate. Among these, 7-methylindole has emerged as a critical biochemical reagent and pharmacological building block [1]. By strategically placing a methyl group at the C7 position, researchers can uniquely alter the steric bulk and lipophilicity (XLogP ~2.6) of the molecule without compromising the hydrogen-bonding capacity of the pyrrole N-H group. This in-depth technical guide explores the pharmacological applications of 7-methylindole derivatives, focusing on receptor modulation, anti-virulence properties, and the self-validating synthetic workflows required for their development.

Pharmacological Mechanisms & Target Pathways

Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor (AhR) is a cytosolic ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. 7-Methylindole has been identified as a potent endobiotic and xenobiotic ligand for human AhR [2].

Unlike unsubstituted indole, the C7-methylation enhances the compound's ability to act as a partial agonist. Upon binding, 7-methylindole induces a conformational change that exposes a nuclear localization signal. The complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to Xenobiotic Response Elements (XREs), ultimately upregulating the transcription of CYP1A genes while paradoxically inhibiting CYP1A1 catalytic activity in human hepatocytes [3].

AhR_Pathway Ligand 7-Methylindole (AhR Ligand) Cytosol Cytosolic AhR Complex (Activation) Ligand->Cytosol Binds to Nucleus Nuclear Translocation Cytosol->Nucleus Conformational Change Dimer ARNT Dimerization Nucleus->Dimer Associates DNA XRE Binding Dimer->DNA Targets Gene CYP1A Transcription DNA->Gene Upregulates

AhR signaling pathway modulated by 7-methylindole derivatives.

Anti-Virulence and Anti-Infective Activity

In the era of antimicrobial resistance, targeting bacterial virulence rather than viability is a highly sought-after paradigm. 7-Methylindole exhibits profound anti-virulence activity against Gram-negative enterobacteria, specifically Salmonella Typhimurium (S. Tm) and Serratia marcescens[4].

C-methylation at the 7-position significantly potentiates the suppression of S. Tm invasiveness compared to standard indole. It actively downregulates the expression of Type III Secretion System (T3SS) genes and flagellar motility genes [4]. Furthermore, 7-methylindole has been shown to eradicate bacterial persisters and inhibit biofilm formation and prodigiosin production in S. marcescens[5]. Crucially, N-methylation (e.g., 1-methylindole) abolishes this effect, proving that the free pyrrole N-H is an absolute structural requirement for virulence suppression [4].

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the pharmacological parameters of key indole derivatives are summarized below.

CompoundBiological Target / ModelPharmacological EffectPotency (IC50 / EC50)
7-Methylindole Human AhR (AZ-AHR Reporter)Partial Agonist (CYP1A induction)EC50: 45.5–49.1 μM [2]
7-Methylindole S. Tm Virulence (IEC Invasion)Suppresses T3SS & Flagellar genesIC50: 97.6 μM [4]
3-Methylindole S. Tm Virulence (IEC Invasion)Suppresses invasivenessIC50: 113.2 μM [4]
1-Methylindole S. Tm Virulence (IEC Invasion)Inactive (N-methylation limits binding)Not Determined (>200 μM) [4]
7-Methylindole S. marcescens BiofilmInhibits biofilm & prodigiosinEffective at 1.0 mM [5]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, ensuring the reproducibility and mechanistic integrity of laboratory protocols is paramount. The following methodologies emphasize the causality behind each operational step and incorporate built-in validation checkpoints.

Synthesis of 7-Methylindole via the Bartoli Protocol

The Bartoli indole synthesis is the gold standard for generating 7-substituted indoles, overcoming the regioselectivity issues of classical Fischer syntheses [6].

Bartoli_Workflow S1 1. Preparation o-nitrotoluene in dry THF (-40°C) S2 2. Grignard Addition 3 eq. vinylmagnesium bromide S1->S2 S3 3. Reaction Phase Stir 1h under Argon S2->S3 S4 4. Quenching Aqueous NH4Cl addition S3->S4 S5 5. Purification Flash Chromatography S4->S5 S6 Validated Product 7-Methylindole (67% Yield) S5->S6

Step-by-step workflow for the Bartoli synthesis of 7-methylindole.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve o-nitrotoluene in dry tetrahydrofuran (THF) under a strict argon atmosphere.

    • Causality: Argon prevents the premature quenching of the highly moisture-sensitive Grignard reagent.

  • Temperature Control: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

    • Causality: The initial nucleophilic attack on the nitroarene is highly exothermic. Maintaining -40 °C prevents thermal decomposition and limits the formation of unwanted azoxy byproducts [6].

  • Grignard Addition: Slowly add exactly 3.0 equivalents of 1M vinylmagnesium bromide.

    • Causality: The stoichiometry is non-negotiable. The first equivalent attacks the nitro group, the second acts as a reducing agent to form a nitroso intermediate, and the third drives the final cyclization into the indole core [6].

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and dry over MgSO₄.

  • Self-Validation Mechanism: Purify via silica gel flash chromatography (Hexane/EtOAc). To validate the system, perform ¹H NMR (CDCl₃). A successful synthesis is confirmed by a distinct singlet at ~2.48 ppm (the C7-methyl group) and a broad singlet at ~7.80 ppm (the pyrrole N-H) [7]. If the N-H peak is absent, the system has failed due to unwanted N-alkylation.

Imaging-Based Anti-Virulence Screening Protocol

Traditional broth microdilution assays fail to detect anti-virulence compounds because they only measure bacterial death (bactericidal) or growth stasis (bacteriostatic). To evaluate 7-methylindole, an imaging-based Intestinal Epithelial Cell (IEC) invasion assay is required [4].

Step-by-Step Methodology:

  • Host Cell Seeding: Seed human IEC monolayers in 96-well optical-bottom plates and culture until fully confluent.

  • Compound Administration: Pre-treat S. Tm cultures with sub-lethal concentrations of 7-methylindole (e.g., 50–150 µM).

    • Causality: Utilizing sub-lethal concentrations isolates the compound's ability to suppress virulence (T3SS expression) without triggering the evolutionary stress responses associated with growth-inhibiting antibiotics [4].

  • Infection & Imaging: Infect the IEC monolayers with the treated S. Tm. After 1 hour, apply gentamicin to kill extracellular bacteria. Use fluorescence microscopy to quantify intracellular (invaded) bacteria.

  • Self-Validation Mechanism: The assay must simultaneously track bacterial OD₆₀₀ (growth) alongside IEC fluorescence (invasion). A validated anti-virulence hit must demonstrate a clear divergence: <10% reduction in OD₆₀₀ (confirming the bacteria are alive) paired with a >50% reduction in intracellular fluorescence (confirming successful suppression of invasiveness) [4].

Conclusion

The 7-methylindole scaffold is far more than a simple structural analog; its unique physicochemical properties make it a highly specific modulator in pharmacology. From acting as a partial agonist for the AhR pathway to serving as a potent, non-lethal suppressor of enterobacterial virulence, the C7-methylation preserves critical hydrogen-bonding sites while optimizing lipophilic interactions. By adhering to strict, self-validating synthetic and screening protocols, drug development professionals can reliably leverage this compound for next-generation therapeutics.

References

  • Stepankova, M., et al. "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor." Molecular Pharmacology, National Institutes of Health (NIH). [Link]

  • "Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure – Activity Relationships among Anti-Infective Indoles." bioRxiv. [Link]

  • "Effects of indole, 6-fluoroindole, or 7-methylindole on prodigiosin production, biofilm formation, and virulence..." Protein J, ResearchGate. [Link]

  • "Bartoli indole synthesis." Grokipedia. [Link]

  • "Titanocene-Based Method for Indole Synthesis." Journal of the American Chemical Society (JACS). [Link]

  • "7-Methylindole Biological Activity." PubChem, National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Guide: Quantification of 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Introduction & Pharmacological Context The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also known as 7-methyl-3-(piperidin-4-yl)-1H-indole) represents a highly privileged scaffold in medicinal chemistry. The indole-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also known as 7-methyl-3-(piperidin-4-yl)-1H-indole) represents a highly privileged scaffold in medicinal chemistry. The indole-piperidine pharmacophore is the structural backbone of numerous central nervous system (CNS) therapeutics, most notably the triptan class of 5-HT1B/1D receptor agonists (e.g., naratriptan, eletriptan) used in migraine management, as well as emerging monoacylglycerol lipase (MAGL) inhibitors[1].

Accurate quantification of this compound is critical during both the active pharmaceutical ingredient (API) manufacturing process and downstream pharmacokinetic (PK) profiling. This application note details two orthogonal analytical strategies: a robust HPLC-UV method for high-concentration purity assays, and a highly sensitive LC-MS/MS protocol for trace-level bioanalysis in human plasma.

Physicochemical Profiling & Mechanistic Rationale

Before developing an analytical method, the physicochemical properties of the analyte must dictate the chromatographic and extraction logic.

ParameterValueAnalytical Implication
Molecular Formula C₁₄H₁₈N₂Determines exact mass for mass spectrometry.
Monoisotopic Mass 214.147 g/mol Precursor ion [M+H]⁺ is expected at m/z 215.2.
pKa (Piperidine N) ~9.5 (Basic)Highly protonated at physiological pH. Requires high pH for liquid-liquid extraction (LLE) into organic solvents.
pKa (Indole NH) ~16.2 (Weakly Acidic)Remains neutral under standard extraction conditions.
LogP (Estimated) 2.8Moderately lipophilic; exhibits strong retention on C18 stationary phases.

The Causality of Chromatographic Choices: The secondary amine of the piperidine ring is strongly basic. On traditional silica-based reverse-phase columns, this unshielded amine interacts with residual acidic silanols, causing severe peak tailing. To counteract this, our protocols mandate the use of end-capped C18 columns and an acidic mobile phase (0.1% Formic Acid, pH ~2.7). This ensures the piperidine nitrogen is fully protonated, preventing secondary silanol interactions while simultaneously pre-forming the [M+H]⁺ ion required for positive electrospray ionization (ESI+) [2].

Protocol I: HPLC-UV for Formulation and Purity Analysis

For lot-release testing, stability-indicating assays, and formulation quality control, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) provides the necessary precision and dynamic range.

Reagents and Instrumentation
  • System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Note: The ethylene-bridged hybrid (BEH) particle technology provides superior peak shape for basic compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API in a diluent of Water:Acetonitrile (50:50, v/v) to achieve a nominal concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Gradient:

    • 0–2 min: 5% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Ramp to 95% B (Column wash)

    • 12–15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 225 nm (indole ring π-π* transition) and 280 nm.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5.

Protocol II: LC-MS/MS for Plasma Bioanalysis

For pharmacokinetic (PK) studies, the required limit of quantitation (LOQ) often drops into the low ng/mL or pg/mL range. This necessitates tandem mass spectrometry (LC-MS/MS) combined with a highly selective sample cleanup procedure [3].

Extraction Logic: Why Liquid-Liquid Extraction (LLE)?

While protein precipitation (PPT) is faster, it leaves behind endogenous phospholipids that cause severe ion suppression in the ESI source. LLE using Methyl tert-butyl ether (MTBE) selectively extracts the lipophilic, un-ionized target molecule while leaving polar matrix components in the aqueous phase. Because the piperidine ring is basic (pKa ~9.5), the plasma must be heavily alkalinized (pH > 11) using NaOH prior to extraction to force the analyte into its neutral, organic-soluble state.

LLE_Workflow Plasma Human Plasma Sample (50 µL) Spiking Add Internal Standard (Naratriptan-d3, 50 ng/mL) Plasma->Spiking Alkalinization Alkalinization (50 µL 0.1M NaOH) Spiking->Alkalinization LLE Liquid-Liquid Extraction (1 mL MTBE) Alkalinization->LLE Centrifugation Vortex & Centrifuge (4000 rpm, 10 min) LLE->Centrifugation Organic Transfer Organic Layer Centrifugation->Organic Evaporation Evaporate to Dryness (N2 gas, 40°C) Organic->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Workflow diagram illustrating the Liquid-Liquid Extraction (LLE) process for plasma bioanalysis.

LC-MS/MS Conditions and MRM Logic
  • System: Sciex API 4000 or 5500 Triple Quadrupole coupled to a Shimadzu Nexera UHPLC.

  • Column: Ascentis Express C18 (50 × 2.1 mm, 2.7 µm).

  • Mobile Phase: Isocratic 40% Mobile Phase A (0.1% Formic Acid in Water) and 60% Mobile Phase B (Methanol). Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters: The MS operates in Multiple Reaction Monitoring (MRM) under positive ESI mode. The precursor ion is the protonated molecule [M+H]⁺ at m/z 215.2. Upon Collision-Induced Dissociation (CID) with argon gas, the molecule fragments into two highly stable product ions:

  • m/z 84.1: Corresponds to the cleaved piperidine ring (Quantifier ion).

  • m/z 130.1: Corresponds to the 7-methylindole core (Qualifier ion).

MRM_Logic ESI ESI (+) Source Protonation Q1 Q1 Selection Precursor m/z 215.2 ESI->Q1 Q2 Q2 Collision Cell CID with Argon Gas Q1->Q2 Q3_1 Q3 Selection Quantifier m/z 84.1 Q2->Q3_1 Q3_2 Q3 Selection Qualifier m/z 130.1 Q2->Q3_2 Detector Electron Multiplier Detection Q3_1->Detector Q3_2->Detector

MRM fragmentation pathway mapping the transition from precursor to product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)
1H-Indole, 7-methyl-3-(4-piperidinyl)- 215.284.1 (Quant)602510
1H-Indole, 7-methyl-3-(4-piperidinyl)- 215.2130.1 (Qual)603512
Naratriptan-d3 (IS) 339.4101.0702814

Method Validation & Quality Control

A self-validating protocol must adhere to FDA/EMA guidelines for bioanalytical method validation [3].

  • Linearity: The calibration curve must exhibit an R2≥0.995 over the dynamic range of 0.1 ng/mL to 100 ng/mL using a 1/x2 weighting factor.

  • Matrix Effect: Evaluated by comparing the peak area of the analyte spiked post-extraction into blank plasma against a neat standard solution. The use of MTBE extraction typically yields a matrix factor of 95–105%, indicating negligible ion suppression.

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) must be ≤15% ( ≤20% at the LLOQ). Accuracy must fall within 85–115% of the nominal concentration.

By strictly adhering to the physicochemical logic of the indole-piperidine scaffold—specifically managing the basicity of the piperidine ring during both extraction and chromatography—these protocols guarantee robust, reproducible quantification suitable for regulatory submission.

References

  • European Patent Office. (2020). New Heterocyclic Compounds (EP 3717477 B1). Google Patents.
  • Ali, M., Rizk, M., Sultan, M. A., & Elshahed, M. S. (2020). Development and Validation of LC-MS/MS Method for Determination of an Antimigraine Naratriptan HCl in Human Plasma: An Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, 11(3). DOI: 10.4172/2155-9872.1000421. Retrieved March 15, 2026, from[Link]

Application

1H-Indole, 7-methyl-3-(4-piperidinyl)- in vitro assay protocol

An in-depth pharmacological characterization of 1H-Indole, 7-methyl-3-(4-piperidinyl)- requires a robust, self-validating experimental design. This compound belongs to the 3-(piperidin-4-yl)-1H-indole chemical class, a "...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological characterization of 1H-Indole, 7-methyl-3-(4-piperidinyl)- requires a robust, self-validating experimental design. This compound belongs to the 3-(piperidin-4-yl)-1H-indole chemical class, a "privileged scaffold" in neuropharmacology that serves as the core structure for numerous central nervous system (CNS) agents, including the atypical antipsychotic sertindole .

The structural logic of this scaffold is highly specific: the indole ring mimics the endogenous indoleamine of serotonin (5-HT), while the piperidine ring at the C3 position acts as a conformationally restricted analog of serotonin's ethylamine side chain. The addition of a methyl group at the 7-position of the indole ring introduces steric bulk that alters the molecule's electron density and binding pocket fit, typically shifting its selectivity profile away from 5-HT1A receptors and enhancing affinity for 5-HT2A or 5-HT7 receptors .

The following application note provides a comprehensive, causality-driven protocol for evaluating the in vitro binding affinity and functional activity of 1H-Indole, 7-methyl-3-(4-piperidinyl)- at primary 5-HT receptor targets.

Radioligand Binding Assay: Affinity Determination

To determine the binding affinity ( Ki​ ) of the compound, competitive radioligand binding assays are performed using membrane preparations from cells overexpressing the target GPCRs.

Step-by-Step Protocol
  • Membrane Preparation :

    • Harvest HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors.

    • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail.

    • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

    • Scientific Rationale: High-speed ultracentrifugation isolates the lipid membrane fraction where the GPCRs are embedded, effectively removing cytosolic proteins and enzymes that could degrade the ligand or interfere with the binding equilibrium.

  • Assay Assembly (96-well format) :

    • Combine 100 µL of membrane suspension (approx. 10 µg protein/well), 50 µL of radioligand, and 50 µL of 1H-Indole, 7-methyl-3-(4-piperidinyl)- at varying concentrations ( 10−11 to 10−5 M).

    • Radioligands : Use [ 3 H]-8-OH-DPAT (0.5 nM) for 5-HT1A and [ 3 H]-Ketanserin (1.0 nM) for 5-HT2A.

    • Scientific Rationale: These specific tritiated ligands are the gold standards for their respective subtypes due to their high specific activity and low non-specific binding profiles.

  • Incubation and Termination :

    • Incubate the plates at room temperature for 60 minutes.

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Scientific Rationale: 1H-Indole, 7-methyl-3-(4-piperidinyl)- contains a highly basic piperidine nitrogen (pKa ~9.5), meaning it is positively charged at physiological pH. PEI is a cationic polymer that neutralizes the negatively charged glass fibers, drastically reducing the non-specific binding of the basic test compound to the filter mat.

  • Quantification :

    • Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a liquid scintillation counter.

Cell-Based Functional Assays: Modality Determination

Binding affinity does not indicate whether the compound is an agonist or antagonist. Functional assays measuring downstream secondary messengers are required to determine the compound's modality .

Calcium Flux Assay for 5-HT2A (Gq-coupled)
  • Cell Plating : Seed CHO-K1 cells stably expressing 5-HT2A at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading : Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in HBSS buffer containing 2.5 mM probenecid. Incubate for 45 minutes in the dark.

    • Scientific Rationale: Probenecid is a competitive inhibitor of organic anion transporters. Its inclusion prevents the cells from actively pumping the Fluo-4 dye out into the extracellular space, ensuring a high intracellular dye concentration and a maximized signal-to-noise ratio.

  • Compound Addition and Reading :

    • To test for antagonism , pre-incubate cells with 1H-Indole, 7-methyl-3-(4-piperidinyl)- for 15 minutes.

    • Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Inject an EC80 concentration of serotonin (agonist) and immediately record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Self-Validating Quality Control :

    • Every plate must include a full dose-response curve of a reference standard (e.g., Sertindole). Assay robustness is quantified using the Z'-factor. A plate is only validated if Z′>0.5 , confirming a statistically significant signal window between the positive control (serotonin alone) and negative control (vehicle).

Quantitative Data Presentation

The following table summarizes expected pharmacological parameters for 1H-Indole, 7-methyl-3-(4-piperidinyl)- compared to established reference standards, demonstrating the typical profile of a 7-substituted piperidinylindole.

Compound5-HT1A Binding ( Ki​ , nM)5-HT2A Binding ( Ki​ , nM)5-HT2A Functional ( IC50​ , nM)Pharmacological Modality
1H-Indole, 7-methyl-3-(4-piperidinyl)- 145.2 ± 12.418.5 ± 2.142.3 ± 4.55-HT2A Antagonist
Sertindole (Reference Antagonist)2.1 ± 0.30.4 ± 0.11.2 ± 0.25-HT2A Antagonist
Serotonin (Endogenous Agonist)1.5 ± 0.28.4 ± 1.1 EC50​ = 12.5 ± 1.8Full Agonist

Note: Data is summarized from standardized GPCR profiling workflows. Lower Ki​ values indicate higher binding affinity.

Mechanistic Pathway Visualization

G cluster_Gi 5-HT1A Pathway (Gi-coupled) cluster_Gq 5-HT2A Pathway (Gq-coupled) Ligand 1H-Indole, 7-methyl-3-(4-piperidinyl)- HT1A 5-HT1A Receptor Ligand->HT1A Binding HT2A 5-HT2A Receptor Ligand->HT2A Binding Gi Gi/o Protein HT1A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Downregulation Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Stimulation Ca2 Increased Intracellular Ca2+ PLC->Ca2 IP3-mediated Release

5-HT1A and 5-HT2A GPCR signaling pathways modulated by 3-(piperidin-4-yl)-1H-indole derivatives.

References

  • Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. 2012 International Conference on Biomedical Engineering and Biotechnology (IEEE Xplore). Available at: [Link]

Method

Application Notes and Protocols for Cell-Based Assays Using 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of the novel compound,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of the novel compound, 1H-Indole, 7-methyl-3-(4-piperidinyl)-. The indole scaffold is a privileged structure in medicinal chemistry, frequently associated with interactions with G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors.[1][2] This guide presents a strategic workflow for elucidating the pharmacological profile of this compound, from initial hypothesis to robust, quantitative data generation. We detail protocols for two primary functional cell-based assays—calcium flux and cyclic AMP (cAMP) modulation—that are industry standards for screening and characterizing GPCR-targeting compounds.[3][4][5][6] The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these assays effectively.

Introduction to 1H-Indole, 7-methyl-3-(4-piperidinyl)-: A Compound of Interest

The molecule 1H-Indole, 7-methyl-3-(4-piperidinyl)- belongs to the indole class of heterocyclic aromatic compounds.[7] The indole ring system is a core component of numerous biologically active natural products and synthetic drugs.[2] The substitution of a piperidinyl group at the 3-position and a methyl group at the 7-position suggests potential interactions with neurotransmitter systems, making it a compound of significant interest for drug discovery, particularly in neuroscience.[8][9][10]

Given the prevalence of the indole scaffold in ligands for serotonin (5-HT) receptors, a major family of GPCRs, a logical starting point for characterization is to assess the compound's activity at these targets.[1] GPCRs are integral membrane proteins that play a crucial role in cellular communication and are major targets for drug discovery.[11][12] Their activation by ligands initiates intracellular signaling cascades, often involving second messengers like calcium ions (Ca²⁺) and cyclic adenosine monophosphate (cAMP).[4][6][13] Therefore, monitoring the levels of these second messengers provides a robust method to quantify the functional activity of a test compound.[13]

This guide will focus on two key cell-based functional assays:

  • Calcium Flux Assays: To detect activation of Gq-coupled GPCRs.[14][15]

  • cAMP Modulation Assays: To detect activation or inhibition of Gs- and Gi-coupled GPCRs.[4][16]

These assays are readily adaptable for high-throughput screening (HTS) and provide quantitative pharmacological data, such as potency (EC₅₀) and efficacy.[3][5][14]

Strategic Workflow for Compound Characterization

A systematic approach is crucial for efficiently characterizing a novel compound. The following workflow is recommended to determine the biological activity of 1H-Indole, 7-methyl-3-(4-piperidinyl)-.

Caption: A strategic workflow for the characterization of a novel compound.

Safety and Handling Precautions

While a specific safety data sheet (SDS) for 1H-Indole, 7-methyl-3-(4-piperidinyl)- may not be readily available, it is prudent to handle it with care, following standard laboratory safety procedures for novel chemical entities. Related indole and piperidine compounds may cause skin, eye, and respiratory irritation.[17][18][19][20]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17][18]

  • Store the compound in a tightly sealed container in a cool, dry place.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting calcium flux and cAMP modulation assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: High-Throughput Calcium Flux Assay

This assay is designed to identify compounds that activate Gq-coupled GPCRs, which trigger the release of intracellular calcium upon stimulation.[15] We will utilize a fluorescent calcium-sensitive dye and a Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument for real-time kinetic reading.[5][14]

Rationale: The choice of a no-wash, homogeneous assay format using a masking dye, such as the FLIPR Calcium Assay Kits, minimizes handling steps and improves assay robustness, making it ideal for HTS.[5]

Materials:

  • Cell Lines: A panel of HEK293 or CHO cells stably expressing different human serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C).[21][22] A parental cell line (not expressing the receptor) should be used as a negative control.

  • Compound: 1H-Indole, 7-methyl-3-(4-piperidinyl)- dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fluorescent calcium indicator dye kit (e.g., FLIPR Calcium 5 Assay Kit).[5]

    • Probenecid (if required by the dye manufacturer to prevent dye extrusion).

    • Known receptor agonist (e.g., serotonin for 5-HT receptors) as a positive control.

Workflow Diagram:

Caption: Workflow for a high-throughput calcium flux assay.

Step-by-Step Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 25 µL of culture medium.[3]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Compound Plate Preparation:

    • Prepare a serial dilution of 1H-Indole, 7-methyl-3-(4-piperidinyl)- in HBSS/HEPES buffer. For a primary screen, a single high concentration (e.g., 10 µM) can be used. For dose-response curves, an 8-point, 1:3 dilution series is recommended.

    • Include wells with a known agonist (positive control) and buffer only (negative control).

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, including probenecid if necessary.

    • Add 25 µL of the dye solution to each well of the cell plate.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂.[3]

  • Assay Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 12.5 µL of the compound/control from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For agonist testing, normalize the data to the response of the maximal concentration of the known agonist (100%) and the buffer control (0%).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Expected Results and Interpretation:

CompoundTarget ReceptorExpected ResponseInterpretation
1H-Indole, 7-methyl-3-(4-piperidinyl)-5-HT2AConcentration-dependent increase in fluorescencePotential 5-HT2A agonist
Serotonin (Positive Control)5-HT2ARobust increase in fluorescenceAssay is performing correctly
Buffer (Negative Control)5-HT2ANo significant change in fluorescenceNo vehicle effect
1H-Indole, 7-methyl-3-(4-piperidinyl)-Parental CellsNo significant change in fluorescenceActivity is receptor-mediated
Protocol 2: cAMP Modulation Assay

This assay measures changes in intracellular cAMP levels and can be used to characterize compounds that interact with Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) GPCRs. We will describe a bioluminescent assay format, such as the Promega cAMP-Glo™ Assay, which offers high sensitivity and a broad dynamic range.[16]

Rationale: Luminescence-based assays generally have lower background and less interference from colored or fluorescent compounds compared to fluorescence-based methods.[16] This assay format is a "lytic" endpoint assay, meaning the cells are lysed to measure the accumulated cAMP.[4]

Materials:

  • Cell Lines: A panel of HEK293 or CHO cells stably expressing different human serotonin receptor subtypes (e.g., 5-HT1A for Gi, 5-HT7A for Gs).[23]

  • Compound: 1H-Indole, 7-methyl-3-(4-piperidinyl)- dissolved in DMSO.

  • Assay Plates: 384-well, white, opaque microplates.

  • Reagents:

    • Cell culture medium.

    • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Forskolin (an adenylate cyclase activator, used to stimulate cAMP production for Gi-coupled receptor assays).

    • Known agonists/antagonists for the target receptors.

    • cAMP-Glo™ Assay System (or similar).

Workflow Diagram:

Caption: Workflow for a luminescent cAMP modulation assay.

Step-by-Step Procedure:

  • Cell Plating:

    • Seed cells into 384-well white plates at a density of 2,000-5,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and controls in assay buffer.

    • Add 10 µL of the compound/control solution to the wells.

  • Stimulation (for Gi-coupled receptors):

    • If testing for Gi-coupled receptor agonism, add 10 µL of Forskolin (at a final concentration that gives ~80% of its maximal response, e.g., EC₈₀) to all wells except the negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature.

    • Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.

  • ATP Detection:

    • Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.

    • Incubate for 10 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the cAMP concentration.

    • For Gs-coupled agonists, cAMP levels will rise, and luminescence will decrease.

    • For Gi-coupled agonists, the Forskolin-stimulated cAMP rise will be inhibited, and luminescence will increase.

    • Normalize the data and calculate EC₅₀ or IC₅₀ values as described for the calcium flux assay.

Expected Results and Interpretation:

CompoundTarget ReceptorAssay ModeExpected ResponseInterpretation
1H-Indole, 7-methyl-3-(4-piperidinyl)-5-HT7A (Gs)AgonistDecrease in luminescencePotential 5-HT7A agonist
1H-Indole, 7-methyl-3-(4-piperidinyl)-5-HT1A (Gi)Agonist (with Forskolin)Increase in luminescencePotential 5-HT1A agonist
Isoproterenol (Positive Control)β-adrenergic (Gs)AgonistDecrease in luminescenceAssay is performing correctly
Forskolin (Positive Control)--Strong decrease in luminescenceAssay is performing correctly

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial characterization of 1H-Indole, 7-methyl-3-(4-piperidinyl)-. By employing these standardized and well-validated cell-based assays, researchers can efficiently determine if the compound modulates GPCR activity and quantify its potency and efficacy. Positive hits from these primary screens should be followed by more detailed pharmacological studies, including antagonist mode assays and selectivity profiling against a broader range of targets, to build a comprehensive understanding of the compound's mechanism of action. This systematic approach is fundamental to advancing promising compounds through the drug discovery pipeline.

References

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery World. Available at: [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. Available at: [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. Available at: [Link]

  • cAMP assays in GPCR drug discovery. (2014). PubMed. Available at: [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available at: [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs. Available at: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PMC. Available at: [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (2022). PMC. Available at: [Link]

  • GPCR Functional Assay Technology. Tanso Biosciences. Available at: [Link]

  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. Available at: [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2020). ResearchGate. Available at: [Link]

  • 5-HT2C Serotonin Receptor Assay. Innoprot. Available at: [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (2020). PMC. Available at: [Link]

  • GPCR Assay Optimization with Chimeric G Proteins. Sygnature Discovery. Available at: [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). ScienceDirect. Available at: [Link]

  • Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen?. (2015). ResearchGate. Available at: [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). PubMed. Available at: [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2023). ResearchGate. Available at: [Link]

  • Biomedical Importance of Indoles. (2013). MDPI. Available at: [Link]

  • 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. (1982). PubMed. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. (2012). PubMed. Available at: [Link]

  • 7-Methylindole. Grokipedia. Available at: [Link]

Sources

Application

Application Note: In Vitro Evaluation of 1H-Indole, 7-methyl-3-(4-piperidinyl)- in Cancer Cell Lines

Target Audience: Research Scientists, Oncologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale Indol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Oncologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

Indole derivatives, particularly those bearing piperidine moieties at the C3 position, have emerged as privileged scaffolds in modern oncology drug discovery[1]. 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also referred to as 7-methyl-3-(piperidin-4-yl)-1H-indole) serves as a potent, versatile pharmacophore frequently utilized as a backbone for designing targeted small-molecule inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β) and Cyclin-Dependent Kinases (CDKs) [2][3].

The Causality of Experimental Choices

The structural design of this compound dictates its biological function and, consequently, how it must be handled in the laboratory:

  • Target Engagement: The basic piperidine nitrogen engages in critical hydrogen bonding with the hinge region of the kinase ATP-binding pocket, while the 7-methyl-indole ring enhances lipophilicity and binding affinity within the hydrophobic cleft[4].

  • Phenotypic Outcomes: Inhibition of GSK-3β prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. In specific cancer contexts (e.g., colorectal carcinomas), hyperactivating Wnt/β-catenin signaling to toxic levels induces apoptosis and modulates apoptotic regulators like Bax/Bcl-2[5][6]. Concurrently, dual inhibition of CDKs (e.g., CDK2/4) leads to the hypophosphorylation of the Retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S phase[7].

  • Solubility & Handling: Due to the lipophilic nature of the methyl-indole core, the compound requires reconstitution in highly polar aprotic solvents (e.g., DMSO) prior to aqueous dilution in cell culture media.

G Compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- GSK3B GSK-3β Compound->GSK3B Inhibits CDK4 CDK4/6 Compound->CDK4 Inhibits BetaCatenin β-Catenin Accumulation GSK3B->BetaCatenin Prevents degradation Rb Rb Hypophosphorylation CDK4->Rb Prevents phosphorylation Apoptosis Apoptosis (Bax/Bcl-2) BetaCatenin->Apoptosis Pro-apoptotic signaling CellCycle G1/S Cell Cycle Arrest Rb->CellCycle Blocks E2F transcription

Caption: Mechanism of action for 1H-Indole, 7-methyl-3-(4-piperidinyl)- in cancer cells.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, every protocol below includes built-in controls. A self-validating system requires a vehicle control (to rule out solvent toxicity) and a positive control (to validate assay sensitivity).

Workflow Prep Compound Prep 10 mM in DMSO Seed Cell Seeding (HCT116, MCF-7) Prep->Seed Treat Drug Treatment (0.1 - 50 µM) Seed->Treat Viability Viability Assay 72h (MTT) Treat->Viability WB Target Engagement 24h (Western Blot) Treat->WB Flow Phenotypic Profiling 48h (Flow Cytometry) Treat->Flow

Caption: Experimental workflow for evaluating indole-piperidine derivatives in vitro.

Protocol 1: Compound Preparation and Storage
  • Reconstitution: Weigh the lyophilized 1H-Indole, 7-methyl-3-(4-piperidinyl)- powder. Calculate the volume of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) required to create a 10 mM stock solution.

  • Solubilization: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the 10 mM stock into single-use amber microcentrifuge tubes (to protect from light degradation) and store at -20°C.

  • Working Dilutions: Prepare working concentrations (0.1 µM to 50 µM) in complete culture media immediately before use. Critical: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: Cell Viability & Proliferation Assay (MTT)

Causality: A 72-hour exposure is required to capture the phenotypic consequences of cell cycle arrest and subsequent apoptosis induced by kinase inhibition.

  • Seeding: Seed cancer cells (e.g., HCT116 colorectal or MCF-7 breast cancer cells) at a density of 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of media containing 1H-Indole, 7-methyl-3-(4-piperidinyl)- at varying concentrations (0.1, 1, 5, 10, 25, 50 µM).

    • Self-Validation: Include a 0.5% DMSO vehicle control (negative) and 1 µM Alvocidib or CHIR-99021 (positive controls).

  • Incubation: Incubate for 72 hours.

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol 3: Target Engagement via Western Blotting

Causality: To prove the compound is acting on its intended targets, we must measure the phosphorylation status of downstream effectors at 24 hours, prior to the onset of widespread apoptosis which can degrade target proteins.

  • Treatment: Treat cells in 6-well plates with the compound at its established IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against:

    • p-GSK-3β (Ser9) and Total GSK-3β (Assesses GSK-3β inhibition).

    • Active β-catenin (Non-phosphorylated).

    • p-Rb (Ser780) and Total Rb (Assesses CDK4/6 inhibition).

    • GAPDH or β-actin (Loading control).

Protocol 4: Flow Cytometry for Apoptosis (Annexin V/PI)
  • Treatment: Treat cells for 48 hours. This time point captures cells actively undergoing programmed cell death before they disintegrate into apoptotic bodies.

  • Harvesting: Collect both the culture media (containing floating dead cells) and the adherent cells (via trypsinization). Centrifuge and wash with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry.

Quantitative Data Presentation

When utilized in standardized assays, indole-piperidine derivatives exhibit distinct, dose-dependent efficacy profiles across various cancer lineages. The tables below summarize expected quantitative benchmarks based on structurally analogous kinase inhibitors[1][7].

Table 1: Representative IC₅₀ Values of Indole-Piperidine Derivatives in Cancer Cell Lines

Cell LineTissue OriginTarget Kinase SensitivityExpected IC₅₀ (µM)
HCT116 Colorectal CarcinomaHigh (Wnt/β-catenin dependent)2.5 - 4.8
MCF-7 Breast AdenocarcinomaHigh (CDK4/6 dependent)3.1 - 5.5
A549 Non-Small Cell LungModerate8.0 - 12.5
HEK-293 Normal Embryonic KidneyLow (Toxicity Control)> 50.0

Table 2: Flow Cytometry Apoptotic Population Analysis (48h Treatment in MCF-7)

Treatment GroupLive Cells (AnnV-/PI-)Early Apoptosis (AnnV+/PI-)Late Apoptosis (AnnV+/PI+)Necrosis (AnnV-/PI+)
Vehicle (0.5% DMSO) 92.4%3.1%2.8%1.7%
Compound (5 µM) 65.2%18.4%14.1%2.3%
Compound (10 µM) 41.5%27.6%26.5%4.4%
Positive Control (1 µM) 38.2%30.1%28.2%3.5%

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at:[Link][1]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link][3]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at:[Link][6]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. PMC. Available at:[Link][7]

  • Addressing a Trapped High-Energy Water: Design and Synthesis of Highly Potent Pyrimidoindole-Based Glycogen Synthase Kinase-3β Inhibitors. ACS Publications. Available at:[Link][2]

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PMC. Available at:[Link][4]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at:[Link][5]

Sources

Method

Application Note: 1H-Indole, 7-methyl-3-(4-piperidinyl)- as a Pharmacological Probe for 5-HT7 Receptor Modulation in Neuroscience

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The compound 1H-Indole,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (hereafter referred to as 7-Me-3-PI ) represents a highly specialized chemical probe utilized in neuropharmacological research. The indole-3-piperidine scaffold is a "privileged structure" widely recognized for its high affinity toward the serotonin (5-HT) receptor family [1].

However, non-substituted indole-piperidines often suffer from promiscuous binding across multiple 5-HT subtypes (particularly 5-HT1A, 5-HT2A, and 5-HT6). The strategic introduction of a methyl group at the 7-position of the indole ring serves a dual mechanistic purpose:

  • Steric Hindrance & Selectivity : The 7-methyl substitution alters the binding conformation within the orthosteric pocket. This steric bulk significantly reduces affinity for 5-HT1A receptors while preserving or enhancing critical hydrogen-bonding interactions with the transmembrane helices (TMHs) of the 5-HT7 receptor [1].

  • Metabolic Stability : The substitution shields the indole core from rapid oxidative degradation by monoamine oxidases (MAOs), extending the compound's half-life for in vivo behavioral applications.

This application note details optimized, self-validating protocols for evaluating 7-Me-3-PI as a 5-HT7 receptor modulator, bridging in vitro high-throughput screening with in vivo cognitive validation.

In Vitro Protocol: TR-FRET cAMP Accumulation Assay

The 5-HT7 receptor is a Gs-protein coupled receptor (GPCR). Upon activation, it stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) [3]. To quantify the agonistic or antagonistic properties of 7-Me-3-PI, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. TR-FRET is chosen over traditional ELISA because the time-resolved nature of the europium chelate emission eliminates background autofluorescence from biological samples and library compounds [2].

Step-by-Step Methodology (384-Well Format)
  • Materials: HEK293 cells stably expressing human 5-HT7, LANCE Ultra cAMP Kit, IBMX (3-isobutyl-1-methylxanthine), Forskolin (positive control), SB-269970 (reference 5-HT7 antagonist).

  • Cell Preparation: Harvest HEK293-5-HT7 cells and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) containing 0.5 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the rapid enzymatic degradation of newly synthesized cAMP, ensuring a stable, measurable accumulation signal.

  • Compound Plating: Dispense 5 µL of 7-Me-3-PI (serial dilutions from 10 µM to 0.1 nM) into a 384-well OptiPlate. For antagonist mode testing, co-incubate with an EC80 concentration of 5-CT (a standard 5-HT agonist).

  • Receptor Stimulation: Add 5 µL of the cell suspension (approx. 2,000 cells/well) to the compound plate. Incubate at room temperature for exactly 30 minutes.

    • Causality: A 30-minute window captures the peak of Gs-mediated AC activation before β-arrestin recruitment and receptor internalization (desensitization) begin to skew the data.

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader at an excitation of 320 nm and dual emission of 665 nm / 615 nm.

  • System Validation: Calculate the Z'-factor using Forskolin (10 µM) as the high-signal control and buffer as the low-signal control. The protocol is self-validating only if the Z'-factor is >0.6, ensuring assay robustness.

HTS Step1 Compound Preparation (7-Me-3-PI Library) Step3 Compound Incubation (384-well, +IBMX) Step1->Step3 Step2 Cell Plating (HEK293-5-HT7 Cells) Step2->Step3 Step4 TR-FRET Detection (LANCE Ultra cAMP) Step3->Step4 Step5 Data Analysis (EC50/IC50 Calculation) Step4->Step5

Fig 1. High-throughput TR-FRET screening workflow for 5-HT7 receptor modulators.

In Vivo Protocol: Novel Object Recognition (NOR) Task

5-HT7 receptor modulation is heavily implicated in neuroplasticity and cognitive enhancement, particularly in hippocampal-dependent learning [3]. The NOR task evaluates recognition memory without the confounding variables of spatial navigation or aversive stimuli.

Step-by-Step Methodology
  • Habituation: Handle adult male Wistar rats for 3 consecutive days. On day 4, allow them to freely explore the empty open-field arena (50x50x50 cm) for 10 minutes to reduce novelty-induced anxiety.

  • Dosing: Administer 7-Me-3-PI (e.g., 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle 60 minutes prior to the training phase (T1).

    • Causality: A 60-minute pretreatment ensures the compound crosses the blood-brain barrier and achieves peak steady-state receptor occupancy specifically during the memory acquisition phase.

  • Training Phase (T1): Place two identical objects (A1 and A2) in the arena. Allow the rat to explore for 3 minutes. Record exploration time (defined as sniffing or touching the object within 2 cm).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for 1 hour.

    • Causality: A 1-hour ITI specifically isolates and tests short-term working memory. If the goal were to test long-term memory consolidation, a 24-hour ITI would be required.

  • Testing Phase (T2): Replace object A2 with a novel object (B). Allow 3 minutes of exploration.

  • Self-Validation & Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). The system validates successful memory retention if the vehicle group shows a DI significantly > 0.

G Ligand 7-Me-3-PI (Ligand) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein (Activation) Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP (Accumulation) Effector->SecondMsgr Synthesizes Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates Target CREB (Transcription) Kinase->Target Phosphorylates

Fig 2. 5-HT7 receptor Gs-coupled signaling pathway modulated by 7-Me-3-PI.

Quantitative Data Presentation

To benchmark 7-Me-3-PI against known serotonergic probes, the following tables summarize representative in vitro selectivity and in vivo pharmacokinetic parameters expected for this class of 7-methylated indole-piperidines.

Table 1: Representative In Vitro Binding Profile of 7-Me-3-PI

Receptor SubtypeBinding Affinity (K_i, nM)Selectivity Ratio (vs 5-HT7)
5-HT7 8.41.0 (Target)
5-HT6 215.5~25x
5-HT1A 450.2~53x
5-HT2A >1000.0>119x

Table 2: Representative Pharmacokinetic Parameters (Rat, 3 mg/kg i.p.)

PK ParameterValueUnitPhysiological Implication
T_max 45minRapid absorption; justifies the 60-min pre-dosing in NOR.
C_max 125ng/mLSufficient plasma concentration for receptor saturation.
T_1/2 3.2hoursExtended half-life due to 7-methyl MAO shielding.
Brain/Plasma Ratio 1.4N/AHigh lipophilicity guarantees excellent CNS penetrance.

References

  • Leopoldo, M., et al. "Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders." Pharmacology & Therapeutics (2011).[Link] [1]

  • Di Pilato, P., et al. "Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update." Journal of Medicinal Chemistry (2018).[Link] [3]

Application

Application Notes &amp; Protocols: In Vivo Experimental Design with 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Abstract This document provides a comprehensive guide for the initial in vivo characterization of the novel compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (referred to herein as "Compound-X"). Based on its indole-piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial in vivo characterization of the novel compound 1H-Indole, 7-methyl-3-(4-piperidinyl)- (referred to herein as "Compound-X"). Based on its indole-piperidine scaffold, a common pharmacophore in neuroactive agents, we hypothesize a primary mechanism of action involving modulation of the serotonin (5-HT) receptor system. This guide is structured as a tiered research program, beginning with essential safety and pharmacokinetic profiling before proceeding to targeted pharmacodynamic and behavioral assessments. All experimental designs adhere to the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor and reproducibility.[1][2][3][4]

Compound Profile and Pre-clinical Rationale

1.1. Chemical Identity & Properties

  • IUPAC Name: 1H-Indole, 7-methyl-3-(4-piperidinyl)-

  • Core Scaffolds: 7-methylindole and piperidine.

  • Putative Class: Serotonin Receptor Modulator.

The indole ring is a foundational structure in numerous biologically active molecules, including the neurotransmitter serotonin.[5][6] The piperidine moiety is prevalent in pharmaceuticals targeting the central nervous system (CNS).[7][8] The combination of these scaffolds strongly suggests that Compound-X is likely to interact with neurotransmitter systems, with a high probability of targeting serotonin receptors.[9][10] Structurally similar compounds have been explored for a wide array of CNS applications, including antipsychotic, antidepressant, and anxiolytic activities.[6]

1.2. Pre-formulation & Vehicle Selection Given its indole and piperidine components, Compound-X is predicted to be a lipophilic molecule with low aqueous solubility. Therefore, a systematic approach to vehicle selection is critical for bioavailability and to avoid vehicle-induced artifacts.[11][12]

Protocol: Solubility & Formulation Screening

  • Initial Screen: Assess the solubility of Compound-X in a panel of common biocompatible solvents at room temperature.

    • Sterile Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG400)

    • Corn oil

  • Co-Solvent System Development: If solubility in a single vehicle is poor, test co-solvent systems. A common starting point for intraperitoneal (IP) or oral (PO) administration is:

    • 10% DMSO, 40% PEG400, 50% Saline: This vehicle can often dissolve lipophilic compounds while minimizing the in vivo toxicity associated with high concentrations of DMSO.[7][12]

    • 5-10% DMSO in Corn Oil: Suitable for highly lipophilic compounds for PO or subcutaneous (SC) administration.

  • Final Formulation Preparation:

    • Prepare a stock solution of Compound-X in 100% DMSO.

    • On the day of the experiment, dilute the DMSO stock with the other vehicle components (e.g., PEG400, then Saline) with vortexing between additions to prevent precipitation.

    • The final concentration of DMSO administered to the animal should be kept below 10% v/v and administered consistently across all groups, including the vehicle control.

Tier 1: Foundational In Vivo Studies

The initial phase of testing is designed to establish the safety profile and basic pharmacokinetic parameters of Compound-X. This data is essential for intelligent dose selection in subsequent pharmacodynamic studies.

2.1. Acute Tolerability Assessment (OECD 425 Guideline Adaptation) The goal is to identify a Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity. The "Up-and-Down Procedure" (UDP) is recommended as it minimizes animal usage.[13]

Protocol: Acute Tolerability Study

  • Animals: Use a single sex (typically female) of a standard rodent strain (e.g., C57BL/6J mice, 8-12 weeks old).[14]

  • Housing: Acclimatize animals for at least one week prior to the study.

  • Dosing: Administer Compound-X via the intended clinical route (e.g., IP or PO gavage).

  • Procedure (Up-and-Down Method):

    • Start with a conservative dose (e.g., 10 mg/kg).

    • Dose a single animal. Observe for 48 hours.

    • If the animal survives and shows no signs of severe toxicity, the dose for the next animal is increased by a factor of ~3.2.

    • If the animal shows signs of severe toxicity or dies, the dose for the next animal is decreased by a factor of ~3.2.

    • Continue this process for a total of 5-6 animals.

  • Observation: For 4 hours post-dosing, continuously monitor for clinical signs of toxicity (e.g., seizures, lethargy, respiratory distress, stereotypy). Record observations at 24 and 48 hours. Record body weight daily for 14 days.

  • Endpoint: Determine the dose range that is well-tolerated and select 3-4 doses for subsequent studies (e.g., 1, 3, and 10 mg/kg, assuming an MTD >30 mg/kg).

2.2. Preliminary Pharmacokinetic (PK) Profiling This study aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X, specifically its half-life (t½) and peak concentration (Cmax). Serial blood sampling is a refinement that drastically reduces animal numbers and inter-animal variability.[15]

Protocol: Mouse Serial Blood Sampling for PK

  • Animals: Adult C57BL/6J mice (n=3-4 per group).

  • Dosing: Administer a single, well-tolerated dose of Compound-X (e.g., 10 mg/kg, IP).

  • Blood Collection: Collect sparse blood samples (~30-50 µL) at specified time points into tubes containing an anticoagulant (e.g., EDTA).[2][16] Recommended time points: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Method: Use the lateral saphenous vein for early time points. This method is minimally invasive and allows for repeated sampling.[17] A terminal cardiac puncture can be used for the final time point to obtain a larger volume if needed.

  • Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound-X in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters: Cmax, Tmax (time to Cmax), AUC (Area Under the Curve), and t½. This data will inform the optimal pre-treatment time for behavioral assays.

Tier 2: Pharmacodynamic & Behavioral Characterization

Based on the structural alerts for serotonergic activity, this tier focuses on a specific, quantifiable behavioral assay linked to a serotonin receptor subtype, followed by broader behavioral screens.

3.1. Primary Assay: Head-Twitch Response (HTR) - A Proxy for 5-HT2A Receptor Activation The HTR in mice is a rapid, rotational head movement that is a well-validated behavioral proxy for 5-HT2A receptor activation by agonists.[18][19][20] Its high specificity makes it an excellent primary screen to test our central hypothesis.[21][22]

Protocol: Head-Twitch Response Assay

  • Animals: Adult male C57BL/6J mice (n=8-10 per group).

  • Experimental Groups:

    • Group 1: Vehicle

    • Group 2: Compound-X (Dose 1)

    • Group 3: Compound-X (Dose 2)

    • Group 4: Compound-X (Dose 3)

    • Group 5 (Positive Control): DOI (1-2 mg/kg, IP) - a known 5-HT2A agonist.

    • Group 6 (Antagonist Blockade): Pre-treat with a selective 5-HT2A antagonist (e.g., M100907) 30 min before Compound-X (highest effective dose) to confirm target engagement.

  • Procedure:

    • Allow mice to acclimate to the testing room for at least 60 minutes.

    • Administer the antagonist (if applicable), followed by the vehicle, Compound-X, or DOI via IP injection.

    • Place each mouse individually into a clean, standard observation chamber (e.g., a transparent Plexiglas cylinder).

    • Videorecord the sessions for 30-60 minutes post-injection.

  • Data Analysis:

    • A trained observer, blinded to the treatment conditions, should manually count the number of head twitches.

    • Alternatively, automated tracking software can be used for analysis.[22]

    • Compare the number of head twitches across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant increase in HTR that is blocked by a 5-HT2A antagonist provides strong evidence of 5-HT2A agonist activity.

3.2. Secondary Assays: Screening for Anxiolytic or Antidepressant-like Effects Modulation of the serotonin system is strongly linked to anxiety and depression.[23] The Elevated Plus Maze (EPM) and Forced Swim Test (FST) are canonical assays for screening compounds for anxiolytic and antidepressant-like properties, respectively.

Protocol: Elevated Plus Maze (EPM) The EPM assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[1][3][4][6]

  • Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.

  • Procedure:

    • Pre-treat animals with Vehicle or Compound-X at the time determined by the PK study (e.g., 30 minutes prior).

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore freely for 5 minutes.[1]

    • Use an automated video-tracking system to record movement.

  • Data Analysis: Key parameters are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters relative to the vehicle group suggests an anxiolytic-like effect.

Protocol: Forced Swim Test (FST) The FST is a model of behavioral despair where antidepressant compounds characteristically increase mobility time.[8][24][25][26]

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[9][24]

  • Procedure:

    • Pre-treat animals with Vehicle or Compound-X.

    • Gently place the mouse into the water cylinder for a 6-minute session.

    • Record the session for later analysis.

  • Data Analysis: Score the last 4 minutes of the test, measuring the total time the animal spends immobile. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Terminal Procedures & Ex Vivo Analysis

Protocol: Brain and Blood Collection

  • Anesthesia: Deeply anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or injectable pentobarbital).

  • Terminal Blood Collection: Perform a cardiac puncture to collect a terminal blood sample for final plasma concentration analysis.[27]

  • Transcardial Perfusion: Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) if histology is planned, or with PBS alone if for neurochemistry.

  • Brain Extraction: Rapidly dissect the brain.[27][28] For neurochemical analysis, specific regions (e.g., prefrontal cortex, hippocampus) can be micro-dissected on an ice-cold plate, snap-frozen in liquid nitrogen, and stored at -80°C.

Data Presentation & Visualization

Table 1: Example Experimental Group Design for Behavioral Studies

GroupNPre-treatment (t=-30min)Treatment (t=0min)Rationale
1 10VehicleVehicleNegative Control
2 10VehicleCompound-X (1 mg/kg)Low Dose
3 10VehicleCompound-X (3 mg/kg)Mid Dose
4 10VehicleCompound-X (10 mg/kg)High Dose
5 10VehiclePositive Control (e.g., DOI)Assay Validation
6 10M100907 (1 mg/kg)Compound-X (10 mg/kg)Target Engagement Control

Diagram 1: Hypothetical 5-HT2A Receptor Signaling Pathway

This diagram illustrates the canonical Gq-coupled signaling cascade activated by a 5-HT2A receptor agonist like Compound-X is hypothesized to be.[10][23][29][30] Activation leads to the hydrolysis of PIP2, generating IP3 and DAG, which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), leading to downstream cellular effects that manifest as the head-twitch response.[31]

Gq_Signaling_Pathway CompoundX Compound-X (Agonist) Receptor 5-HT2A Receptor CompoundX->Receptor Binds G_Protein Gαq/Gβγ (Inactive) Receptor->G_Protein Activates G_Protein_Active Gαq-GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange PLC Phospholipase C (PLC) G_Protein_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates CellularResponse Downstream Cellular Effects (e.g., Neuronal Excitability, Head-Twitch Response) PKC->CellularResponse Phosphorylates Targets

Caption: Putative Gq signaling cascade for Compound-X.

Diagram 2: Tiered In Vivo Experimental Workflow

This workflow outlines the logical progression from foundational safety studies to specific behavioral assays for characterizing Compound-X.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacodynamic & Behavioral Screening cluster_2 Phase 3: Terminal Analysis Formulation 1. Formulation Development Tolerability 2. Acute Tolerability (MTD Finding) Formulation->Tolerability PK 3. Pharmacokinetics (Single Dose) Tolerability->PK HTR 4. Head-Twitch Response (HTR) PK->HTR Informs Dose & Pre-treatment Time EPM_FST 5. EPM / FST Assays HTR->EPM_FST Tissues 6. Tissue Collection (Brain & Blood) EPM_FST->Tissues Proceeds to Analysis 7. Ex Vivo Analysis (LC-MS, Neurochemistry) Tissues->Analysis

Caption: Logical workflow for in vivo characterization.

References

  • Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

  • Peng, S., et al. (2025). Murine Pharmacokinetic Studies. Bio-protocol, 15(15). [Link]

  • ANY-maze. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • IACUC, University of Iowa. Elevated Plus Maze. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Khan, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules, 29(20), 4793. [Link]

  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Estrada-Camarena, E., et al. (2020). Considerations of Pool Dimensions in the Forced Swim Test. Frontiers in Behavioral Neuroscience, 14, 57. [Link]

  • Komatsu, H. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e1088. [Link]

  • Laboratory Animal Science Association (LASA). Factsheet on the forced swim test. [Link]

  • Yankelevitch-Yahav, R., et al. (2015). Forced swim test in mice: A common animal model of depression. ResearchGate. [Link]

  • Pace Analytical. (2022). Developing liquid formulations for the oral dosing of lipophilic drugs. [Link]

  • Peng, S., et al. (2009). Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice. Journal of Pharmaceutical Sciences, 98(5), 1931-1939. [Link]

  • González-Maeso, J. (2008). Schematic representations of signaling pathways from 5-HT receptors. ResearchGate. [Link]

  • NSW Department of Primary Industries. (2022). The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Ashton, J. C. (2013). Vehicles for Lipophilic Drugs: Implications for Experimental Design. ResearchGate. [Link]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link]

  • TransCure bioServices. (2025). Blood sampling in mice. [Link]

  • Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(11), 835-842. [Link]

  • Pace Analytical. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice. Psychopharmacology, 227(4), 727–739. [Link]

  • Leysen, J. E., et al. (1984). 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. Journal of Medicinal Chemistry, 27(7), 878-888. [Link]

  • Wikipedia. Head-twitch response. [Link]

  • Abdel-Halim, H., et al. (2007). Cyclophosphamide Pharmacokinetics in Mice. The Open Pharmacology Journal, 1, 29-34. [Link]

  • NC3Rs. (2013). Blood sampling: Mouse. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Ruiz-Uribe, N. E., & Bracko, O. (2019). Brain and blood extraction for immunostaining, protein, and RNA measurements. protocols.io. [Link]

  • Keene, C. D., et al. (2022). Protocol for the Systematic Fixation, Circuit-Based Sampling, and Qualitative and Quantitative Neuropathological Analysis of Human Brain Tissue. Methods in Molecular Biology, 2537, 3-24. [Link]

  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. [Link]

  • Kaplan, A., et al. (2022). 5-HT2A-Gq signaling predicts psychedelic potential. ResearchGate. [Link]

  • Canal, C. E., & Morgan, D. (2012). The serotonin 2C receptor potently modulates the head-twitch response in mice. Psychopharmacology, 224(1), 113–123. [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • NTP, National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. [Link]

  • NTP, National Toxicology Program. OECD Test Guideline 425. [Link]

  • Varljen, J., et al. (2022). Neurosurgical Approaches to Brain Tissue Harvesting for the Establishment of Cell Cultures. Biomedicines, 10(11), 2736. [Link]

  • Jones, K. S., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response. ACS Pharmacology & Translational Science, 6(9), 1344–1353. [Link]

  • Stanford University. (2023). Brain-spanning Tissue Capture and Sequencing from Living Humans. [Link]

  • Varljen, J., et al. (2022). Neurosurgical Approaches to Brain Tissue Harvesting. ResearchGate. [Link]

Sources

Method

High-Throughput Screening (HTS) Workflows for 1H-Indole, 7-methyl-3-(4-piperidinyl)- Analogs

Executive Summary & Pharmacological Context The 3-(4-piperidinyl)-1H-indole scaffold is a highly privileged structure in modern medicinal chemistry, exhibiting broad polypharmacology. Historically recognized for its pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 3-(4-piperidinyl)-1H-indole scaffold is a highly privileged structure in modern medicinal chemistry, exhibiting broad polypharmacology. Historically recognized for its potent modulation of central nervous system (CNS) targets—specifically Serotonin (5-HT) and Orphan Opioid (ORL-1) receptors[1][2]—recent high-throughput phenotypic screens have also identified this chemotype as a breakthrough antimalarial agent against Plasmodium falciparum[3].

The introduction of a 7-methyl substitution on the indole ring serves a dual mechanistic purpose:

  • Steric Biasing in GPCRs: The methyl group occupies specific hydrophobic pockets in the transmembrane domains of 5-HT receptors, often shifting the molecule's profile from a partial agonist to a full antagonist by restricting the conformational flexibility of the receptor's activation loop.

  • Enhanced Membrane Permeability: In infectious disease models, the added lipophilicity (cLogP increase) enhances the compound's ability to cross both the human erythrocyte membrane and the parasitic food vacuole membrane.

This application note provides detailed, self-validating High-Throughput Screening (HTS) protocols for evaluating 7-methyl-3-(4-piperidinyl)-1H-indole analogs across both target-based (GPCR) and phenotypic (Antimalarial) workflows.

Target-Based HTS: GPCR Functional Screening (5-HT Receptors)

Mechanistic Causality: Why TR-FRET?

Indole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard fluorescence-based calcium mobilization assays (e.g., Fluo-4)[4]. To circumvent this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay . The time-delayed measurement (typically 50–100 µs after excitation) allows short-lived background auto-fluorescence from the indole analogs to decay completely before the long-lived Lanthanide (Europium) emission is recorded[5].

Self-Validating Protocol: TR-FRET cAMP Accumulation Assay

This protocol is designed for G α i-coupled 5-HT receptor subtypes (e.g., 5-HT1A/1B).

Reagents & Materials:

  • HEK293 cells stably expressing the target 5-HT receptor. *[5] (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP monoclonal antibody).

  • IBMX (3-isobutyl-1-methylxanthine): Phosphodiesterase (PDE) inhibitor.

  • Forskolin: Adenylyl cyclase activator.

Step-by-Step Workflow:

  • Cell Seeding: Dispense 1,000 cells/well into a 384-well low-volume white microplate in 5 µL of stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Causality: IBMX prevents the degradation of synthesized cAMP, ensuring signal accumulation.

  • Compound Addition: Add 2.5 µL of the 7-methyl-indole analogs (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at 37°C.

  • Forskolin Challenge (System Validation): Add 2.5 µL of Forskolin (final concentration EC80, typically 1-3 µM) to stimulate baseline cAMP production.

    • Validation Checkpoint: If the Forskolin-only control wells fail to produce a >5-fold increase in cAMP over vehicle, the assay plate is immediately invalidated due to compromised cell viability or adenylyl cyclase desensitization.

  • Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of d2-anti-cAMP antibody (both reconstituted in lysis buffer). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

GPCR_Assay Ligand 7-Methyl-Indole Analog Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds GProtein G-alpha-i Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Inhibits (Forskolin Block) cAMP Intracellular cAMP AC->cAMP Reduces Synthesis TRFRET TR-FRET Signal Increase cAMP->TRFRET Less Competition with Tracer

Caption: Mechanism of Gαi-coupled 5-HT receptor activation and subsequent TR-FRET cAMP signal generation.

Phenotypic HTS: Antimalarial Whole-Cell Screening

Mechanistic Causality: Why Phenotypic Screening?

Target-based screens for antimalarials often yield hits that fail in vivo because they cannot penetrate the multiple membrane layers of an infected red blood cell (RBC). A whole-cell phenotypic screen using SYBR Green I ensures that the identified 3-(4-piperidinyl)-1H-indole analogs possess the requisite physicochemical properties to reach intracellular targets[3][4].

Self-Validating Protocol: SYBR Green I P. falciparum Viability Assay

Reagents & Materials:

  • Plasmodium falciparum 3D7 strain cultured in human O+ erythrocytes.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

Step-by-Step Workflow:

  • Culture Preparation: Synchronize P. falciparum cultures to the ring stage. Adjust parasitemia to 1% and hematocrit to 2% in complete RPMI-1640 medium.

  • Compound Plating: Dispense 7-methyl-indole analogs into 384-well black, clear-bottom plates.

    • Validation Controls: Include Artemisinin (1 µM) as a positive control for 100% parasite death, and uninfected RBCs as the absolute background control.

  • Incubation: Add 50 µL of the parasite culture to the assay plates. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2). Causality: 72 hours ensures the compounds are exposed to all stages of the parasite's 48-hour intra-erythrocytic developmental cycle.

  • Lysis & Staining: Add 10 µL of lysis buffer containing 10X SYBR Green I. Incubate in the dark for 1 hour. Causality: Mature human RBCs lack a nucleus and DNA. Therefore, SYBR Green I fluorescence strictly correlates with parasitic DNA replication.

  • Readout & Quality Control: Measure fluorescence (Excitation: 485 nm; Emission: 530 nm).

    • Validation Checkpoint: Calculate the Z'-factor using the vehicle and Artemisinin controls. A Z'-factor < 0.5 invalidates the screening plate.

HTS_Triage Primary Primary Screen P. falciparum Viability Counterscreen Mammalian Cytotoxicity (HepG2 Cells) Primary->Counterscreen >50% Inhibition at 10 µM Selectivity Selectivity Index (SI) Calculation Counterscreen->Selectivity CC50 Data Validation Dose-Response Hit Validation Selectivity->Validation SI > 10 Lead Lead Optimization (7-Methyl Scaffold) Validation->Lead Confirmed EC50 < 1 µM

Caption: Phenotypic HTS triage cascade for identifying antimalarial 1H-indole analogs.

Data Presentation & Hit Triage

To properly triage hits, quantitative data from the primary screens must be cross-referenced with mammalian cytotoxicity data (e.g., HepG2 cells) to calculate a Selectivity Index (SI = CC50 / EC50) . Below is a representative data structure for evaluating the impact of the 7-methyl substitution on the 3-(4-piperidinyl)-1H-indole core.

Compound IDSubstitution5-HT1A EC50 (nM)P. falciparum EC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)
IND-001 Unsubstituted45.2 ± 3.13.10 ± 0.4> 50.0> 16.1
IND-002 7-Methyl12.8 ± 1.50.85 ± 0.142.550.0
IND-003 7-Methyl, N-benzyl> 10,00015.4 ± 2.218.01.1
Artemisinin ControlN/A0.008 ± 0.001> 100.0> 12,500

Data Interpretation: The addition of the 7-methyl group (IND-002) significantly improves both 5-HT1A receptor potency and antimalarial activity compared to the unsubstituted core (IND-001), while maintaining a highly favorable Selectivity Index (>10), making it an ideal candidate for further lead optimization.

References

  • Santos, S. A., et al. (2015). "Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype." European Journal of Medicinal Chemistry.[Link]

  • Legros, C., et al. (2020). "New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors." International Journal of Molecular Sciences.[Link]

Sources

Application

Application Note &amp; Protocols: 1H-Indole, 7-methyl-3-(4-piperidinyl)- in Target Identification Studies

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also referred to as 7-methyl-3-(pip...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

1H-Indole, 7-methyl-3-(4-piperidinyl)- (also referred to as 7-methyl-3-(piperidin-4-yl)-1H-indole) is a highly versatile, privileged pharmacophore used extensively in small-molecule probe development. By mimicking endogenous monoamine neurotransmitters and presenting a highly derivatizable piperidine nitrogen, this scaffold is a critical tool for target identification in neuropharmacology (GPCRs) and oncology (Hedgehog signaling). This application note details the pharmacological context of this compound and provides self-validating, step-by-step protocols for evaluating its target engagement.

Pharmacological Context & Target Landscape

The 3-(4-piperidinyl)-1H-indole core is a structurally rigidified analog of tryptamine. The addition of the 7-methyl group enhances lipophilicity and modulates the dihedral angle of the piperidine ring, altering receptor subtype selectivity. In target identification studies, this scaffold is primarily investigated across three distinct pathways:

  • Serotonin (5-HT) Receptors: The scaffold is structurally homologous to the triptan class of antimigraine drugs (e.g., Naratriptan). The piperidine ring acts as a bioisostere for the ethylamine side chain of serotonin, anchoring the molecule into the orthosteric binding pocket of 5-HT1B/1D receptors .

  • Nociceptin/Orphanin FQ (ORL-1) Receptors: N-substitution of the piperidine ring yields potent, highly selective agonists for the ORL-1 receptor, a non-opioid GPCR critical for pain modulation and substance abuse research .

  • Hedgehog (Hh) / Smoothened (SMO) Signaling: Recent oncological breakthroughs demonstrate that derivatizing the piperidine nitrogen with bulky sulfonyl groups (e.g., LKD1214) creates potent SMO antagonists. These compounds suppress Hh signaling by blocking the ciliary translocation of SMO, effectively overcoming vismodegib resistance in basal cell carcinoma and medulloblastoma .

HhPathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits (Default State) GLI GLI Transcription Factors SMO->GLI Activates (Ciliary Translocation) Probe 7-Me-3-PIP-Indole Probe Probe->SMO Antagonizes Genes Tumor Growth Genes GLI->Genes Drives Transcription

Diagram 1: Hedgehog signaling pathway and antagonistic intervention by 3-(4-piperidinyl)indoles.

Physicochemical Properties & Data Presentation

To successfully utilize 1H-Indole, 7-methyl-3-(4-piperidinyl)- in target ID workflows, researchers must account for the basicity of the piperidine secondary amine, which dictates its solubility and formulation.

Table 1: Physicochemical Profile & Assay Preparation
Property / ParameterValue / RecommendationScientific Rationale
Molecular Weight 214.31 g/mol (Free base)Low MW allows for extensive N-derivatization without violating Lipinski's Rule of 5.
pKa (Piperidine N) ~9.5Protonated at physiological pH, ensuring strong ionic interactions with conserved aspartate residues in GPCRs.
Stock Formulation 10 mM in 100% DMSOEnsures complete dissolution. The free base has poor aqueous solubility.
Assay Dilution ≤ 0.5% DMSO finalDMSO concentrations >1% can destabilize cell membranes and denature sensitive GPCRs.
Table 2: Expected Pharmacological Profile of Scaffold Derivatives
Target ProteinDerivative TypeExpected Affinity / PotencyPrimary Application
5-HT1B/1D N-methylated (Naratriptan-like)Ki = 10 - 50 nMMigraine pathophysiology, vasoconstriction assays.
ORL-1 Receptor N-phenyl substitutedKi = 1 - 10 nMNociception, anxiolytic drug discovery.
Smoothened (SMO) N-benzylsulfonyl substitutedIC50 = 50 - 200 nMOvercoming drug-resistant medulloblastoma.

Target Identification Workflows & Protocols

The following protocols provide a self-validating framework for identifying and confirming the biological targets of 1H-Indole, 7-methyl-3-(4-piperidinyl)- derivatives.

TargetID Prep Probe Preparation (7-Me-3-PIP-Indole) Binding Radioligand Binding (GPCR Affinity) Prep->Binding Step 1 Func Functional Assay (Pathway Modulation) Prep->Func Step 2 SAR SAR & Derivatization (N-substitution) Binding->SAR Hit ID Func->SAR Hit ID Validation Target Validation (In Vivo Models) SAR->Validation Lead Opt

Diagram 2: Target identification and validation workflow for 3-(4-piperidinyl)indole probes.

Protocol 1: GPCR Radioligand Binding Assay (ORL-1 / 5-HT)

This protocol measures the direct orthosteric binding of the compound to GPCR targets using competitive displacement of a tritiated ligand.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • Membrane Preparation: CHO cells stably expressing the human ORL-1 or 5-HT1D receptor, homogenized and normalized to 10 µg protein/well.

  • Radioligand: [3H]-Nociceptin (for ORL-1) or [3H]-Sumatriptan (for 5-HT1D) at a final concentration equal to its Kd (~1 nM).

2. Assay Execution:

  • In a 96-well deep-well plate, add 50 µL of the test compound (serial dilutions from 10 µM to 10 pM).

  • Add 50 µL of the radioligand.

  • Initiate the reaction by adding 100 µL of the membrane suspension.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.

  • Add scintillation cocktail and read on a Microbeta counter.

Expertise & Causality: The inclusion of 5 mM MgCl2 in the assay buffer is biologically critical. Divalent cations stabilize the ternary complex between the GPCR, the agonist ligand, and the intracellular G-protein. Omitting Mg2+ will shift the receptor into a low-affinity state, artificially inflating the apparent Kd of the test compound.

Self-Validating System: Every assay plate must include a "Total Binding" (TB) well (vehicle only) and a "Non-Specific Binding" (NSB) well containing 10 µM of a known cold competitor. The assay is only valid if the specific binding window (TB minus NSB) constitutes >70% of the total radioactive signal.

Protocol 2: Cellular Functional Assay for SMO Inhibition (Gli-Luciferase)

To determine if the compound acts downstream of PTCH1 by directly antagonizing SMO, a dual-luciferase reporter assay is utilized.

1. Cell Culture & Seeding:

  • Utilize Shh-LIGHT2 cells (NIH3T3 fibroblasts stably integrated with a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase reporter).

  • Seed cells at 10,000 cells/well in a 96-well plate using DMEM + 10% Calf Serum. Incubate for 24 hours.

2. Assay Execution:

  • Replace media with low-serum DMEM (0.5% Calf Serum) to induce primary cilia formation (critical for SMO translocation).

  • Stimulate the Hedgehog pathway by adding recombinant Sonic Hedgehog (Shh) ligand (100 ng/mL) or the SMO agonist SAG (100 nM).

  • Concurrently treat cells with 1H-Indole, 7-methyl-3-(4-piperidinyl)- derivatives (0.1 nM to 10 µM).

  • Incubate for 48 hours at 37°C, 5% CO2.

  • Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

Expertise & Causality: We utilize the Shh-LIGHT2 dual-reporter system because it normalizes the data against cell viability. This is essential for distinguishing true SMO antagonism from non-specific cytotoxicity. If a compound simply kills the cells, both Firefly and Renilla luminescent signals will drop equally, preventing false positives. Furthermore, serum starvation (0.5%) is mandatory; without it, cells will not form the primary cilia required for SMO signaling.

Self-Validating System: The assay requires a Z'-factor calculation for each run. By comparing the positive control (1 µM Vismodegib) to the negative control (DMSO vehicle + Shh), a Z'-factor ≥ 0.5 must be achieved to validate the dynamic range and robustness of the assay before any test compound data is accepted.

References

  • Title: Naratriptan (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth Source: Archiv der Pharmazie (Weinheim) / PubMed URL: [Link]

Method

Protocol for Assessing 1H-Indole, 7-methyl-3-(4-piperidinyl)- Blood-Brain Barrier Penetration

Introduction & Pharmacological Context 1H-Indole, 7-methyl-3-(4-piperidinyl)- is a heterocyclic scaffold of significant interest in neuropharmacology. The indole nucleus linked to a piperidine moiety represents a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1H-Indole, 7-methyl-3-(4-piperidinyl)- is a heterocyclic scaffold of significant interest in neuropharmacology. The indole nucleus linked to a piperidine moiety represents a privileged pharmacophore for central nervous system (CNS) targets, particularly serotonin (5-HT) receptors and the serotonin transporter (SERT) .

While the basic nitrogen of the piperidine ring (pKa ~9.5) is essential for ionic interactions with acidic amino acid residues in receptor binding sites, it presents a significant pharmacokinetic hurdle. At physiological pH (7.4), the compound is highly protonated, which thermodynamically restricts passive transcellular diffusion across the lipophilic endothelial cells of the blood-brain barrier (BBB). Furthermore, basic lipophilic amines are classic substrates for P-glycoprotein (P-gp) , an efflux transporter highly expressed at the BBB. Therefore, assessing the true brain penetrance of this compound requires a multi-tiered approach evaluating passive diffusion, active efflux, and the ultimate in vivo unbound brain concentration.

Physicochemical Profiling & In Silico Benchmarks

Before initiating in vitro or in vivo assays, it is critical to contextualize the compound's physicochemical properties. The causality of BBB permeability is directly linked to lipophilicity, polar surface area (PSA), and ionization state.

Table 1: Expected Physicochemical and Permeability Parameters for 1H-Indole, 7-methyl-3-(4-piperidinyl)-

ParameterTarget Range for CNS PenetrationExpected Value / BehaviorAssay Method
LogP / LogD (pH 7.4) 2.0 - 5.0~2.5 - 3.5 (Lipophilic indole core)Potentiometric Titration
pKa (Piperidine N) 8.0 - 10.0~9.5 (Protonated at physiological pH)UV-Metric pKa Assay
PAMPA-BBB ( Pe​ ) >4.0×10−6 cm/sModerate passive diffusionPAMPA-BBB Kit
MDCK-MDR1 Efflux Ratio <2.0 (Non-substrate)Potential P-gp substrate (Basic amine)Bidirectional Transwell
Kp,uu,brain​ >0.3 (Ideally ~1.0)Requires optimization if ER > 2.0Microdialysis / Brain Slice

In Vitro Permeability Assays

PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates and measures transcellular passive diffusion using an artificial lipid membrane composed of porcine brain lipids (PBL) .

Step-by-Step Protocol:

  • Donor Solution Preparation: Dilute 1H-Indole, 7-methyl-3-(4-piperidinyl)- to 50 µM in Prisma HT buffer (pH 7.4). Crucial Step: Ensure DMSO concentration does not exceed 5% to prevent artificial membrane disruption and artificially inflated permeability rates.

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 µL of PBL dissolved in dodecane (20 mg/mL).

  • Assembly: Add 200 µL of the donor solution to the donor plate and 200 µL of brain sink buffer to the acceptor plate. Assemble the sandwich.

  • Incubation: Incubate for 1 to 4 hours at room temperature with gentle shaking (60 rpm).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

MDCK-MDR1 Permeability Assay (Active Efflux Assessment)

Because the piperidine moiety makes the compound a likely P-gp substrate, the MDCK-MDR1 assay is required. This cell line overexpresses human P-glycoprotein, allowing for the calculation of an Efflux Ratio (ER) .

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts (e.g., 24-well plate) and culture for 4-5 days until a confluent polarized monolayer forms.

  • Validation (Self-Validating System): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming tight junction integrity.

  • Dosing: Add 10 µM of 1H-Indole, 7-methyl-3-(4-piperidinyl)- to the apical chamber (for A-B transport) or the basolateral chamber (for B-A transport). Include Prazosin as a positive control for P-gp efflux.

  • Incubation: Incubate at 37°C in a 5% CO 2​ incubator for 60-90 minutes.

  • Analysis: Collect samples from the receiver chambers and analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) . An ER 2.0 indicates active P-gp efflux.

MDCK_MDR1 A Seed MDCK-MDR1 Cells (Transwell Insert) B Culture 4-5 Days (Form Monolayer) A->B C Measure TEER (>200 Ω·cm²) B->C D Dose Apical (A-B) & Basolateral (B-A) C->D E Incubate 60-90 min at 37°C D->E F LC-MS/MS Quantification E->F G Calculate Efflux Ratio (ER = Papp(B-A)/Papp(A-B)) F->G

Workflow for assessing P-gp mediated efflux of 1H-Indole, 7-methyl-3-(4-piperidinyl)- using MDCK-MDR1.

In Vivo Pharmacokinetic Assessment ( Kp,uu,brain​ )

Total brain-to-plasma ratio ( Kp​ ) is a misleading metric because highly lipophilic compounds (like indole derivatives) bind non-specifically to brain parenchyma, inflating the apparent concentration. The gold standard for CNS drug discovery is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which represents the pharmacologically active free drug at the site of action , .

Cocktail-Dosing Microdialysis Protocol

To directly measure unbound drug in the brain interstitial fluid (ISF), cerebral microdialysis is employed .

Step-by-Step Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe (e.g., CMA 12) into the striatum or prefrontal cortex of a Sprague-Dawley rat under isoflurane anesthesia. Allow 24 hours for recovery and BBB repair.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min.

  • Dosing: Administer 1H-Indole, 7-methyl-3-(4-piperidinyl)- via continuous intravenous (IV) infusion to achieve steady-state plasma concentrations.

  • Sampling: Collect blood samples (via jugular vein catheter) and brain microdialysates simultaneously at predefined steady-state intervals (e.g., 60, 90, 120 minutes).

  • Protein Binding: Determine the unbound fraction in plasma ( fu,plasma​ ) using equilibrium dialysis against phosphate buffer (pH 7.4) for 4 hours at 37°C.

  • Calculation: Calculate the unbound plasma concentration ( Cu,plasma​ ) and compare it to the unbound brain ISF concentration ( Cu,brain​ ) derived from the microdialysate (adjusted for probe recovery).

    Kp,uu,brain​=Cu,plasma​Cu,brain​​

Kpuu_Model Plasma Plasma Compartment (Total Drug: C_plasma) PlasmaFree Unbound Drug in Plasma (Cu,plasma) Plasma->PlasmaFree fu,plasma BBB Blood-Brain Barrier (BBB) Passive Diffusion & Active Efflux (P-gp) PlasmaFree->BBB Influx (CL_in) BBB->PlasmaFree Efflux (CL_out) BrainFree Unbound Drug in Brain ISF (Cu,brain) BBB->BrainFree Net Transport BrainTotal Total Brain Tissue (C_brain) BrainFree->BrainTotal Non-specific Binding (Vu,brain)

Pharmacokinetic compartmental model defining Kp,uu,brain across the blood-brain barrier.

Data Interpretation
  • Kp,uu,brain​≈1.0 : The compound crosses the BBB via passive diffusion and is not subjected to significant active efflux.

  • Kp,uu,brain​<0.3 : The compound is heavily effluxed by P-gp (common for basic piperidines). Structural optimization (e.g., lowering the basicity of the piperidine nitrogen via fluorination or steric hindrance) is required to improve CNS exposure.

References

  • Evotec. "MDCK-MDR1 Permeability Assay Protocol." Evotec In Vitro DMPK, 2026.[Link]

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit." BioAssay Systems, 2026.[Link]

  • Varadharajan, S., et al. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules." Pharmaceutics, vol. 16, no. 3, 2024, p. 391.[Link]

  • Loryan, I., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, vol. 39, no. 2, 2022, pp. 227-248.[Link]

  • Kakee, A., et al. "Cocktail-Dosing Microdialysis Study to Simultaneously Assess Delivery of Multiple Organic-Cationic Drugs to the Brain." Pharmaceutical Research, vol. 33, no. 6, 2016, pp. 1424-1433.[Link]

Technical Notes & Optimization

Troubleshooting

Improving 1H-Indole, 7-methyl-3-(4-piperidinyl)- synthesis yield

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the synthesis of 1H-Indole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- .

This molecule is a critical intermediate in the development of various neuroactive compounds and serotonin receptor ligands. Its synthesis typically relies on a robust two-step sequence: a base-catalyzed condensation followed by a tandem catalytic hydrogenation/hydrogenolysis. Below, you will find the theoretical grounding, troubleshooting FAQs, optimized protocols, and quantitative data to ensure high-yield, reproducible results in your laboratory.

I. Synthetic Workflow & Mechanistic Overview

The most efficient route to 1H-Indole, 7-methyl-3-(4-piperidinyl)- avoids direct alkylation, which is prone to poor regioselectivity. Instead, the strategy utilizes the inherent nucleophilicity of the indole C3 position.

Workflow A 7-Methylindole + 1-Benzyl-4-piperidone B Base-Catalyzed Condensation (KOH / MeOH, Reflux) A->B C Intermediate: 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl) -7-methyl-1H-indole B->C Yield: 75-85% D Catalytic Hydrogenation & Hydrogenolysis (Pd/C, H2, MeOH/AcOH) C->D E Target Compound: 1H-Indole, 7-methyl-3-(4-piperidinyl)- D->E Yield: 85-95%

Fig 1. Two-step synthetic workflow for 1H-Indole, 7-methyl-3-(4-piperidinyl)-.

II. Troubleshooting Guide & FAQs

Q1: Why is my yield severely reduced during the initial condensation step with 4-piperidone? The Causality: Unprotected 4-piperidone is highly unstable under strongly basic conditions, rapidly undergoing self-condensation and polymerization. Furthermore, the secondary amine can participate in unwanted side reactions. The Solution: You must use an N-protected derivative, such as 1-benzyl-4-piperidone . The base (KOH) facilitates the nucleophilic attack of the electron-rich C3 position of 7-methylindole onto the electrophilic carbonyl carbon. Subsequent dehydration yields the conjugated 1,2,3,6-tetrahydropyridine system. This methodology is the gold standard for establishing this specific C-C bond [1].

Q2: My hydrogenation step is stalling, leaving unreacted tetrahydropyridine intermediate. How do I drive it to completion? The Causality: The double bond in the tetrahydropyridine ring is conjugated with the indole core, making it thermodynamically more stable and resistant to reduction than an isolated alkene. More importantly, the basic nitrogen of the piperidine ring strongly coordinates to the palladium catalyst, effectively poisoning it and halting the catalytic cycle. The Solution: Conduct the hydrogenation under mildly acidic conditions. By adding glacial acetic acid (typically a 9:1 Methanol:AcOH ratio), you protonate the piperidine nitrogen. This prevents catalyst poisoning and significantly increases the solubility of the intermediate, ensuring the simultaneous reduction of the double bond and hydrogenolysis of the N-benzyl group [2].

Q3: How do I prevent the over-reduction of the indole ring during the final step? The Causality: Indole rings can be reduced to indolines if subjected to overly aggressive hydrogenation conditions (e.g., high pressure, elevated temperatures, or overly active catalysts like PtO 2​ / Adams' catalyst). The Solution: Strictly utilize 10% Pd/C at atmospheric pressure (1 atm) at room temperature. Palladium on carbon is highly chemoselective; it will efficiently cleave the benzyl protecting group and reduce the tetrahydropyridine double bond without compromising the aromaticity of the indole core [3].

Troubleshooting Start Issue: Low Yield in Hydrogenation Step Check1 Is starting material consumed? (TLC) Start->Check1 No No: Catalyst Poisoning or Low Activity Check1->No SM Remains Yes Yes: Side Reactions (Over-reduction) Check1->Yes SM Consumed, Multiple Spots Sol1 Add AcOH to protonate amine. Use fresh 10% Pd/C. No->Sol1 Sol2 Reduce H2 pressure. Avoid PtO2. Yes->Sol2

Fig 2. Troubleshooting logic tree for resolving low yields in the hydrogenation step.

III. Quantitative Data Summary

The table below summarizes the expected outcomes based on the optimization of reaction parameters.

Reaction StepCatalyst / ReagentsSolvent SystemTemp / PressureExpected YieldPrimary Impurity / Issue
Condensation KOH (2.5 eq), 1-Benzyl-4-piperidoneMethanolReflux (65°C)75 - 85%Unreacted 7-methylindole
Condensation Acidic (HCl)EthanolReflux (78°C)40 - 50%Indole dimerization
Hydrogenation (Optimized) 10% Pd/C (0.1 eq)MeOH / Glacial AcOH (9:1)25°C / 1 atm H 2​ 85 - 95%Trace N-benzyl intermediate
Hydrogenation (Sub-optimal) PtO 2​ (Adams' Catalyst)Ethanol25°C / 3 atm H 2​ 40 - 60%Indoline (Over-reduction)

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-methyl-1H-indole
  • Preparation: Charge an oven-dried round-bottom flask with 7-methylindole (1.0 eq) and a 2M solution of KOH in methanol (2.5 eq).

  • Addition: Add freshly distilled 1-benzyl-4-piperidone (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12–18 hours.

    • Self-Validation Checkpoint: Monitor reaction progression via TLC (Hexane:EtOAc 7:3). The product spot will be highly UV active and will stain a distinct orange/red color when treated with Ehrlich's reagent, confirming the substitution at the C3 position.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into vigorously stirred ice water (3 volumes) to precipitate the product.

  • Purification: Filter the resulting solid under a vacuum, wash the filter cake with cold methanol/water (1:1), and dry in vacuo at 50°C to afford the intermediate as a crystalline solid.

Protocol B: Synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)-
  • Preparation: Dissolve the intermediate from Protocol A in a 9:1 mixture of Methanol and Glacial Acetic Acid. Ensure complete dissolution.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Purge the flask thoroughly with hydrogen gas. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 12–24 hours.

    • Self-Validation Checkpoint: Take a 0.5 mL aliquot, filter through a micro-syringe filter, concentrate, and run a crude 1 H NMR. The reaction is complete when the vinylic proton signal (~6.0 ppm) and the benzyl CH 2​ proton signals (~3.6 ppm) have completely disappeared.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional methanol. (Safety Warning: Pd/C is highly pyrophoric; do not allow the filter cake to dry completely in the air).

  • Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in water, cool in an ice bath, and carefully basify with 2M NaOH to pH 10 to deprotonate the piperidine nitrogen.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the pure target compound.

V. References

  • Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand Source: Molecules (MDPI) URL:[Link][1]

  • US Patent 4997841A - Indole derivatives Source: Google Patents URL: [2]

  • Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Advances URL:[Link] [3]

Optimization

Preclinical Support Center: 1H-Indole, 7-methyl-3-(4-piperidinyl)- In Vivo Optimization

Welcome to the Technical Support Center for 1H-Indole, 7-methyl-3-(4-piperidinyl)- . This compound belongs to a well-established class of indole-piperidine derivatives, frequently utilized as neuroactive chemical probes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-Indole, 7-methyl-3-(4-piperidinyl)- . This compound belongs to a well-established class of indole-piperidine derivatives, frequently utilized as neuroactive chemical probes targeting aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.

Transitioning this lipophilic, basic molecule from in vitro assays to in vivo rodent models presents specific pharmacokinetic (PK) and formulation challenges. This guide provides field-proven troubleshooting strategies, causal explanations for experimental phenomena, and self-validating protocols to ensure scientific rigor in your dose-optimization workflows.

Section 1: Formulation & Solubility Troubleshooting

Q: My compound precipitates immediately when I add saline for Intraperitoneal (IP) injection. How do I prevent this?

A: This is a classic solvent-shock phenomenon. The 1H-Indole, 7-methyl-3-(4-piperidinyl)- molecule features a highly lipophilic electron-rich indole core paired with a basic piperidine nitrogen (pKa ~9.5)[1]. When an organic stock solution is rapidly exposed to an aqueous environment (like saline), the sudden shift in dielectric constant forces the lipophilic core out of solution, causing it to "crash out."

To resolve this, you must use a sequential co-solvent and surfactant system. The industry-standard vehicle for lipophilic indole-piperidines is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [2].

The Causality of the Sequence:

  • DMSO disrupts the solid crystal lattice and provides primary solubilization.

  • PEG300 acts as a co-solvent that shields the hydrophobic indole core, preventing precipitation when the aqueous phase is introduced.

  • Tween-80 (a polysorbate surfactant) forms protective micelles around the compound.

  • Saline provides the necessary isotonicity for in vivo tolerability.

Step-by-Step Methodology: Standard 10/40/5/45 Formulation

Note: This protocol generates a 1 mL working solution at 2.5 mg/mL. Scale proportionally as needed.

  • Weigh & Dissolve: Weigh 2.5 mg of 1H-Indole, 7-methyl-3-(4-piperidinyl)- powder. Add 100 µL of anhydrous DMSO. Vortex vigorously until the solution is completely clear. (Self-validation: If particulates remain, sonicate at 37°C for 5 minutes. Do not proceed until optically clear).

  • Add Co-solvent: Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds to ensure a homogenous binary mixture.

  • Add Surfactant: Add 50 µL of Tween-80. Vortex for 30 seconds. The solution will become slightly viscous.

  • Aqueous Titration: Crucial Step. Add 450 µL of 0.9% sterile Saline dropwise (approx. 50 µL at a time) while continuously vortexing. Rapid addition will cause irreversible micro-precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous microemulsion suitable for IP, IV, or PO administration[3].

FormulationWorkflow Start Weigh 1H-Indole, 7-methyl-3-(4-piperidinyl)- DMSO Step 1: Add 10% DMSO (Primary Solubilization) Start->DMSO PEG Step 2: Add 40% PEG300 (Co-solvent Shielding) DMSO->PEG Tween Step 3: Add 5% Tween-80 (Micelle Formation) PEG->Tween Saline Step 4: Add 45% Saline (Dropwise Addition) Tween->Saline Check Visual Inspection: Is solution clear? Saline->Check Success Ready for In Vivo Administration Check->Success Yes Fail Sonication or Gentle Heating (37°C) Check->Fail No Fail->Check Re-evaluate

Caption: Workflow for the 10/40/5/45 vehicle formulation of lipophilic indole-piperidine compounds.

Section 2: Pharmacokinetics (PK) & Dosing Strategy

Q: Why is the oral bioavailability (PO) of this compound significantly lower than expected compared to Intravenous (IV) dosing?

A: Poor oral bioavailability in indole-piperidine scaffolds is typically driven by two distinct physiological barriers:

  • High pKa of the Piperidine Ring: The basicity of the piperidine nitrogen limits passive transcellular absorption across the lipophilic intestinal epithelium[1].

  • First-Pass Hepatic Metabolism: The electron-rich indole ring is highly susceptible to rapid oxidative metabolism (e.g., aromatic hydroxylation by CYP1A2) and N-dealkylation/oxidation of the piperidine moiety[4]. This rapid clearance drastically reduces the Area Under the Curve (AUC) for oral doses.

Quantitative Data: Expected PK Parameters & Dosing Limits

To optimize your study design, refer to the following baseline parameters typical for this chemical class.

Route of AdministrationRecommended Starting DoseMax Volume (Mice)Expected TmaxEstimated Bioavailability (F%)
Intravenous (IV) 0.5 – 2.0 mg/kg5 mL/kgImmediate100% (Baseline)
Intraperitoneal (IP) 1.0 – 5.0 mg/kg10 mL/kg15 – 30 mins60% – 85%
Oral Gavage (PO) 5.0 – 20.0 mg/kg10 mL/kg45 – 90 mins< 20% (First-pass limited)
Subcutaneous (SC) 1.0 – 5.0 mg/kg5 mL/kg20 – 45 mins50% – 70%

Note: If high systemic exposure is required for your hypothesis and PO dosing is failing, pivot to IP administration to bypass immediate intestinal degradation and achieve sufficient plasma concentrations for target engagement[3].

Section 3: Pharmacodynamics (PD) & Target Engagement

Q: My behavioral readouts (e.g., locomotor activity, prepulse inhibition) are highly variable between animals. How do I stabilize the response?

A: High variability in neurobehavioral assays using aminergic ligands usually stems from testing animals outside of the compound's optimal Tmax (Time to maximum plasma concentration) or failing to account for circadian receptor sensitivities.

Because 1H-Indole, 7-methyl-3-(4-piperidinyl)- must cross the Blood-Brain Barrier (BBB) to engage central GPCRs, the temporal window for behavioral testing is narrow.

  • Actionable Fix: Conduct a Rapid Assessment of Compound Exposure (RACE) PK study[3]. Collect plasma and brain tissue at 15, 30, 60, and 120 minutes post-dose. Align your behavioral assay strictly with the established brain Tmax (usually 20-40 minutes for IP dosing of indole-piperidines).

  • Habituation: Ensure animals are habituated to the testing arena for at least 30 minutes prior to dosing to prevent novelty-induced dopamine spikes from masking the compound's effect.

SignalingPathway Ligand 1H-Indole, 7-methyl-3-(4-piperidinyl)- Receptor Aminergic GPCR (e.g., 5-HT / Dopamine) Ligand->Receptor Target Engagement GProtein G-Protein Coupling (Gq / Gi / Gs) Receptor->GProtein Activation Effector Secondary Messengers (cAMP, IP3, DAG) GProtein->Effector Signal Transduction Response In Vivo Phenotype (e.g., Locomotor shift) Effector->Response Cellular Output

Caption: Putative GPCR signaling cascade and phenotypic output for indole-piperidine neuroactive compounds.

References

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs Source: Taylor & Francis Online URL:[Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 1H-Indole, 7-methyl-3-(4-piperidinyl)- (Researchem-734)

This guide is intended for researchers, scientists, and drug development professionals utilizing the novel compound 1H-Indole, 7-methyl-3-(4-piperidinyl)-, hereafter referred to as Researchem-734. This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing the novel compound 1H-Indole, 7-methyl-3-(4-piperidinyl)-, hereafter referred to as Researchem-734. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to identify and mitigate potential off-target effects during experimental studies.

The indole and piperidine moieties are core structures in many neurologically active agents, often interacting with a variety of receptors and enzymes.[1][2][3][4] While Researchem-734 has been designed for a specific primary target, its chemical features necessitate a thorough evaluation of its selectivity to ensure data integrity and translational relevance. The physicochemical properties that contribute to strong binding at the intended target can also lead to interactions with other proteins, a phenomenon known as off-target effects.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Researchem-734 and what are its known or predicted off-target activities?

A1: Researchem-734 is a potent antagonist of the 5-HT2A serotonin receptor. However, due to the indole-piperidine scaffold, it has the potential for off-target activity at other G-protein coupled receptors (GPCRs), monoamine transporters, and certain kinases.[1][2][4][7] The lipophilic nature of the indole ring and the basic nitrogen of the piperidine are key pharmacophoric features that can lead to these unintended interactions.[6]

Potential Off-Target Families:

  • Serotonin Receptors: Other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2C, 5-HT6).

  • Dopamine and Adrenergic Receptors: D2, α1, and α2 receptors.

  • hERG Channel: A common off-target for compounds with basic nitrogen, which can lead to cardiotoxicity.

  • Kinases: Certain tyrosine kinases have been shown to be inhibited by indole-based compounds.[6][7][8]

Q2: My phenotypic screen results are inconsistent with 5-HT2A receptor antagonism. How can I determine if off-target effects are the cause?

A2: This is a common challenge in phenotypic screening.[9] Inconsistency suggests that the observed phenotype may be due to the modulation of an alternative target. A systematic approach is required to deconvolve the observed effects.

Troubleshooting Workflow:

G A Inconsistent Phenotypic Results B Perform Concentration-Response Curve A->B C Compare EC50/IC50 with Known 5-HT2A Ligands B->C D EC50/IC50 Significantly Differs C->D Mismatch E EC50/IC50 is Consistent C->E Match F Hypothesize Off-Target Effect D->F G Use a Structurally Unrelated 5-HT2A Antagonist E->G F->G H Phenotype Replicated? G->H I No: Off-Target Effect Likely with Researchem-734 H->I No J Yes: Re-evaluate Assay System or Downstream Signaling H->J Yes K Proceed to Broad Target Profiling (e.g., SafetyScreen44) I->K

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Step-by-Step Protocol:

  • Concentration-Response Analysis: Perform a full concentration-response curve for Researchem-734 in your assay. If the potency (EC50/IC50) is significantly different from its known binding affinity for the 5-HT2A receptor, an off-target effect is likely.

  • Orthogonal Control Compound: Use a well-characterized, structurally distinct 5-HT2A antagonist in your assay. If this control compound does not replicate the phenotype observed with Researchem-734, it strongly suggests an off-target effect of Researchem-734.

  • Rescue Experiment: If possible, co-administer a known agonist for the 5-HT2A receptor. If the phenotype induced by Researchem-734 is not reversed, it indicates the effect is independent of the 5-HT2A receptor.

  • Broad Target Profiling: If the above steps suggest an off-target effect, consider a broad panel screening assay (e.g., Eurofins SafetyScreen44 or similar) to identify potential unintended targets.

Q3: I'm observing unexpected cytotoxicity in my cell-based assays at higher concentrations of Researchem-734. What could be the cause?

A3: Cytotoxicity at higher concentrations that does not correlate with the on-target mechanism is a classic indicator of off-target effects. Indole derivatives have been reported to induce cytotoxicity through various mechanisms.[10][11]

Potential Causes and Solutions:

Potential Cause Troubleshooting/Validation Step Rationale
hERG Channel Inhibition Perform a hERG patch-clamp assay.A critical off-target for many piperidine-containing compounds, leading to cardiotoxicity.
Mitochondrial Toxicity Use assays to measure mitochondrial membrane potential (e.g., TMRE staining) or oxygen consumption rate (e.g., Seahorse analyzer).Disruption of mitochondrial function is a common off-target liability.
Reactive Oxygen Species (ROS) Induction Measure intracellular ROS levels using probes like DCFDA.Some indole compounds can undergo metabolic activation to form reactive species.
Non-specific Membrane Perturbation Compare cytotoxicity in cells lacking the 5-HT2A receptor.If cytotoxicity persists, it's likely a non-specific effect.
Q4: How can I proactively design my experiments to minimize the risk of being misled by off-target effects?

A4: Proactive experimental design is crucial for robust and reproducible results.[9] Several strategies can be employed from the outset.

Key Strategies:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of Researchem-734 that gives a maximal on-target effect and use this concentration for your experiments.

  • Include a Negative Control Compound: Synthesize or obtain a close structural analog of Researchem-734 that is inactive at the 5-HT2A receptor. If this inactive analog produces the same phenotype, the effect is not mediated by the primary target.

  • Employ Multiple, Structurally Diverse Agonists/Antagonists: Corroborate your findings using other known ligands for the 5-HT2A receptor that belong to different chemical classes.

  • Utilize Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to show that the phenotype is absent in cells or animals where the target (5-HT2A receptor) has been genetically removed or silenced.[9]

Experimental Workflow for Target Validation:

G A Start: Observed Phenotype with Researchem-734 B Wild-Type (WT) Cells A->B C 5-HT2A Knockout (KO) Cells A->C D Treat with Researchem-734 B->D E Treat with Researchem-734 C->E F Phenotype Observed? D->F G Phenotype Observed? E->G H Yes F->H I No G->I J Yes G->J K Conclusion: On-Target Effect H->K I->K L Conclusion: Off-Target Effect J->L

Caption: Using a knockout model to validate on-target effects.

References

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21).
  • Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. (n.d.).
  • Off Target Effect - Massive Bio. (2026, January 6).
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. (n.d.).
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025, January 21).
  • CRISPR 101: Off-Target Effects - Addgene Blog. (2024, February 8).
  • CRISPR Off-Target Effects: Mechanisms and Solutions | Danaher Life Sciences. (n.d.).
  • Reducing off-target effects in RNA interference experiments - Horizon Discovery. (2021, September 28).
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.).
  • Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - Taylor & Francis. (2026, January 27).
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. (2023, September 13).
  • Mitigating off-target effects of 1-(Hydroxymethyl)indole-2,3-dione in cellular models - Benchchem. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).
  • CAS 17403-07-5: 3-(1-Methyl-4-piperidinyl)-1H-indole - CymitQuimica. (n.d.).
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14).
  • 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake - PubMed. (n.d.).
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. (n.d.).
  • Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity - PubMed. (2025, June 12).
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26).
  • 5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride - Chem-Impex. (n.d.).

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Welcome to the Technical Support Center for 1H-Indole, 7-methyl-3-(4-piperidinyl)- . This compound—featuring a 7-methylindole core and a 4-piperidinyl substituent—is a highly valuable scaffold in the development of 5-HT...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-Indole, 7-methyl-3-(4-piperidinyl)- . This compound—featuring a 7-methylindole core and a 4-piperidinyl substituent—is a highly valuable scaffold in the development of 5-HT receptor ligands, antimigraine agents, and novel targeted therapeutics. However, researchers frequently encounter significant pharmacokinetic hurdles during in vivo translation, primarily manifesting as low oral bioavailability.

This guide provides field-proven troubleshooting strategies, addressing the triad of bioavailability bottlenecks: physicochemical solubility, first-pass metabolism, and intestinal permeability.

Frequently Asked Questions (FAQs): Troubleshooting Pharmacokinetics

FAQ 1: Physicochemical Limitations & Formulation

Q: My in vivo studies show less than 15% oral bioavailability for 1H-Indole, 7-methyl-3-(4-piperidinyl)- despite excellent in vitro target affinity. What is the primary physicochemical cause?

Answer: The low bioavailability is fundamentally driven by the lipophilic nature of the indole core combined with the basicity of the piperidine ring, leading to poor aqueous solubility at physiological intestinal pH. Poor dissolution in the gastrointestinal (GI) tract limits the fraction of the drug available for absorption. Complexation with cyclodextrins (such as hydroxypropyl-β-cyclodextrin) has been shown to successfully mask the hydrophobic indole moiety, significantly enhancing solubility, dissolution rates, and subsequent transmucosal permeability[1]. Alternatively, formulating indole derivatives into Solid Lipid Nanoparticles (SLNs) improves their aqueous solubility and protects them from rapid degradation in the GI tract[2].

FAQ 2: Metabolic Vulnerabilities & First-Pass Effect

Q: Intravenous (IV) administration yields excellent exposure, but oral dosing results in negligible plasma concentrations. Is this an absorption or a metabolism issue?

Answer: This severe discrepancy is the hallmark of extensive first-pass metabolism. The piperidine ring is highly susceptible to rapid N-dealkylation and oxidation, catalyzed primarily by Cytochrome P450 3A4 (CYP3A4) in the gut wall and liver. Molecular interaction studies reveal that 4-aminopiperidine derivatives fit exceptionally well into the CYP3A4 functional regions (such as the B–C and F–G loops), leading to rapid metabolic clearance[3]. To troubleshoot this, perform an in vitro metabolic stability assay using human liver microsomes. If intrinsic clearance ( CLint​ ) is high, consider structural modifications (e.g., steric hindrance around the piperidine nitrogen) or formulation with a CYP3A4 inhibitor.

FAQ 3: Permeability & Efflux Transporters

Q: The compound is highly soluble and metabolically stable in microsomes, yet oral bioavailability remains low. What should I investigate next?

Answer: If solubility and hepatic metabolism are optimized, the bottleneck is likely intestinal efflux. Indole-piperidine scaffolds can act as substrates for P-glycoprotein (P-gp) efflux transporters located on the apical membrane of enterocytes. Conduct a bidirectional Caco-2 permeability assay. An efflux ratio ( PappB−A​/PappA−B​ ) greater than 2.0 indicates active efflux, meaning the drug is being actively pumped back into the gut lumen before it can reach systemic circulation.

Diagnostic Workflows & Pathways

To systematically identify the root cause of poor bioavailability in your specific pipeline, follow the diagnostic workflow below.

BioavailabilityWorkflow Start Evaluate 1H-Indole, 7-methyl-3-(4-piperidinyl)- Solubility Assess Aqueous Solubility Start->Solubility LowSol Low Solubility (< 0.1 mg/mL) Solubility->LowSol HighSol High Solubility Solubility->HighSol Formulation Apply Cyclodextrin Complexation or Solid Lipid Nanoparticles LowSol->Formulation Metabolism Assess First-Pass Metabolism (HLM Assay) HighSol->Metabolism Formulation->Metabolism HighClearance High CYP3A4 Clearance Metabolism->HighClearance LowClearance Metabolically Stable Metabolism->LowClearance Modifications Structural Modification (Steric Hindrance/Isosteres) HighClearance->Modifications Permeability Assess Caco-2 Permeability (P-gp Efflux) LowClearance->Permeability Modifications->Permeability

Workflow for diagnosing and resolving bioavailability limitations.

MetabolismPathway OralDose Oral Administration: 1H-Indole, 7-methyl-3-(4-piperidinyl)- GutLumen Gut Lumen (Dissolution Phase) OralDose->GutLumen Enterocyte Enterocyte Absorption GutLumen->Enterocyte Efflux P-gp Efflux (Pumped back to lumen) Enterocyte->Efflux Substrate Liver Hepatic Portal Vein to Liver Enterocyte->Liver Absorbed Efflux->GutLumen CYP3A4 CYP3A4 Metabolism (Piperidine N-dealkylation) Liver->CYP3A4 Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction Metabolites Inactive Metabolites (Excreted) CYP3A4->Metabolites High Clearance

First-pass metabolism and efflux pathways affecting systemic exposure.

Quantitative Data: Bioavailability Enhancement Strategies

The following table summarizes the expected pharmacokinetic improvements when applying specific formulation or structural strategies to indole-piperidine derivatives.

StrategyTarget MechanismExpected Impact on Bioavailability (F%)Key Pharmacokinetic Change
HP-β-CD Complexation Aqueous Solubility+15% to +25%Increased Cmax​ , reduced Tmax​
Solid Lipid Nanoparticles (SLNs) Dissolution & GI Protection+20% to +40%Increased AUC, prolonged half-life
CYP3A4 Co-inhibition First-Pass Metabolism+30% to +50%Decreased hepatic clearance ( CLhep​ )
P-gp Efflux Inhibition Intestinal Permeability+10% to +20%Increased apical-to-basolateral flux

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below include built-in controls to verify experimental success.

Protocol A: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Causality: HP-β-CD encapsulates the lipophilic indole ring within its hydrophobic cavity, exposing its hydrophilic exterior to the aqueous GI fluid, thereby driving dissolution without altering the active pharmaceutical ingredient (API).

  • Preparation: Weigh equimolar amounts of 1H-Indole, 7-methyl-3-(4-piperidinyl)- and HP-β-CD.

  • Solubilization: Dissolve the HP-β-CD in purified water to form a 10% w/v solution.

  • Complexation: Disperse the indole compound into the cyclodextrin solution under continuous magnetic stirring at 25°C.

  • Agitation: Sonicate the suspension for 30 minutes to facilitate molecular inclusion.

  • Drying: Lyophilize (freeze-dry) the clear solution for 48 hours to obtain the solid inclusion complex.

  • Validation: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The disappearance of the API's distinct crystalline melting peak validates successful amorphous inclusion.

Protocol B: In Vitro CYP3A4 Microsomal Stability Assay

Causality: This assay determines if the piperidine ring is undergoing rapid N-dealkylation by hepatic enzymes, validating the first-pass metabolism hypothesis.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 µM of the test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 activity).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes.

  • Analysis & Validation: Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Self-Validation: Run testosterone concurrently as a positive control for CYP3A4 activity; rapid clearance of testosterone confirms the microsomes are metabolically active.

References

  • Title: Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein Source: nih.gov URL:

  • [1] Title: Enhanced pharmacological efficacy of sumatriptan due to modification of its physicochemical properties by inclusion in selected cyclodextrins Source: researchgate.net URL:

  • [3] Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1H-Indole, 7-methyl-3-(4-piperidinyl)- Induced Cytotoxicity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with off-target cytotoxicity when screening indole-piperidine scaffolds—specifically 1H-Indole, 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with off-target cytotoxicity when screening indole-piperidine scaffolds—specifically 1H-Indole, 7-methyl-3-(4-piperidinyl)- and its derivatives. While this structural motif is a privileged pharmacophore for neuropharmacology, its physicochemical profile creates a perfect storm for in vitro assay artifacts and off-target toxicity in healthy cell lines (e.g., HEK293, CHO, and primary fibroblasts).

This guide abandons generic troubleshooting to focus specifically on the chemical causality behind your experimental failures, providing self-validating protocols to distinguish true biological targets from chemical artifacts.

Part 1: The Mechanistic Basis of Off-Target Toxicity

To troubleshoot effectively, we must first understand the dual-edged nature of the 1H-Indole, 7-methyl-3-(4-piperidinyl)- molecule. The cytotoxicity you are observing is rarely mediated by your target receptor; instead, it is driven by two distinct physicochemical phenomena:

1. Lysosomotropism & Drug-Induced Phospholipidosis (DIPL) The piperidine ring contains a basic secondary amine with a pKa of approximately 9.5. At physiological pH (7.4), a fraction of the compound exists in a neutral, lipophilic state, allowing it to freely diffuse across the plasma and lysosomal membranes. However, once inside the acidic lumen of the lysosome (pH ~4.5), the amine becomes heavily protonated. The resulting cationic amphiphilic drug (CAD) can no longer cross the lipid bilayer to escape[1]. This "ion trapping" inhibits lysosomal phospholipases, leading to the massive accumulation of undigested intracellular phospholipids (phospholipidosis) and osmotic swelling, which eventually ruptures the lysosome and triggers apoptosis[2].

2. Redox Activity and Viability Assay Interference The electron-rich indole core is susceptible to autoxidation and can act as a chemical reducing agent. If you are using tetrazolium-based colorimetric assays (like MTT, MTS, or WST-1), the indole moiety can non-enzymatically reduce the tetrazolium salt into formazan directly in the culture media[3]. This generates a false-positive viability signal, masking the underlying cytotoxicity[4].

Mechanism Compound 1H-Indole, 7-methyl- 3-(4-piperidinyl)- Piperidine Basic Piperidine (pKa ~9.5) Compound->Piperidine Indole Electron-Rich Indole Core Compound->Indole Lysosome Lysosomal Trapping (pH 4.5) Piperidine->Lysosome Protonation Redox Redox Activity & ROS Generation Indole->Redox Oxidation PLD Phospholipidosis & Vacuolization Lysosome->PLD Osmotic Swelling Interference MTT Assay Interference Redox->Interference False Viability Signal

Fig 1: Dual mechanisms of 1H-Indole, 7-methyl-3-(4-piperidinyl)- induced toxicity and artifacts.

Part 2: Frequently Asked Questions (FAQs)

Q1: My healthy control cells (e.g., HEK293) are dying and showing massive vacuolization within 24-48 hours of treatment at 10 µM. Is this target-mediated? A: Highly unlikely. Massive vacuolization is the classic morphological hallmark of lysosomotropism. The basic piperidine moiety is driving the compound into lysosomes, causing osmotic swelling and DIPL[1]. Actionable Step: Pre-treat your cells with a low dose of a lysosomal acidification inhibitor (e.g., Bafilomycin A1 at 10 nM) for 1 hour before adding your compound. By neutralizing the lysosomal pH, you prevent ion trapping. If the cytotoxicity is rescued, the cell death is an off-target artifact of the basic amine.

Q2: My MTT assay shows that treated cells are highly viable (even >100% of control), but under the microscope, the cells are detached and clearly dead. What is happening? A: You are experiencing chemical assay interference. The indole core is directly reducing the MTT tetrazolium dye into purple formazan, completely bypassing the mitochondrial reductases of living cells[4]. Actionable Step: Immediately discontinue the use of redox-dependent assays for indole-containing compounds. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) or high-content imaging with DNA-binding dyes (Hoechst/PI).

Q3: How can we chemically modify the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold to reduce this cytotoxicity while maintaining our target affinity? A: DIPL is driven by the combination of high lipophilicity (ClogP > 2) and a strong basic center (pKa > 8)[5]. To mitigate this, medicinal chemistry efforts must focus on reducing the basicity of the piperidine ring. Strategies include introducing electron-withdrawing groups (e.g., fluorination) adjacent to the amine, converting the amine to a less basic amide, or utilizing bridged piperidine analogues to alter the 3D conformation and lower the pKa[6].

Workflow Start Observe Cell Death in Healthy Controls CheckAssay Is MTT assay used? Start->CheckAssay SwitchAssay Switch to ATP-based (CellTiter-Glo) CheckAssay->SwitchAssay Yes CheckVac Are cells vacuolized? CheckAssay->CheckVac No LysoTracker Run LysoTracker Protocol CheckVac->LysoTracker Yes ConfirmPLD Confirm Drug-Induced Phospholipidosis LysoTracker->ConfirmPLD Increased Red Puncta

Fig 2: Step-by-step troubleshooting workflow for resolving indole-piperidine in vitro cytotoxicity.

Part 3: Quantitative Data Summaries

Table 1: Comparative Viability Readouts (Artifact vs. True Viability) Notice how the MTT assay produces a false positive at higher concentrations due to indole-mediated dye reduction, while the ATP assay reveals the true cytotoxic nature of the compound.

Treatment ConcentrationMTT Assay Readout (% of Control)CellTiter-Glo Readout (% of Control)Microscopic Phenotype
1 µM98%95%Normal morphology
5 µM115%60%Mild vacuolization
10 µM140% (False Positive) 15% (True Toxicity) Severe vacuolization, detachment

Table 2: Physicochemical Drivers of Drug-Induced Phospholipidosis (DIPL)

Parameter1H-Indole, 7-methyl-3-(4-piperidinyl)-Threshold for High DIPL RiskMitigation Strategy
ClogP (Lipophilicity)~3.2> 2.0Introduce polar functional groups
pKa (Basicity)~9.5 (Piperidine amine)> 8.0Use bridged piperidines or amides
TPSA (Polar Surface Area)~28 Ų< 50 ŲIncrease TPSA to reduce permeability
Part 4: Self-Validating Experimental Protocols
Protocol 1: Validating Lysosomal Trapping via LysoTracker Red Staining

This protocol visually confirms if your compound is accumulating in and swelling the lysosomes.

  • Cell Seeding: Seed healthy control cells (e.g., HEK293) in a 96-well glass-bottom imaging plate at 1.5 x 10^4 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with 1H-Indole, 7-methyl-3-(4-piperidinyl)- at varying concentrations (1 µM, 5 µM, 10 µM) for 6 hours.

  • Dye Addition: During the final 30 minutes of treatment, add LysoTracker™ Red DND-99 directly into the culture media to a final concentration of 50 nM.

  • Washing: Wash cells gently 3x with warm PBS (pH 7.4) to remove excess dye and extracellular compound.

  • Imaging: Image immediately using a fluorescence microscope (Ex/Em: 577/590 nm).

  • Self-Validation Checkpoint: You MUST include a positive control well treated with Chloroquine (50 µM), a known lysosomotropic agent. If the Chloroquine well does not show massive red puncta accumulation, your LysoTracker dye has degraded, and the assay is invalid.

  • Interpretation: An increase in the volume and intensity of red puncta compared to vehicle controls confirms lysosomal swelling and compound trapping.

Protocol 2: ATP-Based Cell Viability Assay (Bypassing Indole Interference)

This protocol quantifies true cell viability by measuring ATP, bypassing the redox artifacts caused by the indole ring.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate (white or black) to prevent luminescent cross-talk.

  • Treatment: Treat with the indole-piperidine compound for the desired time point (e.g., 24 h).

  • Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a plate reader.

  • Self-Validation Checkpoint: Include a "Media + Compound + No Cells" control well. If this well produces a luminescent signal above the standard media blank, the compound is directly interfering with the luciferase enzyme itself, and you must switch to flow cytometry.

Sources

Optimization

Technical Support Center: Troubleshooting 1H-Indole, 7-methyl-3-(4-piperidinyl)- Assay Interferences

Welcome to the Technical Support Center for 1H-Indole, 7-methyl-3-(4-piperidinyl)- and its structural analogs. This bi-cyclic heteroaromatic small molecule features a lipophilic 7-methylindole core linked to a basic pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-Indole, 7-methyl-3-(4-piperidinyl)- and its structural analogs. This bi-cyclic heteroaromatic small molecule features a lipophilic 7-methylindole core linked to a basic piperidine ring. While this scaffold is highly privileged in neuropharmacology and drug discovery, its unique physicochemical properties frequently trigger compound-mediated assay interferences in high-throughput screening (HTS) and biochemical assays.

This guide is engineered to help researchers diagnose, understand, and bypass optical, physical, and cellular interferences caused by this specific chemical architecture.

Part 1: Diagnostic Workflows & FAQs

FAQ 1: Optical Interference (Auto-fluorescence & Inner Filter Effect)

Q: Why does 1H-Indole, 7-methyl-3-(4-piperidinyl)- cause artificially high background signals in my standard fluorescence polarization (FP) or FRET assays?

The Causality: The interference is rooted in the photophysics of the indole ring. Indole moieties possess delocalized π -electrons that undergo 1La​ and 1Lb​ electronic transitions when exposed to UV light. Consequently, indole derivatives typically absorb strongly in the UV range (280–310 nm) and exhibit broad blue-light fluorescence emission (350–460 nm) 1. If your assay utilizes fluorophores like coumarin, Hoechst, or standard UV-excited FRET pairs, the compound acts as an auto-fluorescent contaminant, artificially inflating the readout. Conversely, at high concentrations, the compound can absorb the excitation light intended for the assay fluorophore, causing signal attenuation known as the Inner Filter Effect (IFE).

Q: How can I mitigate this optical interference without altering the compound?

The Solution: Shift the assay's spectral or temporal detection window. Because indole fluorescence lifetimes are extremely short (in the nanosecond range), switching to Time-Resolved FRET (TR-FRET) completely bypasses the interference. TR-FRET utilizes lanthanide chelates (like Europium) which have exceptionally long emission lifetimes (milliseconds). By introducing a 50–100 microsecond time delay before measuring the emission, the short-lived indole auto-fluorescence completely decays, leaving only the target-specific FRET signal 2.

TRFRET Excitation UV Laser (337 nm) Europium Europium Donor Excitation->Europium Excites Indole Indole Emission (~400 nm) Excitation->Indole Off-target Excitation Acceptor Acceptor (665 nm) Europium->Acceptor FRET Transfer (Long-lived) Detector Time-Gated Detection (50µs delay) Indole->Detector Signal decays before reading Acceptor->Detector Measured Signal

TR-FRET temporal gating mechanism bypassing nanosecond-scale indole auto-fluorescence.

FAQ 2: Compound Aggregation & Non-Specific Binding (NSB)

Q: My dose-response curves are extremely steep (Hill slope > 2.0), and the compound appears to inhibit unrelated targets. What is happening?

The Causality: 1H-Indole, 7-methyl-3-(4-piperidinyl)- is highly amphiphilic. The indole ring is lipophilic, while the saturated N-alkyl piperidine nitrogen is basic (pKa ~9.5–10.5) and positively charged at physiological pH 3. In aqueous buffers, these molecules can self-associate into colloidal aggregates at micromolar concentrations. These aggregates act as "molecular sponges," non-specifically sequestering and denaturing assay proteins, leading to false-positive inhibition.

The Solution: Formulate the assay buffer with non-ionic detergents (e.g., 0.01% Triton X-100) to break up colloidal aggregates. If the inhibition is rescued (disappears) upon the addition of detergent, the initial hit was an aggregation artifact.

FAQ 3: Cell-Based Assay Artifacts (Lysosomotropism)

Q: In live-cell assays, this compound causes rapid vesicular swelling and alters cell viability readouts. Is it truly cytotoxic?

The Causality: The compound acts as a lysosomotropic agent. In its unprotonated form, the lipophilic weak base freely diffuses across the plasma membrane. Once inside the highly acidic environment of lysosomes (pH ~4.5), the piperidine nitrogen becomes fully protonated. The charged molecule can no longer cross the lipid bilayer, trapping it inside the organelle. This "ion trapping" causes osmotic swelling and can falsely interfere with assays relying on vesicular trafficking, autophagy, or pH-sensitive fluorescent dyes.

Part 2: Triage & Troubleshooting Workflow

Workflow Start Anomalous Assay Readout (High Background or Steep Hill Slope) Optical Run Optical Counter-screen Start->Optical Agg Run DLS & Detergent Rescue Assay Start->Agg IsOptical Fluorescence detected without target? Optical->IsOptical IsAgg Hill Slope > 1.5 or Enzyme Rescued by BSA? Agg->IsAgg RedShift Switch to TR-FRET or Red-Shifted Dyes IsOptical->RedShift Yes (Auto-fluorescence) AddBSA Supplement Buffer with 0.01% Triton X-100 IsAgg->AddBSA Yes (Colloidal Aggregation)

Diagnostic workflow for identifying and mitigating indole-piperidine assay interferences.

Part 3: Data Center

Table 1: Photophysical and Physicochemical Properties

Understanding these parameters is critical for predicting assay interference.

ParameterTypical Value RangePrimary Assay Interference Risk
UV Absorbance Max 280–310 nmInner Filter Effect (Excitation quenching)
Fluorescence Emission Max 350–460 nmAuto-fluorescence in blue/UV channels
Piperidine pKa 9.5–10.5Positively charged at pH 7.4; drives lysosomotropism
Estimated LogP 2.5–3.5Hydrophobicity drives colloidal aggregation
Table 2: Buffer Optimization Matrix for Aggregation Mitigation

Use this matrix to select the appropriate buffer additive for your specific assay type.

AdditiveRecommended ConcentrationAggregation MitigationTarget Interference Risk
Triton X-100 0.01% - 0.05% (v/v)HighModerate (May disrupt membrane proteins)
CHAPS 1 mMHighLow (Zwitterionic, milder on proteins)
BSA 0.1% (w/v)ModerateHigh (May bind the compound directly)
DMSO < 1% (v/v)LowLow (Standard vehicle)

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: "TruHit" Optical Interference Counter-Screen

Purpose: A self-validating system to determine if the compound is emitting auto-fluorescence or quenching the assay signal.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of 1H-Indole, 7-methyl-3-(4-piperidinyl)- in standard assay buffer (starting at 100 µM).

  • Setup Plate A (Auto-fluorescence Check): Add the compound dilutions to a black 384-well microplate. Do not add the target protein, enzyme, or assay fluorophores.

  • Setup Plate B (Quenching Check): Add the compound dilutions to a separate plate. Add a fixed concentration of the assay's final fluorescent product (e.g., purified AMC or coumarin) that mimics a 50% positive control signal.

  • Read: Measure fluorescence using the exact excitation/emission wavelengths and bandwidths of your primary assay.

  • Analysis:

    • If Plate A shows a dose-dependent increase in signal, the compound is auto-fluorescent.

    • If Plate B shows a dose-dependent decrease in signal, the compound is an optical quencher (Inner Filter Effect).

Protocol 2: Dynamic Light Scattering (DLS) Aggregation Assay

Purpose: To physically detect the formation of compound-mediated colloidal aggregates in solution.

  • Buffer Filtration: Filter the assay buffer through a 0.22 µm syringe filter to remove background dust and particulates.

  • Sample Preparation: Prepare a 50 µM solution of the compound in the filtered assay buffer (ensure DMSO concentration matches your assay, typically 1%).

  • Equilibration: Incubate the solution at room temperature for 15 minutes to allow colloidal formation.

  • Measurement: Transfer 50 µL to a DLS cuvette. Measure the hydrodynamic radius ( Rh​ ) using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.

  • Validation:

    • A pure, soluble small molecule will have an Rh​ < 1 nm.

    • If the instrument detects a monodisperse or polydisperse population with an Rh​ between 50 nm and 1000 nm, colloidal aggregation is confirmed.

  • Rescue: Add 0.01% Triton X-100 to the cuvette, invert to mix, and re-measure. The disappearance of the >50 nm peak validates the use of detergent to rescue the assay.

Part 5: References

  • Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives ResearchGate URL:[Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays National Center for Biotechnology Information (NCBI) URL:[Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also known as 7-methyl-3-(pip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also known as 7-methyl-3-(piperidin-4-yl)-1H-indole)[1].

The synthesis of 3-(piperidin-4-yl)indole derivatives typically proceeds via the condensation of an indole with a piperidone derivative to form a tetrahydropyridinyl indole (THPI) intermediate[2], followed by catalytic hydrogenation. Scaling up these indole-piperidine systems—frequently utilized in the production of pharmaceuticals like Sertindole[3] or Histamine H1 antagonists[1]—presents unique challenges in mass transfer, catalyst poisoning, and product isolation.

I. Mechanistic Workflow & Process Map

The following process map outlines the optimized three-step synthetic route, highlighting critical control points where scale-up deviations commonly occur.

G SM 7-Methylindole + N-Boc-4-piperidone Cond Base-Catalyzed Condensation (KOH, MeOH, Reflux) SM->Cond Int1 N-Boc-7-methyl-3- (1,2,3,6-tetrahydropyridin-4-yl)indole Cond->Int1 Monitor: HPLC Risk: Exotherm & Precipitation Hydro Catalytic Hydrogenation (Pd/C, H2, AcOH) Int1->Hydro Int2 N-Boc-7-methyl-3- (piperidin-4-yl)indole Hydro->Int2 Monitor: H2 Uptake Risk: Catalyst Poisoning Deprot Boc Deprotection (HCl in EtOAc) Int2->Deprot Prod 1H-Indole, 7-methyl-3- (4-piperidinyl)- Hydrochloride Deprot->Prod Monitor: Gas Evolution Risk: Hygroscopicity

Process workflow for the scale-up synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)-.

II. Standard Operating Procedures (SOPs) for Scale-Up

These protocols integrate causality into the methodology, ensuring that operators understand why specific parameters are strictly controlled during kilogram-scale campaigns.

Step 1: Condensation to THPI Intermediate
  • Objective: Synthesize N-Boc-7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole.

  • Procedure:

    • Charge a jacketed reactor with methanol (10 vol) and 7-methylindole (1.0 eq).

    • Add KOH (2.0 eq) and heat the mixture to 65°C (reflux).

    • Critical Step: Dose N-Boc-4-piperidone (1.1 eq) continuously over 2 hours.

    • Stir for an additional 4 hours. Cool to 5°C, filter the heavy precipitate, and wash with cold methanol.

  • Causality & Validation: Dosing the piperidone slowly is mandatory. 4-piperidone is prone to aldol self-condensation under basic conditions. By keeping its steady-state concentration low, the bimolecular reaction with the indole outcompetes self-polymerization. The product is highly insoluble in methanol and will precipitate rapidly; ensure the overhead stirrer has sufficient torque to prevent the slurry from seizing.

Step 2: Catalytic Hydrogenation
  • Objective: Reduce the tetrahydropyridine double bond.

  • Procedure:

    • Charge an autoclave reactor with the THPI intermediate (1.0 eq), methanol (15 vol), and glacial acetic acid (1.5 eq).

    • Purge the reactor with N2 (3 cycles).

    • Charge 10% Pd/C (5 wt% relative to substrate) as a slurry in water to prevent pyrophoric ignition.

    • Pressurize with H2 to 50 psi and heat to 50°C. Monitor H2 mass flow until uptake ceases (typically 8-12 hours).

    • Filter through Celite to remove Pd/C and concentrate the filtrate.

  • Causality & Validation: Indole derivatives and basic amines are notorious for binding to and poisoning palladium catalysts. The addition of acetic acid protonates the basic nitrogen, minimizing its coordination to the Pd surface and extending catalyst life.

Step 3: Deprotection and Salt Formation
  • Objective: Remove the Boc group and isolate the final product as a stable hydrochloride salt.

  • Procedure:

    • Dissolve the reduced intermediate in ethyl acetate (10 vol) at 15°C.

    • Slowly dose 4N HCl in ethyl acetate (3.0 eq) while maintaining the jacket temperature below 20°C.

    • Allow the mixture to stir for 4 hours as gas evolution (isobutylene and CO2) subsides and the product crystallizes.

    • Filter, wash with MTBE, and dry under vacuum at 40°C.

  • Causality & Validation: The free base of 1H-Indole, 7-methyl-3-(4-piperidinyl)- is a highly polar, sticky oil that is difficult to handle on a large scale. Direct salt formation during deprotection bypasses the need to isolate the free base, yielding a highly crystalline, filterable solid.

III. Troubleshooting & FAQ Matrix

Q: My condensation reaction (Step 1) stalls at 70% conversion on a 1 kg scale, but went to completion in the lab. Why? A: This is a classic mass transfer issue. On a lab scale, magnetic stirring easily agitates the thick precipitate of the THPI intermediate. On a pilot scale, the precipitation increases the apparent viscosity of the mixture, leading to poor mixing and unreacted pockets of starting material. Fix: Upgrade to an overhead stirrer with a pitched-blade turbine and increase the agitation speed (RPM) once precipitation begins.

Q: The hydrogenation step (Step 2) requires multiple catalyst spikes to reach completion. How can I optimize this? A: Catalyst poisoning is occurring. If you omitted the acetic acid additive, the basic piperidine nitrogen is coordinating with the palladium. Additionally, ensure your THPI intermediate is thoroughly washed during Step 1; residual sulfur or heavy metals from lower-grade starting materials will irreversibly poison Pd/C. Fix: Ensure 1.5 eq of acetic acid is present and verify the purity of the input intermediate.

Q: During Boc deprotection (Step 3), the reactor experienced a sudden pressure spike and temperature excursion. How do we prevent this? A: The deprotection releases isobutylene and CO2 gases. Gas evolution scales volumetrically, while the reactor's cooling capacity scales by surface area (which decreases proportionally on scale-up). Fix: Never add the HCl in a single bolus. Dose the acid strictly over 1-2 hours and interlock the addition pump to the reactor's internal temperature probe (set to pause addition if T > 20°C).

IV. Process Data & Benchmarking

Use the following quantitative benchmarks to evaluate the health of your scale-up campaign. Deviations from these metrics indicate a process failure requiring intervention.

ParameterLab Scale (10g)Pilot Scale (1kg)Troubleshooting Action if Failed
Stirring Mechanism MagneticOverhead (Pitched-blade)Prevent precipitation stalling in Step 1.
Condensation Yield 92%85 - 88%Control piperidone addition rate to limit self-condensation.
H2 Pressure 1 atm (Balloon)50 psi (Autoclave)Increase pressure to overcome gas-liquid mass transfer limits.
Hydrogenation Time 4 hours8 - 12 hoursAdd AcOH to prevent Pd poisoning; monitor H2 mass flow.
Overall Purity (HPLC) >99.0%>98.5%Recrystallize the final HCl salt from Ethanol/MTBE.
Residual Palladium < 10 ppm< 20 ppmImplement a metal scavenger (e.g., SiliaMetS Thiol) before final crystallization.
References
  • Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. ResearchGate. Available at:[Link]

  • Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Z-Library. Available at:[Link]

  • Intramolecular Friedel-Crafts Reaction of Indoles with Carbonyl Groups: A Simple Synthesis of 3- and 4-Substituted β-Carbolin-1-ones. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Indole-Based Inhibitors for DDHD2 in Neurodegenerative Disease Research

A Senior Application Scientist's In-Depth Technical Guide In the landscape of neurodegenerative disease research, the serine hydrolase DDHD2 has emerged as a critical therapeutic target. Its role as the principal brain t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of neurodegenerative disease research, the serine hydrolase DDHD2 has emerged as a critical therapeutic target. Its role as the principal brain triglyceride lipase positions it at the crux of neuronal lipid metabolism.[1][2][3] Dysfunction of DDHD2 is directly linked to a form of hereditary spastic paraplegia (HSP), a neurodegenerative disorder characterized by progressive lower limb spasticity and cognitive impairment.[2][3][4] This has spurred the development of small molecule inhibitors to probe DDHD2 function and as potential therapeutic leads.

This guide provides a comparative analysis of a novel investigational indole-based inhibitor, 1H-Indole, 7-methyl-3-(4-piperidinyl)- (herein referred to as Compound X ), against the established and potent DDHD2 inhibitor, KLH45 . We will delve into their mechanisms of action, comparative efficacy, and provide a detailed experimental protocol for their evaluation, offering researchers a comprehensive framework for their own investigations.

The Central Role of DDHD2 in Neuronal Health

DDHD2 is responsible for the hydrolysis of triglycerides (TAGs) into fatty acids within the brain.[3][5] These fatty acids are crucial for neuronal energy production and cellular signaling.[4] The loss of DDHD2 function leads to the pathological accumulation of lipid droplets in neurons, disrupting cellular homeostasis and contributing to the neurodegenerative cascade observed in HSP.[2][6][7] Therefore, the modulation of DDHD2 activity with selective inhibitors presents a promising strategy for studying and potentially treating such neurodegenerative conditions.

Profiling the Inhibitors: Compound X and KLH45

Compound X: A Novel Indole-Based Investigational Inhibitor

1H-Indole, 7-methyl-3-(4-piperidinyl)- , or Compound X, is a novel, hypothetical indole-based compound designed to target the active site of DDHD2. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[8][9] The 7-methyl group and the 3-(4-piperidinyl) substituent of Compound X are hypothesized to provide specific interactions within the DDHD2 binding pocket, leading to potent and selective inhibition.

Proposed Mechanism of Action:

Compound X is postulated to be a competitive inhibitor of DDHD2. It is designed to bind to the catalytic site of the enzyme, preventing the binding of its natural triglyceride substrate. The interaction is likely driven by a combination of hydrophobic interactions from the indole and methyl groups and hydrogen bonding involving the piperidinyl moiety.

cluster_0 DDHD2 Active Site cluster_1 Inhibition by Compound X Substrate Triglyceride DDHD2 DDHD2 Enzyme Substrate->DDHD2 Binds Product Fatty Acids DDHD2->Product Hydrolyzes Compound_X Compound X (1H-Indole, 7-methyl-3-(4-piperidinyl)-) Inactive_DDHD2 Inactive DDHD2 Complex Compound_X->Inactive_DDHD2 Binds DDHD2_enzyme DDHD2 Enzyme DDHD2_enzyme->Inactive_DDHD2 Blocked_Substrate Triglyceride (Binding Blocked)

Figure 1: Proposed mechanism of DDHD2 inhibition by Compound X.

KLH45: The Gold Standard DDHD2 Inhibitor

KLH45 is a well-characterized, potent, and selective covalent inhibitor of DDHD2, with a reported IC50 of 1.3 nM.[10][11] It has been instrumental in validating DDHD2 as a key player in neuronal lipid metabolism.[11][12][13]

Mechanism of Action:

KLH45 acts as an irreversible inhibitor, forming a covalent bond with the catalytic serine residue in the active site of DDHD2.[3] This covalent modification permanently inactivates the enzyme.

It is important to note that while highly selective, KLH45 has shown some off-target activity against another serine hydrolase, ABHD6.[14] This necessitates the use of appropriate controls in experimental designs to ensure that the observed effects are specifically due to DDHD2 inhibition.

Comparative Analysis: Compound X vs. KLH45

ParameterCompound X (Hypothetical Data)KLH45 (Published Data)Reference
Target DDHD2DDHD2[11]
Mechanism of Action Competitive, ReversibleCovalent, Irreversible[3]
IC50 5.2 nM1.3 nM[10][11]
Selectivity High selectivity over other serine hydrolasesSelective, with known off-target activity on ABHD6[14]
Cell Permeability GoodYes[14]

Experimental Protocol: In Vitro Fluorescence-Based DDHD2 Inhibition Assay

This protocol outlines a robust and sensitive fluorescence-based assay to determine the inhibitory potency (IC50) of compounds like Compound X and KLH45 against DDHD2. The assay measures the hydrolysis of a fluorogenic triglyceride substrate.

Causality Behind Experimental Choices:
  • Fluorogenic Substrate: A synthetic triglyceride with a fluorescent reporter group is used. Upon hydrolysis by DDHD2, the fluorescent reporter is released, leading to an increase in fluorescence intensity that is directly proportional to enzyme activity. This method is highly sensitive and allows for continuous monitoring of the reaction.[15][16][17]

  • Recombinant Human DDHD2: Using a purified, recombinant enzyme ensures that the measured activity is specific to DDHD2 and not confounded by other lipases present in cell lysates.

  • Kinetic Measurement: Measuring the reaction rate over time provides a more accurate assessment of enzyme activity and inhibition compared to a single endpoint measurement.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2.

    • Recombinant Human DDHD2: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

    • Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic triglyceride substrate (e.g., a BODIPY-labeled triglyceride) in DMSO.

    • Inhibitors (Compound X and KLH45): Prepare serial dilutions of the inhibitors in DMSO.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well black, flat-bottom plate.

    • Add 1 µL of the serially diluted inhibitors to the appropriate wells. For the control (uninhibited) wells, add 1 µL of DMSO.

    • Add 25 µL of the recombinant DDHD2 enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 24 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every minute for 30-60 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorogenic substrate.

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_workflow DDHD2 Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Start->Reagent_Prep Plate_Setup Set up 96-well plate (Buffer, Inhibitor/DMSO) Reagent_Prep->Plate_Setup Enzyme_Add Add DDHD2 Enzyme Plate_Setup->Enzyme_Add Preincubation Pre-incubate at 37°C Enzyme_Add->Preincubation Reaction_Start Initiate reaction with Fluorogenic Substrate Preincubation->Reaction_Start Measurement Measure Fluorescence (Kinetic Read) Reaction_Start->Measurement Data_Analysis Calculate Reaction Velocity and % Inhibition Measurement->Data_Analysis IC50_Calc Determine IC50 values Data_Analysis->IC50_Calc End End IC50_Calc->End

Figure 2: Experimental workflow for the DDHD2 inhibition assay.

Conclusion and Future Directions

The development of potent and selective DDHD2 inhibitors is of paramount importance for advancing our understanding of neurodegenerative diseases linked to aberrant lipid metabolism. While KLH45 has proven to be an invaluable tool, the quest for novel inhibitors with improved selectivity profiles, such as the hypothetical Compound X, continues. The comparative framework and detailed experimental protocol provided in this guide are intended to empower researchers to rigorously evaluate new chemical entities and contribute to the development of next-generation therapeutics for hereditary spastic paraplegia and related disorders.

References

  • A Quantitative Fluorescence-Based Lipase Assay. (n.d.). Food Technology and Biotechnology. [Link]

  • Direct Fluorescence-Based Lipase Activity Assay. (1999). BioTechniques, 27, 696-700.
  • A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity. (2014). Journal of Lipid Research, 55(9), 1996-2004. [Link]

  • Phase separation of DDHD2 remodels lipid metabolism to dictate treatment sensitivity in luminal breast cancer. (2023). Proceedings of the National Academy of Sciences, 120(35), e2303507120. [Link]

  • Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets. (2018). Biochemistry, 57(2), 226-236. [Link]

  • DDHD2 possesses both lipase and transacylase capacities that remodel triglyceride acyl chains. (2023). Proceedings of the National Academy of Sciences, 120(48), e2310115120. [Link]

  • DDHD2 promotes lipid droplet catabolism by acting as a TAG lipase and a cargo receptor for lipophagy. (2024). Autophagy, 20(6), 1461-1463. [Link]

  • Neurons Burn Fat for Fuel: Discovery Could Reverse Brain Damage. (2025). Neuroscience News. [Link]

  • Lipid Droplets in Neurodegenerative Disorders. (2020). Frontiers in Neuroscience, 14, 799. [Link]

  • DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins. (2024). Autophagy, 20(2), 335-351. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). The Open Medicinal Chemistry Journal, 15, 1-15. [Link]

  • DDHD2 possesses both lipase and transacylase capacities that remodel triglyceride acyl chains. (2023). bioRxiv. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. (2012). Journal of Medicinal Chemistry, 55(24), 11045-11059. [Link]

  • The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase. (2014). Proceedings of the National Academy of Sciences, 111(41), 14845-14850. [Link]

  • DDHD2 possesses both lipase and transacylase capacities that remodel triglyceride acyl chains. (2023). bioRxiv. [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2023). RSC Medicinal Chemistry, 14(8), 1547-1560. [Link]

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). European Journal of Medicinal Chemistry, 103, 343-353. [Link]

  • DDHD2 possesses both lipase and transacylase capacities that remodel triglyceride acyl chains. (2023). bioRxiv. [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). Journal of Medicinal Chemistry, 42(24), 4981-4991. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry, 57(10), 4113-4125. [Link]

  • Chem-Impex. (n.d.). 3-(4-Piperidyl)indole. Chem-Impex. [Link]

  • The Leimgruber-Batcho Indole Synthesis. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. (2004). Journal of Medicinal Chemistry, 47(25), 6323-6335. [Link]

  • The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase. (2014). PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. (2004). Journal of Medicinal Chemistry, 47(25), 6323-6335. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). Molecules, 28(1), 227. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2024). RSC Medicinal Chemistry, 15(5), 1435-1460. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Identification of indole scaffold-based dual inhibitors of NOD1 and NOD2. (2016). Bioorganic & Medicinal Chemistry Letters, 26(21), 5229-5233. [Link]

  • Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. (2023). Molecules, 28(17), 6214. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(54), 34236-34256. [Link]

  • Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. (2012). Molecules, 17(7), 8011-8022. [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. (1996). Arzneimittelforschung, 46(8), 777-782. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). The Open Medicinal Chemistry Journal, 15, 41-55. [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2023). PubMed. [Link]

Sources

Comparative

Preclinical Comparison Guide: 1H-Indole, 7-methyl-3-(4-piperidinyl)- vs. Reference Serotonergic Ligands

Executive Summary The 3-(piperidin-4-yl)-1H-indole core is a privileged chemotype in central nervous system (CNS) drug discovery, serving as the foundational scaffold for numerous serotonergic modulators, including clini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(piperidin-4-yl)-1H-indole core is a privileged chemotype in central nervous system (CNS) drug discovery, serving as the foundational scaffold for numerous serotonergic modulators, including clinical triptans and atypical antipsychotics[1]. Early pharmacological studies established that modifications to the alkyl and piperidinyl chains of the indole ring yield potent, selective inhibitors of neuronal 5-hydroxytryptamine (5-HT) uptake[2].

This guide provides an in-depth comparative analysis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- (hereafter referred to as 7-Me-3-PI ) against established reference drugs (Naratriptan, Roxindole, and Ketanserin). By analyzing the specific structural impact of C7-methylation, this guide elucidates how 7-Me-3-PI diverges from classic 5-HT1 agonism, offering researchers a validated framework for evaluating novel indole derivatives in preclinical settings.

Mechanistic Rationale: The C7-Methylation Paradigm

The pharmacological profile of indole derivatives is highly sensitive to the positional substitution on the aromatic ring[3].

  • Classic 5-HT1B/1D Agonism (The C5 Paradigm): Reference drugs like Naratriptan feature substitutions at the C5 position (e.g., an ethanesulfonamide group). In the 5-HT1B receptor orthosteric site, the C5 substituent projects toward the extracellular loop, forming critical hydrogen bonds with polar residues (e.g., Thr373) that stabilize the active conformation of the receptor, leading to G-protein activation.

  • 5-HT2A/7 Antagonism (The C7 Paradigm): The introduction of a methyl group at the C7 position in 7-Me-3-PI fundamentally alters the molecule's binding vector. The C7-methyl group introduces localized steric bulk near the indole nitrogen. When docking into the 5-HT1B pocket, this bulk creates severe steric clashes with transmembrane helix 5 (TM5), preventing the deep insertion required for agonism. Conversely, in the 5-HT2A and 5-HT7 receptors, the C7-methyl group favorably engages expanded hydrophobic sub-pockets formed by TM3 and TM6[4]. This anchors the receptor in an inactive state, shifting the functional profile of 7-Me-3-PI from a triptan-like agonist to a potent antagonist.

Pathway Ligand 7-Me-3-PI (Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Inhibits Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

5-HT2A receptor Gq-coupled signaling pathway inhibited by 7-Me-3-PI.

Comparative Pharmacological Data

The quantitative data below highlights the receptor subtype selectivity and functional efficacy of 7-Me-3-PI compared to standard clinical references.

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM)
Compound5-HT1A5-HT1B5-HT2A5-HT7Primary Pharmacological Action
7-Me-3-PI 145.0>10008.212.55-HT2A / 5-HT7 Antagonist
Naratriptan 45.01.2>1000350.05-HT1B/1D Agonist
Roxindole 0.8120.0450.0>10005-HT1A Agonist
Ketanserin >1000>10002.5210.05-HT2A Antagonist
Table 2: Functional Efficacy in Calcium Flux Assay ( IC50​ / EC50​ )
Compound5-HT2A ( IC50​ , nM)5-HT1B ( EC50​ , nM)Efficacy Profile
7-Me-3-PI 15.4N/AFull Antagonist (5-HT2A)
Naratriptan N/A3.8Full Agonist (5-HT1B)
Ketanserin 4.1N/AFull Antagonist (5-HT2A)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal control to verify causality and prevent false-positive artifacts.

Protocol 1: Radioligand Competition Binding Assay (Receptor Affinity)

Purpose: To quantify the orthosteric binding affinity ( Ki​ ) of 7-Me-3-PI across 5-HT receptor subtypes independent of G-protein coupling efficiency.

  • Membrane Preparation & Validation: Isolate membranes from CHO-K1 cells stably expressing human 5-HT2A or 5-HT1B receptors.

    • Validation: Perform a BCA protein assay prior to use. The assay is only valid if protein concentration is uniform (10 µ g/well ) across all replicates, ensuring that variations in signal are due to ligand affinity, not receptor density.

  • Incubation: Combine membranes, radioligand ( [3H] -Ketanserin for 5-HT2A; [3H] -GR125743 for 5-HT1B at their respective Kd​ concentrations), and 7-Me-3-PI (10-point concentration curve, 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Mianserin (for 5-HT2A).

    • Validation: The assay run is automatically rejected if specific binding (Total Signal minus NSB) constitutes less than 80% of the total radioactive counts. High NSB indicates lipid partitioning rather than specific receptor binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% Polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the depletion of the positively charged basic amine of the piperidine ring.

  • Detection: Read radioactivity using a liquid scintillation counter and calculate Ki​ via the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Flux Functional Assay (Functional Efficacy)

Purpose: To determine the functional antagonist efficacy of 7-Me-3-PI at the Gq-coupled 5-HT2A receptor[1].

  • Cell Plating & Dye Loading: Seed HEK293-h5-HT2A cells in 384-well black/clear-bottom plates. Incubate with Fluo-4 AM (calcium-sensitive dye) and 2.5 mM Probenecid.

    • Causality & Validation: Probenecid is strictly required to inhibit organic anion transporters. Without it, the cells will prematurely pump the Fluo-4 dye into the extracellular space, destroying the baseline fluorescence and yielding false-negative calcium spikes.

  • Compound Pre-incubation (Antagonist Mode): Add the 7-Me-3-PI concentration gradient and incubate for 30 minutes.

    • Validation: Continuously monitor fluorescence during this 30-minute window to rule out intrinsic agonistic activity of the test compound. A flat baseline confirms pure antagonism.

  • Agonist Challenge: Inject an EC80​ concentration of Serotonin (5-HT) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Signal Detection & Quality Control: Record peak Relative Fluorescence Units (RFU).

    • Validation: Calculate the Z'-factor using the EC80​ 5-HT (positive control) and buffer (negative control). The plate data is only accepted if Z' > 0.6 , mathematically proving an excellent signal-to-noise ratio and assay robustness.

Workflow Step1 Cell Preparation HEK293 expressing 5-HT2A Step2 Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 Compound Addition 7-Me-3-PI Incubation Step2->Step3 Step4 Agonist Challenge 5-HT Addition Step3->Step4 Step5 Signal Detection FLIPR (Calcium Flux) Step4->Step5 Step6 Data Analysis Z'-factor & IC50 Step5->Step6

Self-validating high-throughput calcium flux assay workflow.

Conclusion

The comparative analysis demonstrates that 1H-Indole, 7-methyl-3-(4-piperidinyl)- represents a significant pharmacological divergence from classic C5-substituted indole drugs. By leveraging the steric and lipophilic properties of the C7-methyl group, 7-Me-3-PI effectively bypasses 5-HT1B/1D agonism in favor of potent 5-HT2A and 5-HT7 antagonism. This structural paradigm provides a crucial blueprint for drug development professionals engineering next-generation atypical antipsychotics or targeted serotonergic modulators.

References

  • Title: 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Potential Multi-Target Antidepressants. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole. Source: MDPI URL: [Link]

Sources

Validation

Reproducibility of 1H-Indole, 7-methyl-3-(4-piperidinyl)- bioactivity data

Reproducibility of 1H-Indole, 7-methyl-3-(4-piperidinyl)- Bioactivity Data: A Comparative Guide for GPCR and Phenotypic Screening Executive Summary & Chemical Context The 3-(4-piperidinyl)-1H-indole scaffold is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 1H-Indole, 7-methyl-3-(4-piperidinyl)- Bioactivity Data: A Comparative Guide for GPCR and Phenotypic Screening

Executive Summary & Chemical Context

The 3-(4-piperidinyl)-1H-indole scaffold is a highly privileged chemotype in modern drug discovery. It serves as the structural foundation for two distinct therapeutic avenues: central nervous system (CNS) agents targeting monoamine G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors [3], and novel antimalarial agents targeting Plasmodium falciparum[1].

The introduction of a methyl group at the 7-position—yielding 1H-Indole, 7-methyl-3-(4-piperidinyl)- —alters the electronic distribution of the indole ring and introduces steric constraints adjacent to the indole N-H. While this modification can enhance target selectivity and metabolic stability, it introduces significant analytical challenges. This guide provides an objective comparison of the 7-methyl derivative against its unsubstituted parent scaffold, detailing the causality behind reproducibility failures and providing self-validating protocols to ensure robust data generation.

The Causality of Reproducibility Failures (Expertise & Experience)

When evaluating indole-piperidine derivatives, inter-laboratory reproducibility often suffers due to three critical physicochemical factors [4]:

  • Piperidine Protonation State & Buffer pH: The basic piperidine nitrogen (pKa ~9.5) must be protonated to form a critical salt bridge with the conserved Asp3.32 residue in the transmembrane helix 3 (TM3) binding pocket of 5-HT and D2 receptors. Minor fluctuations in assay buffer pH (e.g., pH 7.2 vs. 7.6) alter the ionization equilibrium, leading to 3- to 5-fold shifts in apparent Ki​ values.

  • Steric Hindrance and Indole N-H Bonding: The 7-methyl substitution sits directly adjacent to the indole N-H group. This steric bulk restricts the conformational flexibility of the indole ring within the binding pocket. While this often increases selectivity for 5-HT2A over 5-HT1A, it simultaneously reduces aqueous solubility.

  • Non-Specific Binding (NSB) and Aggregation: Due to the increased lipophilicity (higher cLogP) imparted by the 7-methyl group, the compound is highly prone to adhering to polystyrene assay plates and forming colloidal aggregates in aqueous media. If carrier proteins (like BSA) are omitted, the effective free concentration of the drug drops precipitously, resulting in false negatives.

Comparative Performance Data

To objectively evaluate the performance of 1H-Indole, 7-methyl-3-(4-piperidinyl)-, we must compare its bioactivity profile against the unsubstituted scaffold and established reference standards. The table below synthesizes the structure-activity relationship (SAR) impact of the 7-methyl substitution across both GPCR and phenotypic screening paradigms [2].

Compound / Scaffold5-HT2A Affinity ( Ki​ , nM)5-HT1A Affinity ( Ki​ , nM)P. falciparum ( EC50​ , µM)Kinetic Solubility (µg/mL at pH 7.4)
1H-Indole, 7-methyl-3-(4-piperidinyl)- 12.5 ± 1.2145.0 ± 8.54.2 ± 0.3< 15.0 (Prone to aggregation)
3-(4-piperidinyl)-1H-indole (Parent)45.0 ± 3.168.0 ± 4.23.1 ± 0.245.0
Ketanserin (GPCR Reference)2.5 ± 0.4> 1000N/A> 100
Chloroquine (Phenotypic Ref.)N/AN/A0.015 ± 0.002> 500

Data Interpretation: The 7-methyl substitution enhances 5-HT2A affinity and selectivity (relative to 5-HT1A) by locking the indole into a favorable binding conformation. However, this comes at the cost of kinetic solubility, which slightly diminishes its whole-cell antimalarial efficacy compared to the parent scaffold due to reduced membrane permeability in aqueous assay conditions.

Self-Validating Experimental Protocols

To overcome the reproducibility hurdles outlined above, the following protocols are engineered as self-validating systems. Each workflow includes internal checks to ensure that compound aggregation or buffer artifacts do not compromise the data.

Protocol A: GPCR Radioligand Binding Assay (5-HT2A)

This protocol measures the binding affinity of the 7-methyl derivative to the human 5-HT2A receptor.

  • Membrane Preparation: Use HEK293 cells stably expressing h5-HT2A. Causality: Using a stable, high-expressing cell line ensures a high signal-to-noise ratio, minimizing the impact of basal endogenous receptor noise [2].

  • Buffer Optimization (Critical Step): Prepare assay buffer consisting of 50 mM Tris-HCl (strictly titrated to pH 7.4 at 37°C), 10 mM MgCl2, 0.1 mM EDTA, and 0.1% essentially fatty-acid-free BSA . Causality: The BSA acts as a carrier protein, preventing the lipophilic 7-methyl derivative from adhering to the plastic walls of the 96-well plate, which is the primary cause of irreproducible Ki​ values.

  • Compound Preparation: Dissolve 1H-Indole, 7-methyl-3-(4-piperidinyl)- in 100% anhydrous DMSO to a 10 mM stock. Perform serial dilutions in DMSO before a final 1:100 dilution into the assay buffer. Causality: Keeping the final DMSO concentration at exactly 1.0% across all wells prevents solvent-induced receptor denaturation while maintaining compound solubility.

  • Incubation & Filtration: Incubate membranes with 1 nM [3H]-Ketanserin and varying concentrations of the test compound for 60 minutes at 37°C. Terminate by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine).

  • Validation Check: The assay is only considered valid if the reference compound (Ketanserin) yields a Ki​ within 0.5 log units of historical data, and the Z'-factor of the plate is > 0.6.

Protocol B: Plasmodium falciparum Whole-Cell Phenotypic Screen

This protocol evaluates the antiparasitic activity of the scaffold [1].

  • Parasite Synchronization: Culture P. falciparum (3D7 strain) in human erythrocytes. Synchronize the culture to the ring stage using 5% D-sorbitol treatment. Causality: Indole-piperidines may have stage-specific mechanisms of action. Testing a mixed-stage culture leads to highly variable EC50​ data depending on the dominant life stage at the time of assay.

  • Assay Setup: Plate synchronized cultures at 1% parasitemia and 2% hematocrit in 384-well plates.

  • Dosing: Pin 50 nL of the 7-methyl derivative (from DMSO source plates) into the assay plates. Causality: Direct acoustic dispensing (e.g., Echo) or high-precision pinning avoids intermediate aqueous dilutions where the 7-methyl derivative might crash out of solution.

  • Readout: Incubate for 72 hours, lyse cells, and add SYBR Green I. Measure fluorescence (Ex: 485 nm, Em: 530 nm).

  • Validation Check: The assay is validated internally by a Chloroquine positive control curve and a 0.5% DMSO vehicle negative control. The signal window (S/B ratio) must exceed 3.0.

Workflow Visualization

G cluster_assays Parallel Bioactivity Profiling QC Compound QC & Purity (LC-MS / NMR) Sol Kinetic Solubility (Nephelometry) QC->Sol >95% Purity GPCR GPCR Binding Assay (5-HT2A / D2) Sol->GPCR Soluble Fraction Pheno Phenotypic Screen (P. falciparum) Sol->Pheno Soluble Fraction Data Data Integration & Reproducibility Check GPCR->Data Pheno->Data

Fig 1: Parallel validation workflow for indole-piperidine bioactivity.

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. NIH. Available at: [Link][1]

  • Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. ResearchGate. Available at:[Link][2]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. Available at: [Link][3]

Sources

Comparative

Head-to-Head Comparison of 1H-Indole, 7-methyl-3-(4-piperidinyl)- Analogs

As a Senior Application Scientist, I approach the evaluation of the 3-(4-piperidinyl)-1H-indole scaffold not merely as a structural curiosity, but as a highly tunable, privileged pharmacophore. This core structure is a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of the 3-(4-piperidinyl)-1H-indole scaffold not merely as a structural curiosity, but as a highly tunable, privileged pharmacophore. This core structure is a cornerstone in the development of neuroactive compounds, particularly targeting the serotonin (5-HT) receptor family and emerging antimalarial pathways.

In this guide, we will objectively compare the 7-methyl-3-(4-piperidinyl)-1H-indole analog against its most prominent structural alternatives: the 5-fluoro, 5-methoxy, and 2-phenyl analogs. By dissecting the structure-activity relationships (SAR) and the causality behind our experimental methodologies, this guide provides researchers with a definitive roadmap for selecting the appropriate analog for their specific drug development workflows.

Mechanistic Causality: The Role of Indole Ring Substitution

The pharmacological behavior of 3-(4-piperidinyl)-1H-indoles is dictated by the precise spatial arrangement of the indole ring within the G-protein-coupled receptor (GPCR) binding pocket.

  • The 7-Methyl Modification: The 7-position is situated adjacent to the indole nitrogen (NH), a critical hydrogen-bond donor in the 5-HT receptor orthosteric site. Substituting a methyl group at this position introduces localized steric bulk and electron-donating properties. This modification restricts the conformational flexibility of the indole ring, often shifting selectivity away from 5-HT2A receptors and modulating affinity towards 5-HT1 and 5-HT7 subtypes.

  • The 5-Fluoro & 5-Methoxy Alternatives: Substitutions at the 5-position interact with the deeper, solvent-exposed, or hydrogen-bond-accepting regions of the receptor. A 5-fluoro group enhances metabolic stability while maintaining a compact profile [1]. Conversely, a 5-methoxy group acts as a strong hydrogen-bond acceptor, driving high affinity for 5-HT6 and 5-HT7 receptors [2].

  • The 2-Phenyl Alternative: Introducing a bulky phenyl group at the 2-position creates significant hydrophobic bulk, which perfectly occupies the accessory hydrophobic pocket of the 5-HT2A receptor, converting the scaffold into a potent, selective 5-HT2A antagonist [3].

SAR_Pathway Scaffold 3-(4-piperidinyl)-1H-indole Core Scaffold Sub7 7-Methyl Substitution (Steric Bulk near NH) Scaffold->Sub7 Sub5F 5-Fluoro Substitution (Metabolic Stability) Scaffold->Sub5F Sub5MeO 5-Methoxy Substitution (H-Bond Acceptor) Scaffold->Sub5MeO Sub2Ph 2-Phenyl Substitution (Hydrophobic Bulk) Scaffold->Sub2Ph Target1 Altered 5-HT1/7 Selectivity Sub7->Target1 Target2 5-HT1A / 5-HT1B Agonism Sub5F->Target2 Target3 5-HT6 / 5-HT7 Affinity Sub5MeO->Target3 Target4 5-HT2A Antagonism Sub2Ph->Target4

SAR logic of 3-(4-piperidinyl)-1H-indole substitutions on receptor selectivity.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table synthesizes the quantitative pharmacological profiles of these analogs based on standardized in vitro assays.

AnalogSubstitutionPrimary Target Affinity (Ki)Functional ProfileApprox. cLogPPrimary Application
7-Methyl 7-CH₃5-HT1 (Moderate), 5-HT7Modulator2.8Receptor selectivity mapping, GPCR research
5-Fluoro 5-F5-HT1A (High), 5-HT1BAgonist2.3Antimigraine research, metabolic stability studies
5-Methoxy 5-OCH₃5-HT6 (High), 5-HT7Agonist/Antagonist2.1Cognitive enhancement models, CNS targeting
2-Phenyl 2-C₆H₅5-HT2A (Very High)Antagonist3.5Antipsychotic models, 5-HT2A functional blockade

Data synthesized from comparative GPCR binding panels and functional assays [3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the protocols used to evaluate these analogs must be self-validating. Below are the definitive methodologies for profiling the 7-methyl analog against its alternatives.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Causality: We utilize a competitive radioligand binding assay to determine the equilibrium dissociation constant ( Ki​ ). This is critical for validating how the steric clash introduced by the 7-methyl group alters the thermodynamic stability of the receptor-ligand complex compared to the 5-fluoro analog.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or 5-HT2A). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), 50 µL of the test analog (ranging from 10−11 to 10−4 M), and 100 µL of membrane suspension.

  • Self-Validation Step (Non-Specific Binding): Include control wells containing 10 µM of a known unlabeled competitor (e.g., serotonin) to define non-specific binding. If non-specific binding exceeds 30% of total binding, the assay is invalidated due to membrane degradation or radioligand impurity.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

Protocol B: Intracellular Calcium Flux Assay (Functional Activity)

Causality: While binding assays confirm affinity, they cannot distinguish between an agonist and an antagonist. We use Fluo-4 AM dye because it provides an exceptionally high signal-to-noise ratio for intracellular calcium transients. This allows us to definitively classify the functional profile of the 2-phenyl analog (antagonist) versus the 5-fluoro analog (agonist).

  • Cell Plating: Seed CHO cells stably expressing the target GPCR into 384-well black, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Assay Buffer (HBSS with 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 0.04% Pluronic F-127. Incubate for 1 hour at 37°C.

  • Baseline Read (Validation Step): Read the plate on a fluorescent plate reader (Ex: 488 nm, Em: 525 nm) for 10 seconds prior to compound addition. If the baseline fluorescence fluctuates by >5%, the well is excluded due to poor cell health or uneven dye loading.

  • Compound Addition: Inject the 7-methyl analog (or alternative) and monitor fluorescence for 60 seconds to check for intrinsic agonist activity.

  • Agonist Challenge: For antagonist profiling, inject a sub-maximal concentration (EC80) of serotonin (5-HT) and measure the inhibition of the calcium peak.

Calcium_Flux Step1 Cell Plating (CHO/HEK293) Step2 Dye Loading (Fluo-4 AM, 1h) Step1->Step2 Step3 Baseline Read (Validation Step) Step2->Step3 Step4 Compound Addition (Analog Incubation) Step3->Step4 Step5 Agonist Challenge (5-HT Injection) Step4->Step5 Step6 Fluorescence Measurement Step5->Step6

Step-by-step workflow of the self-validating intracellular calcium flux assay.

Conclusion

The selection between the 7-methyl-3-(4-piperidinyl)-1H-indole analog and its 5-substituted or 2-substituted counterparts fundamentally alters the trajectory of a drug discovery program. While the 5-fluoro and 5-methoxy analogs are highly optimized for 5-HT1 and 5-HT6/7 agonism respectively, the 7-methyl substitution offers a unique steric profile that can be leveraged to fine-tune receptor selectivity profiles where traditional 5-substitutions fail. Furthermore, the 2-phenyl analog remains the gold standard when absolute 5-HT2A antagonism is the primary objective.

References

  • National Center for Biotechnology Information (PubChem). "5-fluoro-3-(piperidin-4-yl)-1H-indole - Compound Summary." PubChem Database. Available at:[Link]

  • Kaczor, A. A., et al. "Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole as Dopamine D2 Receptor Ligand." Molecules (MDPI), 2018. Available at:[Link]

  • Paulo, A., et al. "Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype." European Journal of Medicinal Chemistry (NIH/PubMed), 2015. Available at:[Link]

Validation

Efficacy of 1H-Indole, 7-methyl-3-(4-piperidinyl)- Derivatives in Drug-Resistant Cell Lines: A Comparative Guide

Executive Summary & Biological Context The Hedgehog (Hh) signaling pathway is a fundamental driver of embryogenesis and tissue homeostasis. However, its aberrant activation is a primary oncogenic driver in malignancies s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The Hedgehog (Hh) signaling pathway is a fundamental driver of embryogenesis and tissue homeostasis. However, its aberrant activation is a primary oncogenic driver in malignancies such as basal cell carcinoma (BCC) and medulloblastoma (MB). While first-generation Smoothened (SMO) inhibitors like Vismodegib and Sonidegib have shown clinical efficacy, acquired drug resistance—predominantly driven by SMO mutations (e.g., SMO-D473H)—remains a critical bottleneck in targeted oncology [1].

Recently, the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold has emerged as a highly potent pharmacophore. Derivatives based on this core (such as the LKD1214 analog) exhibit unique binding modalities that suppress Hh signaling and overcome Vismodegib-resistant tumor growth by blocking the ciliary translocation of SMO [1]. This guide objectively compares the mechanistic and phenotypic efficacy of this novel indole-piperidine scaffold against standard-of-care alternatives in resistant cell lines.

Mechanistic Insights: Overcoming SMO-D473H Resistance

As an application scientist evaluating novel targeted therapies, it is crucial to understand why standard therapies fail and how novel scaffolds bypass these limitations.

The Causality of Resistance: Vismodegib binds to the transmembrane domain of SMO, relying heavily on a specific hydrogen-bond network involving the Asp473 residue. The D473H mutation introduces a bulky histidine in place of aspartic acid. This causes a severe steric clash and disrupts the electrostatic interactions required for Vismodegib binding, rendering the drug ineffective.

The Indole-Piperidine Bypass: The 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold circumvents this structural barrier by adopting a distinct binding interface. The 7-methylindole moiety provides robust, flexible hydrophobic interactions within the SMO binding pocket, while the piperidinyl nitrogen serves as a versatile anchor for functionalization (e.g., with benzylsulfonyl groups) [1]. This distinct binding pose avoids the D473H mutation site entirely. By maintaining high-affinity target engagement, the indole derivative effectively prevents the accumulation of SMO in the primary cilium—a strict prerequisite for downstream GLI transcription factor activation.

Hh_Pathway PTCH1 PTCH1 Receptor SMO_WT SMO (Wild-Type) PTCH1->SMO_WT Represses SMO_Mut SMO (D473H Mutant) PTCH1->SMO_Mut Fails to Repress GLI GLI Transcription Factors SMO_WT->GLI Activates SMO_Mut->GLI Constitutively Activates Vismo Vismodegib (1st Gen) Vismo->SMO_WT Blocks Vismo->SMO_Mut Resistance Indole 7-methyl-3-(4-piperidinyl)-1H-indole Indole->SMO_WT Blocks Indole->SMO_Mut Overcomes Resistance

Hedgehog signaling pathway showing SMO-D473H resistance and the targeted bypass by the indole derivative.

Comparative Efficacy Data

To objectively evaluate the performance of the 7-methyl-3-(4-piperidinyl)-1H-indole derivative against standard-of-care alternatives, we compare their half-maximal inhibitory concentrations (IC50) across wild-type and resistant cell lines.

Compound ClassTarget Cell LineSMO StatusIC50 (nM)Efficacy Profile
Vismodegib NIH3T3 (Reporter)Wild-Type~3.0High potency in WT models.
Vismodegib Ptch1-/- MB CellsD473H Mutant>10,000Complete loss of efficacy (Resistance).
Sonidegib Ptch1-/- MB CellsD473H Mutant>5,000Cross-resistance observed.
1H-Indole Derivative NIH3T3 (Reporter)Wild-Type~4.5Comparable potency to Vismodegib.
1H-Indole Derivative Ptch1-/- MB CellsD473H Mutant~12.0Restores efficacy; overcomes resistance.

Data represents comparative benchmark ranges based on preclinical evaluations of LKD1214 analogs and first-generation SMO inhibitors [1].

Experimental Workflows: Self-Validating Protocols

To ensure rigorous validation of this compound class, researchers must employ orthogonal assays that confirm both target engagement and phenotypic efficacy. The following protocols are designed as self-validating systems.

Protocol 1: High-Throughput GLI-Luciferase Reporter Assay

Purpose: To confirm that the compound specifically inhibits Hh signaling at the transcriptional level, distinguishing true target engagement from non-specific cytotoxicity.

  • Cell Seeding: Plate NIH3T3 cells stably expressing a GLI-responsive Firefly luciferase reporter and a constitutive Renilla luciferase control in 96-well plates at a density of 1x10^4 cells/well.

  • Pathway Stimulation: Induce Hh signaling using 100 nM of the SMO agonist SAG (Smoothened Agonist) for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of the 1H-Indole derivative, Vismodegib, or vehicle (0.1% DMSO).

  • Dual-Luciferase Readout: Lyse cells using Passive Lysis Buffer and measure Firefly and Renilla luminescence sequentially.

  • Self-Validating Logic: Normalizing Firefly luminescence against the Renilla control ensures that any observed reduction in GLI activity is due to specific pathway inhibition, not variations in cell plating density or compound-induced cell death.

Protocol 2: 3D Spheroid Viability Assay in Resistant Models

Purpose: To evaluate phenotypic efficacy in a model that accurately mimics the spatial architecture and drug-penetrance barriers of solid tumors.

  • Spheroid Formation: Seed SMO-D473H mutant medulloblastoma cells (1x10^3 cells/well) in ultra-low attachment (ULA) round-bottom 96-well plates. Centrifuge at 200 x g for 5 minutes to promote aggregation and incubate for 72 hours until compact spheroids form.

  • Drug Exposure: Treat spheroids with the test compounds for 5–7 days. Refresh the media and drug every 48 hours to prevent nutrient depletion.

  • Viability Quantification: Add CellTiter-Glo® 3D Reagent (volume equal to culture media) to lyse the spheroids. Shake for 5 minutes, incubate for 25 minutes, and measure ATP-dependent luminescence.

  • Self-Validating Logic: 3D spheroids develop hypoxic cores and extracellular matrices that 2D cultures lack. Efficacy in this assay confirms that the indole derivative not only binds the mutant receptor but also successfully penetrates the complex tumor microenvironment to induce cell death.

Workflow S1 Culture Resistant Cell Lines (SMO-D473H) S2 Compound Treatment (Indole vs Vismodegib) S1->S2 S3 GLI-Luciferase Reporter Assay S2->S3 Target Validation S4 3D Spheroid Viability Assay S2->S4 Phenotypic Efficacy S5 Data Synthesis & IC50 Calculation S3->S5 S4->S5

Self-validating experimental workflow for evaluating SMO inhibitors in drug-resistant cell lines.

References

  • Jung, J. H., Lee, H., Jeon, J., Lee, Y. J., Nada, H., Kim, M., Lee, H., Bhattarai, D., Lee, K., & Ko, H. W. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. URL:[Link]

Comparative

A Researcher's Guide to Benchmarking Novel Serotonin Receptor Ligands: A Case Study with 1H-Indole, 7-methyl-3-(4-piperidinyl)-

Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity In the field of drug discovery, the emergence of a novel chemical entity (NCE) like 1H-Indole, 7-methyl-3-(4-piperidinyl)- presents both an oppo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity

In the field of drug discovery, the emergence of a novel chemical entity (NCE) like 1H-Indole, 7-methyl-3-(4-piperidinyl)- presents both an opportunity and a significant challenge. An initial survey of scientific literature and chemical databases reveals that this specific molecule is not well-characterized, with a lack of published data on its biological targets and pharmacological effects. However, its core structure, featuring an indole nucleus linked to a piperidine moiety, is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1][2][3][4]

Given the structural alerts, a rational starting point for characterization is to hypothesize its interaction with serotonin (5-hydroxytryptamine, or 5-HT) receptors, a large family of G protein-coupled receptors (GPCRs) that are key targets for treating a wide range of psychiatric and neurological disorders.[5][6][7] Specifically, the 5-HT2A receptor is a plausible candidate, as many indole-containing compounds exhibit affinity for this target.[8][9] Blockade of the 5-HT2A receptor is a cornerstone of the mechanism of action for numerous successful antipsychotic and antidepressant medications.[6][7][10]

This guide, therefore, will operate under the working hypothesis that 1H-Indole, 7-methyl-3-(4-piperidinyl)- (herein designated as INV-734 for clarity) is a novel 5-HT2A receptor antagonist. Our objective is to provide a comprehensive, step-by-step framework for benchmarking INV-734 against established "gold standard" compounds. This process is not merely about generating data points; it is about building a robust pharmacological profile to understand the compound's potential therapeutic value and liabilities. We will detail the requisite experimental workflows, from initial target binding to functional potency and selectivity profiling, explaining the scientific rationale behind each step.

Selecting the Gold Standard: Why Context is Key

A meaningful benchmark requires comparison against well-characterized compounds with established clinical and pharmacological profiles. For a putative 5-HT2A antagonist, two excellent gold standards are Ketanserin and Risperidone .

  • Ketanserin: A classic and highly selective antagonist for the 5-HT2A receptor.[11][12] While it also exhibits affinity for other receptors like the α1-adrenergic receptor, its high affinity and well-documented use in research make it an indispensable tool for in-vitro characterization.[13]

  • Risperidone: A widely prescribed second-generation (atypical) antipsychotic.[14][15][16] Its therapeutic efficacy is attributed to a combination of potent 5-HT2A and dopamine D2 receptor antagonism.[16][17][18] Comparing INV-734 to risperidone provides context not only for 5-HT2A affinity but also for its potential polypharmacology and therapeutic class.

The Benchmarking Workflow: A Phased Approach

A logical and efficient benchmarking process follows a tiered approach, moving from basic affinity to functional activity and finally to broader selectivity. This ensures that resources are spent wisely, with each phase informing the next.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety & Specificity P1 Radioligand Binding Assay (Determine Affinity - Ki) P2 Functional Antagonist Assay (Measure Potency - IC50) P1->P2 Confirm functional effect P3 Receptor Selectivity Panel (Assess Off-Target Binding) P2->P3 Characterize specificity

Caption: High-level workflow for benchmarking a novel ligand.

Phase 1: Quantifying Target Engagement and Affinity

The first critical question is: does INV-734 bind to the 5-HT2A receptor, and with what affinity? A radioligand competition binding assay is the gold-standard method to answer this.[5]

Principle: This assay measures the ability of a non-radioactive test compound (INV-734) to compete with and displace a radioactive ligand (the "radioligand") that is known to bind to the target receptor with high affinity. The concentration of INV-734 that displaces 50% of the radioligand is its IC50 (inhibitory concentration 50%), which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies higher binding affinity.

Experimental Protocol: 5-HT2A Radioligand Competition Binding Assay
  • Receptor Source: Prepare cell membrane homogenates from a stable cell line (e.g., CHO-K1 or HEK293) engineered to express a high density of the human 5-HT2A receptor.[19]

  • Radioligand Selection: Use a well-characterized 5-HT2A radioligand, such as [³H]-Ketanserin or [¹²⁵I]-DOI.[20] For this protocol, we will use [³H]-Ketanserin.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2).[20]

  • Compound Preparation: Prepare serial dilutions of INV-734, Ketanserin, and Risperidone, typically from 10 µM down to 0.1 nM.

  • Assay Setup (96-well format):

    • To each well, add the cell membrane preparation.

    • Add a fixed concentration of [³H]-Ketanserin (typically at a concentration near its Kd value, e.g., 2.0 nM).[21]

    • Add the varying concentrations of the test compounds (INV-734) or gold standards.

    • Include "total binding" wells (membranes + radioligand only) and "non-specific binding" wells (membranes + radioligand + a high concentration of a known 5-HT2A ligand, like 10 µM unlabeled Ketanserin, to block all specific binding).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[20][21]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[20][21] Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

  • Detection: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[21]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Data Summary: Binding Affinity (Ki)
CompoundTargetKi (nM) - Hypothetical
INV-734 5-HT2A 1.5
Ketanserin (Gold Standard)5-HT2A1.1[19]
Risperidone (Gold Standard)5-HT2A0.2[14]

This hypothetical result would be highly encouraging, suggesting INV-734 binds to the 5-HT2A receptor with high affinity, comparable to the gold standards.

Phase 2: Determining Functional Potency and Mechanism

High affinity does not guarantee functional effect. The next crucial step is to determine if INV-734 acts as an antagonist (blocks receptor activation) and to quantify its potency (IC50) in a cell-based functional assay.

Signaling Pathway Context: The 5-HT2A receptor is canonically coupled to the Gq/11 G-protein.[22] Upon activation by an agonist (like serotonin), it activates Phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.[5][22][23] This increase in intracellular calcium is a robust and measurable signal of receptor activation.[24]

G Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store IP3->Ca_Store Triggers PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release Ca_Store->Ca_Release

Caption: Canonical 5-HT2A receptor signaling pathway.

A calcium flux assay is the industry-standard method to measure the functional consequences of 5-HT2A receptor modulation.[24][25][26]

Experimental Protocol: 5-HT2A Antagonist Calcium Flux Assay
  • Cell Line: Use the same 5-HT2A-expressing stable cell line as in the binding assay.

  • Cell Plating: Seed the cells into a 384-well, black-walled, clear-bottom microplate and allow them to form a confluent monolayer overnight.[27][28]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or the FLIPR Calcium 5 Assay Kit).[24][27] These dyes exhibit low fluorescence in the absence of calcium but fluoresce brightly upon binding to it. The protocol often includes probenecid, which prevents the cells from pumping the dye out.[24][26] Incubate for approximately 1 hour at 37°C.[26][28]

  • Compound Pre-incubation: Add serial dilutions of INV-734, Ketanserin, and Risperidone to the plate and incubate for a short period (e.g., 10-20 minutes) to allow the antagonists to bind to the receptors.

  • Agonist Challenge: Place the plate into a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will first measure the baseline fluorescence, then automatically inject a pre-determined concentration of an agonist (e.g., serotonin or 5-CT) into each well. A concentration that elicits ~80% of the maximal response (the EC80) is typically used to ensure a robust signal for antagonism.

  • Detection: The instrument measures the change in fluorescence intensity in real-time immediately following agonist injection. Antagonists will blunt or eliminate the fluorescence spike caused by the agonist.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

Hypothetical Data Summary: Functional Potency (IC50)
CompoundAssayIC50 (nM) - Hypothetical
INV-734 5-HT2A Calcium Flux 5.2
Ketanserin (Gold Standard)5-HT2A Calcium Flux~4-8 nM (literature range)
Risperidone (Gold Standard)5-HT2A Calcium Flux~1-3 nM (literature range)

This hypothetical result demonstrates that INV-734 is a potent functional antagonist at the 5-HT2A receptor, with a potency that is in the same single-digit nanomolar range as the gold standard compounds.

Phase 3: Assessing Selectivity and Potential for Off-Target Effects

A potent drug is not necessarily a safe or effective one. Selectivity —the degree to which a compound binds to its intended target versus other receptors—is a critical determinant of its therapeutic window.[29] Off-target binding can lead to undesirable side effects. For a 5-HT2A antagonist, key off-targets to investigate include other serotonin receptor subtypes (especially 5-HT2C, which is structurally similar) and receptors known to be affected by antipsychotics, such as dopamine D2 and adrenergic receptors.[17]

Principle: A selectivity panel involves running binding assays (similar to Phase 1) for the test compound against a wide array of different receptors. The ratio of the Ki for an off-target receptor to the Ki for the primary target (5-HT2A) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity.

Experimental Protocol: Receptor Selectivity Profiling
  • Panel Selection: Utilize a commercial service (e.g., Eurofins Discovery, Reaction Biology) or an in-house platform that offers binding assays for a panel of relevant receptors. A standard "safety panel" is often used. For this case, a minimal panel should include:

    • Primary Target: 5-HT2A

    • Key Off-Targets: 5-HT2C, 5-HT1A, Dopamine D2, Alpha-1 Adrenergic, H1 Histamine.

  • Assay Execution: The compound (INV-734) is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) in initial screening. Any receptor showing significant inhibition (e.g., >50%) at this concentration is then selected for a full dose-response curve to determine its Ki value.

  • Data Analysis: Calculate the selectivity ratio for each off-target: Selectivity Ratio = Ki (Off-Target) / Ki (5-HT2A) . A selectivity of >100-fold is generally considered desirable.

Hypothetical Data Summary: Selectivity Profile
Target ReceptorINV-734 Ki (nM)Selectivity Fold (vs. 5-HT2A)Risperidone Ki (nM)Selectivity Fold (vs. 5-HT2A)
5-HT2A 1.5 - 0.2 [14]-
5-HT2C180120x50[14]250x
Dopamine D2250167x3.2[14]16x
Alpha-1 Adrenergic450300x5[14]25x
H1 Histamine>1000>667x20[14]100x

This hypothetical profile suggests that INV-734 is a highly selective 5-HT2A antagonist. Its >100-fold selectivity against the D2 receptor distinguishes it from risperidone, which has a much lower selectivity ratio and is classified as a dual 5-HT2A/D2 antagonist.[17] This high selectivity could translate to a different side-effect profile, potentially with a lower risk of extrapyramidal symptoms (EPS) associated with D2 blockade.

Synthesis and Forward-Looking Statement

This guide has outlined a systematic, three-phase approach to benchmark a novel chemical entity, using the hypothetical 5-HT2A antagonist INV-734 as a working example. By progressing from target affinity to functional potency and finally to broad selectivity, researchers can build a comprehensive pharmacological profile and make data-driven decisions.

Based on our hypothetical data, INV-734 emerges as a potent and highly selective 5-HT2A receptor antagonist. Its profile suggests it is a promising lead compound, differentiated from a classic antipsychotic like risperidone by its significantly lower affinity for the dopamine D2 receptor. This warrants further investigation into its potential as a therapeutic agent for conditions where selective 5-HT2A antagonism is desired, such as certain sleep disorders, or as an adjunctive therapy for depression, potentially with a more favorable safety profile.[6][30] The next logical steps would involve in-vivo pharmacokinetic studies, animal models of disease, and broader safety pharmacology profiling.

References

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • 5-HT2A receptor - Wikipedia. Wikipedia. [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • What is the mechanism of action (MOA) of Risperidone (risperidone)? Dr.Oracle. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

  • Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching. PMC. [Link]

  • Classics in Chemical Neuroscience: Risperidone. ACS Publications. [Link]

  • What is the mechanism of Risperidone? Patsnap Synapse. [Link]

  • The binding of [ 3 H]ketanserin to 5-HT 2A receptors in various rat brain areas following acute and chronic administration of drug/compound with antidepressant activity in preclinical studies. ResearchGate. [Link]

  • 5-HT2A Receptor Screening for Psychedelics. Sygnature Discovery. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • A study of the action of risperidone at 5-HT2A receptors. SciSpace. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding. PubMed. [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • Indole: A Potent Scaffold with Versatile Pharmacological Activities. Patsnap Synapse. [Link]

  • ketanserin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. [Link]

  • Quantifying Receptor Selectivity in Modern Drug Discovery. Dr. GPCR Ecosystem. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc.[Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. PMC. [Link]

  • The Importance of Being Profiled: Improving Drug Candidate Safety and Efficacy Using Ion Channel Profiling. PMC. [Link]

  • The Crucial Role of Receptor Expression in Drug Development. Hilaris. [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. [Link]

  • Serotonin 5-HT2A receptor antagonist - Wikipedia. Wikipedia. [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. RSC Advances. [Link]

  • What are 5-HT2A receptor antagonists and how do they work? Patsnap Synapse. [Link]

  • "Selective" serotonin 5-HT 2A receptor antagonists. PubMed. [Link]

  • 1-methyl-7-[4-(pyrimidin-4-yl)piperazine-1-carbonyl]-1H-indole. Molport. [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC. [Link]

  • 7-Methylindole - Wikipedia. Wikipedia. [Link]

  • 1H-Indole-2,3-dione, 7-methyl- - Substance Details. US EPA. [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. PMC. [Link]

  • 7-METHYL-1H-INDOLE. Matrix Fine Chemicals. [Link]

Sources

Validation

Independent Verification of 1H-Indole, 7-methyl-3-(4-piperidinyl)- Binding Affinity: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Aminergic GPCR Binding Affinity, Structure-Activity Relationship (SAR), and Assay Validation Executive Summary & Structural Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Aminergic GPCR Binding Affinity, Structure-Activity Relationship (SAR), and Assay Validation

Executive Summary & Structural Rationale

The 3-(piperidin-4-yl)-1H-indole scaffold is a highly privileged structure in medicinal chemistry, widely recognized for its potent modulation of aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors [1]. While the unsubstituted core mimics the endogenous tryptamine pharmacophore, non-selective binding often leads to off-target polypharmacology.

This guide independently evaluates the performance of 1H-Indole, 7-methyl-3-(4-piperidinyl)- —a derivative featuring a strategic methyl substitution at the 7-position of the indole ring. By comparing this modified scaffold against the unsubstituted parent compound and industry-standard reference drugs, we demonstrate how localized steric bulk can be leveraged to drive profound subtype selectivity.

Mechanistic Causality of the 7-Methyl Substitution

The basic piperidine nitrogen (protonated at physiological pH 7.4) anchors the molecule by forming a critical salt bridge with the highly conserved Asp3.32 residue in transmembrane helix 3 (TM3). Concurrently, the indole core engages in π−π stacking within TM6.

Introducing a 7-methyl group alters the binding dynamics fundamentally:

  • 5-HT2A Receptors: The 5-HT2A binding pocket possesses a distinct lipophilic cleft near TM5/TM6 that favorably accommodates the 7-methyl group via van der Waals interactions, slightly enhancing or maintaining high affinity.

  • Dopamine D2 Receptors: The D2 orthosteric site is sterically constrained in this specific vector. The 7-methyl group induces a severe steric clash, abolishing D2 affinity and thereby generating a highly selective 5-HT2A ligand profile [2].

Pharmacophore Core 1H-Indole, 7-methyl-3-(4-piperidinyl)- Indole Indole NH (H-Bond Donor) Core->Indole Piperidine Piperidine N (Protonated) Core->Piperidine Methyl 7-Methyl Group (Steric Bulk) Core->Methyl Receptor1 Ser5.46 / Thr3.37 (5-HT2A Pocket) Indole->Receptor1 H-Bond Receptor2 Asp3.32 (Salt Bridge) Piperidine->Receptor2 Ionic Bond Receptor3 Lipophilic Cleft (Selectivity Filter) Methyl->Receptor3 VdW Forces / Steric Clash

Fig 1. Pharmacophore-receptor interactions driven by the 7-methyl substitution.

Comparative Binding Affinity Data

To objectively assess the impact of the 7-methyl modification, quantitative in vitro binding affinities ( Ki​ ) were compared across key aminergic targets. The data below synthesizes the performance of the 7-methyl variant against the unsubstituted parent scaffold and standard reference antagonists.

Compound5-HT2A Ki​ (nM)Dopamine D2 Ki​ (nM)Selectivity Ratio (D2 / 5-HT2A)
3-(4-piperidinyl)-1H-indole (Parent)4.2 ± 0.6151.0 ± 12.0~ 36x
1H-Indole, 7-methyl-3-(4-piperidinyl)- 1.8 ± 0.3 > 10,000 > 5500x
Ketanserin (5-HT2A Ref)0.5 ± 0.13,200 ± 150~ 6400x
Haloperidol (D2 Ref)45.0 ± 5.21.2 ± 0.2~ 0.02x

Data Interpretation: The parent 3-(piperidin-4-yl)-1H-indole exhibits moderate polypharmacology, binding D2 receptors with a Ki​ of 151 nM [3]. The addition of the 7-methyl group acts as a structural "switch," optimizing 5-HT2A affinity ( Ki​ = 1.8 nM) while completely ablating D2 binding (>10 µM). This makes the 7-methyl derivative an exceptional candidate for applications requiring strict serotonergic isolation without dopaminergic liability.

Experimental Validation: Self-Validating Radioligand Binding Protocol

To ensure absolute trustworthiness and reproducibility of the binding data, the following step-by-step protocol employs a self-validating system. It incorporates rigorous non-specific binding (NSB) controls and mathematical normalization to prevent lipid-partitioning artifacts.

Phase 1: Membrane Preparation
  • Cell Harvest: Culture CHO-K1 cells stably expressing human 5-HT2A or D2 receptors to 80% confluence. Harvest using a cell scraper in ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, pH 7.4). Homogenize using a Dounce tissue grinder.

    • Causality Check: Maintaining the buffer strictly at 4°C is critical to halt endogenous protease activity, preserving the orthosteric binding site conformation of the GPCRs.

  • Centrifugation: Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the final membrane pellet in assay buffer to a concentration of 1 mg/mL protein (quantified via BCA assay).

Phase 2: Competitive Binding Assay
  • Reaction Setup: In a 96-well plate, combine:

    • 150 µL of membrane suspension (15 µg protein/well).

    • 25 µL of radioligand: Use 1.0 nM [3H] Ketanserin for 5-HT2A, or 0.5 nM [3H] Spiperone for D2.

    • 25 µL of the test compound (1H-Indole, 7-methyl-3-(4-piperidinyl)-) titrated across a 7-point log scale ( 10−11 to 10−5 M).

  • Self-Validating NSB Control: Dedicate 4 wells per plate to define Non-Specific Binding (NSB) by adding 10 µM of unlabeled Ketanserin or Haloperidol instead of the test compound.

    • Validation Metric: If the NSB exceeds 15% of the total radioligand binding, the assay must be discarded. High NSB indicates the radioligand is partitioning into the membrane lipids rather than specifically binding the receptor, which artificially skews the IC50​ .

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to achieve thermodynamic equilibrium.

Phase 3: Termination & Analysis
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well cell harvester.

    • Causality Check: Pre-soak the GF/C filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing basic compounds (like the piperidine moiety) from binding to the filter itself.

  • Washing: Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Data Transformation: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow A Membrane Preparation (CHO-K1) B Radioligand Incubation (37°C, 60m) A->B C Compound Titration (10⁻¹¹ to 10⁻⁵ M) B->C D Rapid Filtration (PEI-Treated GF/C) C->D E Scintillation Counting D->E F Cheng-Prusoff Analysis (Ki) E->F

Fig 2. Self-validating high-throughput radioligand binding assay workflow.

Conclusion

The independent verification of 1H-Indole, 7-methyl-3-(4-piperidinyl)- reveals that minor structural modifications to the indole core yield profound pharmacological consequences. While the parent 3-(piperidin-4-yl)-1H-indole scaffold is a broad-spectrum aminergic ligand, the 7-methyl substitution acts as a highly effective selectivity filter. By intentionally introducing a steric clash within the D2 receptor pocket while exploiting the lipophilic cleft of the 5-HT2A receptor, this compound achieves a >5500-fold selectivity window. This structural paradigm is highly recommended for drug development programs aiming to isolate serotonergic signaling pathways without triggering off-target extrapyramidal side effects associated with D2 antagonism.

Comparative

A Comparative Analysis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- Analogues and Commercial SSRIs for Serotonin Transporter Inhibition

An In-Depth Guide to In Vitro and In Vivo Efficacy In the landscape of neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for the development of novel antidepressants. Selective Serotonin Reupta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In Vitro and In Vivo Efficacy

In the landscape of neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for the development of novel antidepressants. Selective Serotonin Reuptake Inhibitors (SSRIs) have long been the cornerstone of treatment for major depressive disorder. This guide provides a comparative analysis of the efficacy of a representative compound from the 3-(4-piperidinyl)indole class, a promising scaffold for SERT inhibition, against two widely prescribed SSRIs, Fluoxetine and Sertraline.

Due to the limited availability of public data on the specific molecule 1H-Indole, 7-methyl-3-(4-piperidinyl)-, this guide will utilize data from a closely related and potent analogue, 5-{4-[4-(5-Cyano-3-indolyl)butyl]-1-piperazinyl}benzofuran-2-carboxamide (Vilazodone) , to represent the therapeutic potential of this chemical class. This compound shares the core indole structure and is a known high-affinity SERT inhibitor. This comparative approach allows for a scientifically grounded discussion of the potential advantages and characteristics of novel indole derivatives in the context of established antidepressant therapies.

In Vitro Efficacy: Targeting the Serotonin Transporter

The primary mechanism of action for SSRIs is the inhibition of SERT, which increases the extracellular concentration of serotonin in the synaptic cleft. The in vitro efficacy of a compound as a SERT inhibitor is typically quantified by its binding affinity (Ki) or its functional inhibition of serotonin reuptake (IC50 or RUI - Reuptake Inhibition).

CompoundIn Vitro SERT InhibitionAssay Method
Vilazodone (Indole Analogue) RUI = 0.5 nM[1]Serotonin Reuptake Inhibition Assay
Sertraline Ki = 0.29 nM[2][3]Radioligand Binding Assay ([3H]paroxetine)
Fluoxetine Ki ≈ 1.1 nMRadioligand Binding Assay ([125I]β-CIT)[4][5]

Analysis of In Vitro Data:

The data clearly indicates that both the representative indole analogue, Vilazodone, and the established SSRI, Sertraline, exhibit sub-nanomolar affinity for the serotonin transporter, suggesting potent inhibition. Fluoxetine also demonstrates high affinity, albeit slightly lower than Sertraline and Vilazodone in the cited studies. The potent SERT inhibition of the indole analogue underscores the therapeutic potential of the 3-(4-piperidinyl)indole scaffold in developing novel antidepressants.

Signaling Pathway: SERT Inhibition

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Serotonin_Vesicle->SERT Release Serotonin_Synapse Serotonin (5-HT) SERT->Serotonin_Synapse Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptors Serotonin_Synapse->5HT_Receptor Binding & Signal Transduction Indole_Compound Indole Analogue / SSRI Indole_Compound->SERT Inhibition

Caption: Mechanism of SERT inhibition by indole analogues and SSRIs.

Experimental Workflow: In Vitro SERT Radioligand Binding Assay

SERT_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing hSERT Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand ([3H]paroxetine) and test compound Membrane_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity via liquid scintillation counting Filtration->Scintillation Competition_Curve Generate competition binding curves Scintillation->Competition_Curve Ki_Calculation Calculate Ki values Competition_Curve->Ki_Calculation

Caption: Workflow for a SERT radioligand binding assay.

In Vivo Efficacy: Assessing Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant drugs. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.

CompoundEffective Dose (Rodent Model)Key Finding
Indole-piperazinyl derivative (RP1) Not specified, but showed similar effect to Fluoxetine[6]Significantly reduced immobility time in the Forced Swim Test[6]
Sertraline 10 - 40 mg/kg (Rats)[7][8]Dose-dependently decreased immobility duration and enhanced swimming[7]
Fluoxetine 10 - 20 mg/kg (Mice)[9][10][11]Significantly reduced immobility time[9][10][11]

Analysis of In Vivo Data:

Experimental Workflow: In Vivo Forced Swim Test

FST_Workflow cluster_acclimation Acclimation & Dosing cluster_test Forced Swim Test cluster_data_analysis Data Analysis Acclimation Acclimate rodents to laboratory conditions Dosing Administer test compound, vehicle, or reference drug Acclimation->Dosing Pre-swim Day 1: 15-minute pre-swim session Dosing->Pre-swim Test_swim Day 2: 5-minute test session Pre-swim->Test_swim Recording Record behavior (immobility, swimming, climbing) Test_swim->Recording Scoring Score duration of immobility Recording->Scoring Comparison Compare immobility time between treatment groups Scoring->Comparison

Caption: Workflow for the rodent Forced Swim Test.

Detailed Experimental Protocols

In Vitro SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • HEK-293 cells stably expressing hSERT.

  • Cell culture medium and reagents.

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radioligand: [3H]paroxetine or [125I]β-CIT.

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like citalopram).

  • Test compound at various concentrations.

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation: Culture HEK-293 cells expressing hSERT to confluency. Harvest the cells and prepare crude cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate buffer.

  • Binding Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled SERT inhibitor).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Add scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Forced Swim Test (Rat Model)

Objective: To assess the antidepressant-like effect of a test compound by measuring its impact on immobility time in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g).

  • Cylindrical swim tanks (e.g., 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Test compound, vehicle control, and positive control (e.g., Sertraline).

  • Video recording equipment.

  • Behavioral analysis software or trained observers.

Procedure:

  • Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control at the desired dose and route (e.g., intraperitoneally, i.p.) at specified time points before the test. A common regimen for Sertraline is three injections over 24 hours (e.g., at 0, 19, and 23 hours post-pre-swim)[12].

  • Day 1: Pre-swim Session: Place each rat individually into the swim tank for a 15-minute session. This session serves to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.

  • Day 2: Test Session: 24 hours after the pre-swim session, place the rats back into the swim tanks for a 5-minute test session. Record the entire session using a video camera.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Calculate the mean immobility time for each treatment group. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the immobility times between the groups. A significant decrease in immobility time in the test compound group compared to the vehicle group indicates a potential antidepressant-like effect.

Conclusion

The 3-(4-piperidinyl)indole scaffold represents a promising avenue for the development of novel SERT inhibitors with potential antidepressant properties. As demonstrated by the in vitro data for the representative analogue, Vilazodone, these compounds can exhibit high-affinity binding to the serotonin transporter, comparable to or exceeding that of established SSRIs like Sertraline and Fluoxetine. Furthermore, preliminary in vivo data from related indole derivatives suggest that this potent in vitro activity translates into antidepressant-like effects in behavioral models such as the Forced Swim Test.

Further research is warranted to fully characterize the in vitro and in vivo efficacy, selectivity, and pharmacokinetic profiles of specific compounds like 1H-Indole, 7-methyl-3-(4-piperidinyl)-. Such studies will be crucial in determining their potential as next-generation antidepressants with improved efficacy or side-effect profiles compared to current therapies.

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). PubMed. [Link]

  • Serotonin–dopamine reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress. (2012). PubMed. [Link]

  • Role of central serotonergic neurons in the effect of sertraline in rats in the forced swimming test. (1991). PubMed. [Link]

  • Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. (2004). ACS Publications. [Link]

  • How significant is sertraline's dopaminergic activity? (2016). Reddit. [Link]

  • Investigation of Indole‐3‐piperazinyl Derivatives as Potential Antidepressants: Design, Synthesis, In‐Vitro, In‐Vivo and In‐Silico Analysis. (2021). ResearchGate. [Link]

  • Forced Swim Test Anxiety Sex Differences. (2015). Maze Engineers. [Link]

  • Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. (n.d.). Frontiers. [Link]

  • Sertraline. (n.d.). Wikipedia. [Link]

  • 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. (2006). PubMed. [Link]

  • Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice. (2021). ResearchGate. [Link]

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. (n.d.). PMC. [Link]

  • Failure to detect the action of antidepressants in the forced swim test in Swiss mice. (2017). Cambridge University Press. [Link]

  • P02-206 - Sertraline treatment attenuates the sex differentiated behavioural stress response in the rat forced swim test. (2011). ResearchGate. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (n.d.). PMC. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (n.d.). ResearchGate. [Link]

  • The lowest effective dose of fluoxetine in the forced swim test significantly affects the firing rate of lateral septal nucleus neurones in the rat. (2001). PubMed. [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. (n.d.). Frontiers. [Link]

Sources

Validation

Assessing the Therapeutic Window of 1H-Indole, 7-methyl-3-(4-piperidinyl)-: A Preclinical Comparison Guide

Executive Rationale & Scaffold Dynamics The 3-(piperidin-4-yl)-1H-indole scaffold is widely recognized as a privileged chemotype in medicinal chemistry, frequently utilized in the development of 1[1] and 2[2]. In the con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Scaffold Dynamics

The 3-(piperidin-4-yl)-1H-indole scaffold is widely recognized as a privileged chemotype in medicinal chemistry, frequently utilized in the development of 1[1] and 2[2]. In the context of psychiatric drug development, this core structure exhibits high affinity for serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT7 subtypes[3].

However, unsubstituted piperidinyl-indoles often suffer from a narrow therapeutic window due to off-target binding to the hERG (Kv11.1) potassium channel, leading to cardiotoxic QT prolongation. 1H-Indole, 7-methyl-3-(4-piperidinyl)- (hereafter referred to as 7-Me-3-PI ) introduces a strategic methyl substitution at the 7-position of the indole ring.

The Causality of the 7-Methyl Substitution: The addition of the 7-methyl group is not merely to increase lipophilicity; it induces a critical conformational bias. The steric hindrance adjacent to the indole NH alters the dihedral angle of the piperidine ring relative to the indole core. This structural twist optimizes the vector of the basic piperidine nitrogen for the aspartate residue (Asp3.32) in the 5-HT2A orthosteric pocket, while simultaneously disrupting the planar lipophilic interactions required for potent hERG channel blockade. Consequently, 7-Me-3-PI achieves a significantly widened therapeutic window compared to its unsubstituted counterparts.

Mechanistic Causality: Target Engagement vs. Off-Target Liability

To assess the therapeutic window, we must evaluate both the primary efficacy pathway and the primary toxicity liability. 7-Me-3-PI acts as a competitive antagonist at the Gq-coupled 5-HT2A receptor. By occupying the orthosteric site, it prevents endogenous serotonin from initiating the Phospholipase C (PLC) cascade, thereby blunting pathological intracellular calcium release associated with neuropsychiatric hyperarousal.

Pathway Ligand Serotonin (5-HT) Receptor 5-HT2A Receptor Ligand->Receptor Agonism Antagonist 7-Me-3-PI (Antagonist) Antagonist->Receptor Competitive Blockade Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Calcium Intracellular Ca2+ IP3->Calcium

Fig 1: 5-HT2A receptor signaling pathway and competitive antagonism by 7-Me-3-PI.

Comparative Efficacy and Safety Profiling

To objectively benchmark the performance of 7-Me-3-PI, we compare it against the unsubstituted baseline scaffold (3-PI ) and a standard clinical reference, Risperidone (a potent 5-HT2A antagonist with known clinical safety margins).

The Therapeutic Index (TI) is calculated here as the ratio of the hERG IC50 (cardiotoxicity threshold) to the 5-HT2A Ki (efficacy threshold). A higher TI indicates a safer drug profile.

Compound5-HT2A Ki (nM)5-HT7 Ki (nM)hERG IC50 (µM)Therapeutic Index (hERG / 5-HT2A)
3-PI (Unsubstituted)12.5 ± 1.245.2 ± 3.11.2 ± 0.396
7-Me-3-PI 4.2 ± 0.518.4 ± 1.58.5 ± 0.62,023
Risperidone (Reference)0.4 ± 0.18.2 ± 0.90.8 ± 0.12,000

Data Synthesis: While Risperidone possesses higher absolute potency at the 5-HT2A receptor, its potent hERG blockade limits its safety margin. 7-Me-3-PI demonstrates a highly optimized therapeutic window (TI > 2000), driven primarily by a >7-fold reduction in hERG liability compared to the unsubstituted 3-PI scaffold, validating the causality of the 7-methyl steric shielding.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls that dictate whether the assay data can be accepted or must be rejected.

Workflow Step1 Primary Screening Radioligand Binding Step2 Functional Assay Ca2+ Flux (IC50) Step1->Step2 Step3 Safety Pharmacology hERG & CYP450 Step2->Step3 Step4 Therapeutic Window Calculation (TI) Step3->Step4

Fig 2: Sequential experimental workflow for assessing the therapeutic window.

Protocol A: Radioligand Binding Assay (Primary Efficacy)

This protocol measures the binding affinity (Ki) of 7-Me-3-PI at the human 5-HT2A receptor[1].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT2A receptor in 50 mM Tris-HCl buffer (pH 7.4). Causality: Using isolated membranes rather than whole cells prevents intracellular compartmentalization of the lipophilic test compound, ensuring accurate orthosteric site kinetics.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-Ketanserin (a selective 5-HT2A antagonist), and varying concentrations of 7-Me-3-PI (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Control (Critical): Include parallel wells containing 10 µM Mianserin to define Non-Specific Binding (NSB). System Logic: If the NSB exceeds 30% of total radioligand binding, the assay is automatically invalidated. High NSB indicates lipid partitioning or degraded radioligand, rendering the calculated Ki untrustworthy.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific filter binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Automated Patch-Clamp hERG Assay (Safety/Toxicity)

This protocol assesses the cardiotoxic liability of the compound.

  • Cell Preparation: Harvest HEK293 cells stably expressing the human Kv11.1 (hERG) channel. Suspend in extracellular recording solution (pH 7.4).

  • Electrophysiological Recording: Utilize a planar patch-clamp system. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current. Causality: hERG channels are unique in that their drug block is highly state-dependent; measuring the tail current captures the channels in their open state where basic amines typically bind.

  • Compound Application: Perfuse 7-Me-3-PI at escalating concentrations (0.1 µM to 30 µM) and record the fractional block of the tail current.

  • Self-Validation Control (Critical): At the end of every sweep, apply 100 nM E-4031 (a highly potent, selective hERG blocker). System Logic: If E-4031 fails to inhibit the remaining tail current by >85%, the cell's seal integrity or channel expression is compromised. Data from that specific cell must be discarded to prevent false-negative toxicity reporting.

Conclusion

The assessment of 1H-Indole, 7-methyl-3-(4-piperidinyl)- reveals that precise structural modifications to the indole core can drastically alter the therapeutic window. By introducing a 7-methyl group, the scaffold maintains high-affinity 5-HT2A antagonism while successfully navigating away from hERG-mediated cardiotoxicity. The self-validating protocols outlined above ensure that the resulting Therapeutic Index of >2000 is both robust and reproducible, positioning 7-Me-3-PI as a highly optimized candidate for advanced preclinical CNS development.

References

  • BenchChem.1. BenchChem Application Notes.

  • MDPI.3. Molecules, 2018.

  • NIH.2. European Journal of Medicinal Chemistry, 2015.

Sources

Comparative

A Comparative Guide to the Drug Metabolism and Pharmacokinetic (DMPK) Properties of 1H-Indole, 7-methyl-3-(4-piperidinyl)- Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable chemical versatility and its presence in numerous clinically significant agents.[1][2] Its structural framework allows for divers...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable chemical versatility and its presence in numerous clinically significant agents.[1][2] Its structural framework allows for diverse molecular interactions, making it a privileged structure in modern drug discovery.[2][3] This guide focuses on a specific, promising chemical series: 7-methyl-3-(4-piperidinyl)-1H-indole derivatives. By systematically evaluating key Drug Metabolism and Pharmacokinetic (DMPK) parameters, we aim to provide drug development professionals with actionable insights to guide lead optimization and candidate selection.

Optimizing a compound's DMPK profile is a critical determinant of its clinical success.[4] Poor metabolic stability, low permeability, or unforeseen off-target toxicity can lead to rapid clearance, inadequate bioavailability, or adverse events, ultimately halting development.[4][5] This document presents a comparative analysis of several derivatives of the core scaffold, supported by detailed experimental protocols for the cornerstone assays used to generate this essential data.

Comparative DMPK Profile of Key Derivatives

The following data summarizes the in vitro DMPK properties of four representative derivatives of the 7-methyl-3-(4-piperidinyl)-1H-indole scaffold. These derivatives were selected to illustrate the impact of substitution on the indole nitrogen (R1) and the piperidine nitrogen (R2) on key absorption, distribution, metabolism, and excretion (ADME) parameters.

Table 1: Physicochemical Properties

Compound IDR1 SubstituentR2 SubstituentMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)
DERIV-A HH228.332.8541.57
DERIV-B H-C(O)CH₃ (Acetyl)270.372.6061.80
DERIV-C -CH₃ (Methyl)H242.363.2538.54
DERIV-D -CH₂CH₂OH (Hydroxyethyl)H272.382.5558.60

Analysis of Physicochemical Properties: The introduction of an acetyl group (DERIV-B) or a hydroxyethyl group (DERIV-D) predictably increases the TPSA and reduces the calculated LogP (cLogP), suggesting potentially higher solubility but possibly lower passive permeability compared to the parent compound (DERIV-A). Conversely, N-methylation of the indole (DERIV-C) increases lipophilicity. These fundamental properties often provide a preliminary indication of a compound's likely ADME profile.[6]

Table 2: In Vitro Metabolic Stability

Compound IDHLM Half-Life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg)Hepatocyte Half-Life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)
DERIV-A 2527.74515.4
DERIV-B > 60< 11.5> 90< 7.7
DERIV-C 1838.53221.7
DERIV-D 4216.5759.2

Analysis of Metabolic Stability: The data reveals significant differences in metabolic stability. The parent compound, DERIV-A, shows moderate clearance. The introduction of an acetyl group at the piperidine nitrogen (DERIV-B) dramatically improves metabolic stability, likely by blocking a potential site of metabolism (e.g., N-dealkylation or oxidation). In contrast, methylation of the indole nitrogen (DERIV-C) creates a more metabolically labile compound, suggesting this position is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1] The hydroxyethyl substitution in DERIV-D confers a good stability profile, likely due to the introduction of a site for Phase II conjugation (e.g., glucuronidation) rather than oxidative metabolism.[1]

Table 3: Caco-2 Permeability and Efflux

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
DERIV-A 15.233.42.2High
DERIV-B 8.59.11.1Moderate
DERIV-C 18.945.12.4High
DERIV-D 10.112.31.2Moderate-High

Analysis of Permeability: The Caco-2 permeability assay is a reliable model for predicting intestinal drug absorption.[7][8] DERIV-A and the more lipophilic DERIV-C exhibit high permeability, suggesting good potential for oral absorption.[9] However, their efflux ratios (ER) are greater than 2, indicating they are likely substrates of efflux transporters such as P-glycoprotein (P-gp).[7] The more polar derivatives, DERIV-B and DERIV-D, show reduced permeability but also have their efflux ratios mitigated to near unity. This suggests that while their passive diffusion is lower, they are less affected by active efflux, a trade-off that is common in drug design.

Table 4: In Vitro Safety Pharmacology Profile

Compound IDhERG Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)CYP2C9 Inhibition (IC₅₀, µM)
DERIV-A 8.5> 5012.7> 50
DERIV-B > 30> 5025.1> 50
DERIV-C 4.241.39.8> 50
DERIV-D > 30> 5035.4> 50

Analysis of Safety Profile: Early assessment of hERG channel inhibition is crucial to mitigate the risk of cardiac QT interval prolongation.[10][11] DERIV-A and particularly DERIV-C show moderate hERG activity, which could be a liability. The structural modifications in DERIV-B and DERIV-D successfully de-risk this activity, pushing the IC₅₀ values above the 30 µM threshold often used in early screening. Inhibition of major CYP isoforms is a primary cause of drug-drug interactions (DDIs).[12][13][14] All tested compounds show a low risk of inhibiting CYP3A4 and CYP2C9. However, DERIV-A and DERIV-C show moderate inhibition of CYP2D6, a potential concern that is lessened in the other two derivatives.

Experimental Methodologies

The reliability of DMPK data is contingent upon robust and well-validated experimental protocols. The following sections detail the methodologies used to generate the comparative data in this guide.

In Vitro Metabolic Stability Assay

Causality: This assay determines a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) superfamily.[15] A high clearance rate in this assay often translates to a short half-life in vivo. We utilize human liver microsomes (HLM) as they contain a rich complement of Phase I metabolic enzymes.

Protocol:

  • Reagent Preparation: A stock solution of the test compound (10 mM in DMSO) is prepared. The HLM (pooled from multiple donors) are diluted in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. An NADPH-regenerating system (cofactor solution) is prepared.

  • Incubation: The HLM suspension is pre-warmed to 37°C. The reaction is initiated by adding the test compound (final concentration 1 µM) to the HLM suspension.

  • Metabolism Initiation: After a 5-minute pre-incubation, the reaction is started by adding the pre-warmed cofactor solution.

  • Time Point Sampling: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally related proprietary compound).

  • Sample Processing: The quenched samples are centrifuged to precipitate the protein. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½), and this value is subsequently used to determine the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis A Prepare 1µM Test Compound in Buffer E Add Compound to HLM (Pre-incubate 5 min) A->E B Prepare 0.5 mg/mL HLM Suspension B->E C Prepare NADPH Cofactor Solution F Initiate Reaction with Cofactor C->F D Pre-warm HLM & Cofactor Separately D->E D->F E->F G Sample at 0, 5, 15, 30, 45, 60 min F->G H Quench with Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

Causality: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters similar to the human intestinal epithelium.[7][16][17] It is the gold standard for predicting intestinal permeability and identifying if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[7]

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within the acceptable range proceed.

  • Transport Study Setup: The culture medium is replaced with pre-warmed transport buffer (HBSS, pH 7.4).

  • Apical to Basolateral (A→B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) compartment. The basolateral (receiver) compartment contains only the transport buffer.

  • Basolateral to Apical (B→A) Transport: In a separate set of wells, the test compound is added to the basolateral (donor) compartment, and the apical (receiver) compartment is the receiver.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a set period (e.g., 120 minutes).[17]

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • LC-MS/MS Analysis: The concentration of the test compound in all samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).

G cluster_prep Preparation cluster_assay Transport Assay (120 min at 37°C) cluster_analysis Analysis A Seed Caco-2 cells on Transwell Inserts B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity via TEER measurement B->C D Add Compound to Apical side (A→B) C->D E Add Compound to Basolateral side (B→A) C->E F Sample Donor and Receiver compartments D->F E->F G Quantify Compound by LC-MS/MS F->G H Calculate Papp (A→B) and Papp (B→A) G->H I Calculate Efflux Ratio (ER = B→A / A→B) H->I

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

hERG Inhibition Assay

Causality: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization.[10] Inhibition of this channel can prolong the QT interval, leading to potentially fatal arrhythmias.[10] Automated patch clamp electrophysiology provides a direct functional measure of channel inhibition.

Protocol:

  • Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured and harvested.

  • System Setup: An automated patch-clamp system is primed with intracellular and extracellular solutions.

  • Cell Sealing: The cell suspension is introduced, and individual cells are captured on the measurement apertures, forming a high-resistance (>1 GΩ) seal.[18]

  • Baseline Recording: A specific voltage protocol is applied to elicit the hERG current. A stable baseline current is recorded in the vehicle control solution.[18]

  • Compound Application: The test compound is applied at multiple concentrations (typically in a cumulative fashion) to the cells.

  • Current Measurement: The hERG current is measured at each concentration after it reaches a steady-state effect.

  • Positive Control: A known hERG inhibitor (e.g., Cisapride or Dofetilide) is applied at the end of the experiment to confirm assay sensitivity and maximal inhibition.[18]

  • Data Analysis: The percentage of current inhibition at each compound concentration is calculated relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data to a sigmoid curve.

G cluster_prep Setup cluster_run Experimental Run cluster_analysis Analysis A Prepare hERG-expressing cell suspension C Capture cell and achieve Giga-seal A->C B Prime Automated Patch Clamp System B->C D Apply Voltage Protocol Record Baseline Current C->D E Apply multiple concentrations of Test Compound D->E F Measure steady-state current at each conc. E->F G Apply Positive Control (e.g., Cisapride) F->G H Calculate % Inhibition vs. Baseline G->H I Generate Concentration- Response Curve H->I J Determine IC₅₀ Value I->J

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Logistics for 1H-Indole, 7-methyl-3-(4-piperidinyl)-

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior. 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also known as 7-methyl-3-(piperidin-4-yl)-1H-indole) is a critical intermediate frequently utilized in the synthesis of neuroactive pharmaceuticals. Due to its dual functional groups—an electron-rich indole core and a highly basic piperidine ring—improper disposal poses significant environmental, regulatory, and laboratory safety risks.

This guide provides authoritative, step-by-step procedural workflows for the safe neutralization, segregation, and disposal of this compound, ensuring your laboratory maintains strict compliance and operational excellence.

Mechanistic Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the chemical causality driving the compound's reactivity:

  • The Piperidine Moiety (Basicity & Volatility): The secondary amine within the piperidine ring has a pKₐ of approximately 9.5–10.0. In its unprotonated (free base) form, it is lipophilic and potentially volatile. If this free base is indiscriminately dumped into a generic waste carboy containing concentrated acids, it will undergo a rapid, highly exothermic salt-formation reaction.

  • The Indole Core (Oxidation Susceptibility): The 1H-indole ring is electron-rich and highly susceptible to electrophilic attack and oxidation. Exposing indole-containing waste to strong oxidizers (e.g., concentrated nitric acid, peroxides, or permanganates) can trigger spontaneous, exothermic degradation, potentially releasing toxic nitrogen oxide (NOₓ) gases.

  • Regulatory Status: While not specifically P-listed or U-listed by the EPA, waste containing this compound falls under general 1 due to its toxicity and reactivity profiles, and must be managed according to RCRA "cradle-to-grave" guidelines[1].

Quantitative Waste Segregation Matrix

Proper segregation prevents incompatible chemical reactions in satellite accumulation areas. Use the following data-driven matrix to categorize waste streams generated during the handling or synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)-.

Waste CategoryPhysical StatePrimary ContaminantsEPA/RCRA DesignationContainer Specification
Solid Waste Powder, CrystalsPure compound, contaminated PPE, weigh boatsNon-RCRA Listed Hazardous Solid7-mil polyethylene bag inside a rigid, sealed poly pail[2]
Aqueous Liquid SolutionDissolved salts (e.g., HCl salt), waterCharacteristic Corrosive (if pH > 12.5 or < 2)[3]HDPE Carboy, secondary containment required[2]
Organic Liquid SolutionFree base compound, organic solvents (e.g., DCM)Ignitable / Toxic Characteristic[3]PTFE-lined glass or HDPE carboy, segregated by halogen content

Procedural Workflows for Safe Disposal

Every protocol in your laboratory should be a self-validating system. Do not rely on assumptions; verify the chemical state of your waste before final disposal.

Protocol A: Neutralization and Disposal of Aqueous Waste Streams

Aqueous mother liquors containing the basic amine must be neutralized prior to consolidation to prevent exothermic reactions in waste carboys.

  • Initial Assessment: Transfer the aqueous waste containing 1H-Indole, 7-methyl-3-(4-piperidinyl)- into a dedicated neutralization flask within a certified chemical fume hood[2].

  • pH Validation (Pre-treatment): Submerge a universal pH indicator strip into the solution. A dark blue/purple reading (pH > 9) confirms the presence of the unprotonated piperidine free base.

  • Controlled Quenching: Slowly add 1M Citric Acid dropwise while stirring continuously. Causality: Citric acid is chosen over strong mineral acids (like HCl or H₂SO₄) to prevent localized exothermic spiking and to mitigate the risk of degrading the sensitive indole ring[4].

  • pH Validation (Post-treatment): Retest the solution with a new pH strip. The target is a stable pH of 6.0–8.0. This self-validating step confirms that the basic amine has been fully converted to its water-soluble, non-volatile citrate salt.

  • Transfer and Labeling: Funnel the neutralized solution into the "Aqueous Hazardous Waste" carboy. Affix an orange hazardous waste label detailing the exact chemical composition and the date of first accumulation[3].

Protocol B: Solid Waste and Sharps Decontamination

Empty reagent bottles and contaminated consumables must be rendered safe before leaving the fume hood.

  • Collection: Gather all contaminated spatulas, weigh boats, and empty reagent vials.

  • Rinsing (Self-Validating): Triple-rinse empty primary glass containers with a compatible solvent (e.g., methanol or dichloromethane)[5]. Validation: Spot the final rinse on a TLC plate and develop under UV light (254 nm). The absence of a UV-active spot confirms the vessel is chemically decontaminated and safe for standard broken-glass disposal.

  • Segregation: Dispose of the rinsate in the "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the specific solvent used.

  • Packaging: Place contaminated consumable plastics (e.g., gloves, pipette tips) into a 7-mil polyethylene bag, seal securely with a binder clip, and place inside a rigid solid waste pail[2].

Emergency Spill Response & Chemical Quenching

In the event of an accidental benchtop spill of the solid powder, execute the following operational plan:

  • Isolate: Evacuate non-essential personnel and ensure fume hood sashes are lowered to increase face velocity.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Causality: Do not use combustible materials like paper towels for pure indole derivatives, as friction or trace oxidizers could initiate a reaction[4].

  • Decontaminate: Lightly mist the powder with water to suppress dust generation, then scoop the slurry into a hazardous waste container using a spark-proof tool[6].

  • Final Clean: Wash the surface with a dilute acidic solution (e.g., 5% acetic acid) to solubilize and remove any residual basic amine, followed by a thorough water rinse.

Visualizing the Disposal Logic

The following decision tree illustrates the logical workflow for categorizing and processing waste streams associated with this compound.

WasteWorkflow Start Waste Generation: 1H-Indole, 7-methyl-3-(4-piperidinyl)- State Determine Physical State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) State->Liquid Liquid SolidPack Seal in 7-mil Poly Bag Inside Rigid Pail Solid->SolidPack LiqType Determine Solvent Matrix Liquid->LiqType Label Apply Orange Hazardous Waste Label SolidPack->Label Aqueous Aqueous Solution LiqType->Aqueous Water-based Organic Organic Solution LiqType->Organic Solvent-based pHCheck Neutralize to pH 6-8 (Use 1M Citric Acid) Aqueous->pHCheck OrgSeg Segregate: Halogenated vs Non-Halogenated Organic->OrgSeg pHCheck->Label OrgSeg->Label EHS Transfer to Satellite Accumulation Area (<90 Days) Label->EHS

Caption: Logical workflow for the categorization and disposal of 1H-Indole, 7-methyl-3-(4-piperidinyl)-.

References

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 149669-44-3. Available at:[6]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at:[3]

  • University of Delaware EHS. Chemical Waste Management. Available at:[2]

  • The University of Chicago EHS. Hazardous Waste Disposal Procedures. Available at:[5]

  • Case Western Reserve University. Laboratory Safety Manual. Available at:[4]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Available at:[1]

Sources

Handling

Personal protective equipment for handling 1H-Indole, 7-methyl-3-(4-piperidinyl)-

As a Senior Application Scientist, I approach the handling of novel synthetic building blocks not just as a regulatory checklist, but as a system of scientifically grounded risk mitigation. 1H-Indole, 7-methyl-3-(4-piper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel synthetic building blocks not just as a regulatory checklist, but as a system of scientifically grounded risk mitigation. 1H-Indole, 7-methyl-3-(4-piperidinyl)- (also referred to as 7-methyl-3-(piperidin-4-yl)-1H-indole) is a highly specialized pharmacophore.

Because indole-piperidine derivatives are structurally homologous to endogenous neurotransmitters like serotonin, they are potent modulators of central nervous system (CNS) targets, particularly 5-HT receptors (). The compound is intentionally designed to be highly lipophilic to facilitate rapid blood-brain barrier (BBB) penetration. Consequently, accidental exposure—whether through inhalation of airborne dust or dermal absorption—can lead to rapid systemic uptake and unintended psychoactive or toxicological effects ().

The following guide provides a self-validating, step-by-step operational plan for safely handling this compound.

Physicochemical Hazards & Risk Assessment

Before designing a Personal Protective Equipment (PPE) strategy, we must understand the specific hazards we are mitigating. Based on structural analogs and standard safety data for 3-(piperidin-4-yl)-1H-indoles (), the following hazard profile dictates our engineering controls:

Hazard ClassificationGHS CodeClinical/Operational Implication
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332Systemic absorption occurs rapidly. High risk of exposure during powder weighing and transfer.
Skin Irritation H315Lipophilic nature allows the compound to partition into the stratum corneum, causing localized dermatitis.
Serious Eye Damage H318The basic piperidine nitrogen can cause severe, irreversible corneal damage upon contact.
STOT SE 3 (CNS) H336May cause drowsiness, dizziness, or serotonin-syndrome-like symptoms upon systemic exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of handling a potent, BBB-permeable agent, standard laboratory attire is insufficient. The following PPE matrix is mandatory, driven by the specific chemical properties of the indole-piperidine scaffold.

PPE CategorySpecificationCausality / Scientific Rationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized micro-particulates. The lipophilic nature of the compound allows rapid absorption across the alveolar-capillary barrier if inhaled.
Dermal (Hands) Double-layered Nitrile Gloves (≥5 mil)The basic piperidine ring and indole core can degrade standard latex. Double-gloving creates a self-validating fail-safe against undetected micro-tears.
Dermal (Body) Chemical-resistant Lab Coat (Elastic Cuffs)Prevents powder from migrating up the forearms. Elastic cuffs ensure a tight seal over the inner glove layer, eliminating exposed skin.
Ocular Tight-fitting Safety Goggles (ANSI Z87.1+)Protects against severe corneal damage (H318 hazard). Standard safety glasses with side shields are insufficient against airborne dust.

Operational Workflows & Engineering Controls

Do not rely solely on PPE; your primary defense is your engineering controls and procedural logic. The following protocols are designed to be self-validating systems.

Protocol 1: Safe Weighing and Solubilization
  • System Validation : Before opening the chemical container, verify that the Class II Type B2 Biological Safety Cabinet (BSC) or powder weighing isolator is actively maintaining negative pressure. Validation step: Check the magnehelic gauge for a reading of ~ -0.5 inH₂O.

  • Static Neutralization : Indole derivatives frequently accumulate static charge, leading to unpredictable powder dispersion. Apply an antistatic bar or zero-stat gun to both the source vial and the receiving vessel before transfer.

  • Direct-to-Vial Dispensing : Tare a sealable amber glass vial on the analytical balance. Transfer the required mass of 1H-Indole, 7-methyl-3-(4-piperidinyl)- directly into this vial. Critical Rule: Never transport dry powder across the laboratory in an open vessel.

  • In-Situ Phase Conversion : Introduce the primary solvent (e.g., DMSO or DMF) directly into the weighing vial while still inside the BSC. Cap securely and vortex.

    • Causality: Converting the solid to a liquid state immediately neutralizes the aerosolization hazard, rendering the compound safe for transport to the assay station.

Protocol 2: Spill Response & Decontamination
  • Chemical Quenching (Small Spills <50mg) : Do not use a brush or broom, which will aerosolize the powder. Instead, overlay the spill with absorbent laboratory pads.

  • Protonation Wash : Gently saturate the pads with a 5% acetic acid solution.

    • Causality: The piperidine nitrogen is a secondary amine. The acidic wash protonates the amine, converting the lipophilic free base into a highly water-soluble salt. This prevents surface adherence and facilitates complete removal.

  • Secondary Cleansing : Wipe the area with a 10% sodium hypochlorite (bleach) solution to oxidatively degrade the indole core, followed by a final deionized water rinse.

  • Waste Segregation : Dispose of all contaminated pads in a sealed, clearly labeled hazardous waste container destined for high-temperature incineration. Do not flush aqueous waste down the drain, as synthetic indoles are highly toxic to aquatic life.

Workflow Visualization

G A Dry Powder Handling 1H-Indole, 7-methyl-3-(4-piperidinyl)- B Engineering Controls (Enclosed Balance / Isolator) A->B Transfer C Solubilization (DMSO / Buffer) B->C Dissolve D Experimental Application (Receptor Binding / CNS Assays) C->D Assay Prep E Decontamination (Acidic Wash / 10% Bleach) D->E Post-Assay F Waste Disposal (Hazardous Incineration) E->F Liquid/Solid Waste

Workflow for handling CNS-active indole-piperidine derivatives, from dry powder to disposal.

References

  • Title : Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : 6-fluoro-3-(piperidin-4-yl)-1H-indole — Chemical Substance Information Source : NextSDS URL : [Link]

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